molecular formula C22H26O7 B15594601 Lariciresinol Acetate

Lariciresinol Acetate

Cat. No.: B15594601
M. Wt: 402.4 g/mol
InChI Key: LVYMIYJFCKIBMR-PNLZDCPESA-N
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Description

Lariciresinol acetate has been reported in Aglaia elaeagnoidea, Ephedra viridis, and Araucaria angustifolia with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2S,3R,4R)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O7/c1-13(23)28-12-17-16(8-14-4-6-18(24)20(9-14)26-2)11-29-22(17)15-5-7-19(25)21(10-15)27-3/h4-7,9-10,16-17,22,24-25H,8,11-12H2,1-3H3/t16-,17-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYMIYJFCKIBMR-PNLZDCPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(COC1C2=CC(=C(C=C2)O)OC)CC3=CC(=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@H]1[C@H](CO[C@@H]1C2=CC(=C(C=C2)O)OC)CC3=CC(=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Lariciresinol Acetate: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Lariciresinol (B1674508) Acetate (B1210297), a lignan (B3055560) of significant interest for its potential pharmacological activities. It details its natural botanical sources and outlines the technical protocols for its extraction, isolation, and purification.

Natural Sources of Lariciresinol Acetate

This compound has been identified in a limited number of plant species. The primary documented sources include:

  • Phyllanthus niruri : This plant, commonly known as the "stonebreaker" or "gale of the wind," is a well-documented source of this compound.[1]

  • Aglaia elaeagnoidea : A member of the Meliaceae family, this plant has been reported as a source from which (+)-lariciresinol 3a-acetate has been synthesized.[2]

  • Larix decidua (European Larch) : The oleoresin of European larch contains larixyl acetate, a closely related diterpenoid, alongside other lignans.[3]

While data for this compound is specific to these sources, the precursor compound, lariciresinol, is more widely distributed. It is found in various plants, including flaxseed (Linum usitatissimum), sesame seeds, and certain vegetables.[4][5][6]

Quantitative Data on Lariciresinol from Natural Sources

Quantitative data specifically for this compound is not widely available in the reviewed literature. However, data for the related and more extensively studied lignan, lariciresinol, is presented below to provide context on typical yields from plant matrices. Yields are highly dependent on the plant's geographical origin, harvest time, and the specific extraction and purification methods employed.[4]

Plant SpeciesPlant PartReported Yield of LariciresinolReference
Linum usitatissimum (Flaxseed)Seeds3.04 mg/100g[4][6]
Isatis indigoticaRootsNot specified[7]
Abies alba (White Fir)Bark, WoodNot specified[5]

Experimental Protocols: Isolation and Purification

The following is a generalized, multi-step protocol for the isolation and purification of this compound from plant material, based on common methodologies for lignan extraction.[4][8]

3.1. Step 1: Plant Material Preparation

  • Collection and Drying : Collect the desired plant parts (e.g., herbs, roots, stems).[4] Air-dry the material at room temperature or in a controlled oven at a temperature below 60°C to prevent the thermal degradation of target compounds.[4]

  • Grinding : Grind the dried plant material into a fine powder using a mechanical grinder. This increases the surface area, facilitating more efficient solvent extraction.[4]

3.2. Step 2: Extraction

This step aims to extract a crude mixture of compounds, including this compound, from the prepared plant powder.

  • Solvent Selection : Choose a polar solvent such as methanol (B129727), ethanol, or an aqueous mixture of either.[4][8] The optimal solvent is dependent on the specific plant matrix.[4]

  • Extraction Method (Choose one) :

    • Maceration : Submerge and soak the plant powder in the selected solvent at room temperature for 24-48 hours. Agitate the mixture periodically to improve extraction efficiency.[4]

    • Soxhlet Extraction : For a more exhaustive extraction, place the powdered material in a cellulose (B213188) thimble within a Soxhlet apparatus and extract with the chosen solvent over several hours.[4]

  • Filtration and Concentration : After extraction, filter the mixture to remove solid plant debris. Concentrate the resulting filtrate using a rotary evaporator under reduced pressure to yield a crude extract.[4]

3.3. Step 3: Purification

The crude extract contains a complex mixture of phytochemicals. The following purification stages are designed to isolate this compound.

  • Liquid-Liquid Partitioning :

    • Dissolve the crude extract in a methanol-water mixture.

    • Perform sequential partitioning with a series of immiscible solvents of increasing polarity (e.g., n-hexane, chloroform, and finally ethyl acetate).[4]

    • This compound, as a moderately polar lignan, is expected to concentrate in the ethyl acetate fraction.[1][4]

  • Column Chromatography :

    • Subject the enriched ethyl acetate fraction to column chromatography.

    • Silica (B1680970) Gel Chromatography : Use a silica gel column and elute with a solvent system such as a chloroform-methanol gradient to separate compounds based on polarity.[9]

    • Sephadex LH-20 Chromatography : For further separation based on molecular size, use a Sephadex LH-20 column with an isocratic elution of methanol.[4]

  • Preparative High-Performance Liquid Chromatography (HPLC) :

    • For final purification to achieve high purity (>95%), employ preparative HPLC.[4]

    • Column : A reversed-phase C18 column is typically used.[4]

    • Mobile Phase : A gradient of acetonitrile (B52724) and water or methanol and water, often with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape.[4]

    • Collect the fraction corresponding to the retention time of this compound.

Visualized Workflow and Methodologies

The following diagrams illustrate the key workflows in the isolation and analysis of this compound.

G Figure 1: General Workflow for Isolation of this compound cluster_prep Preparation cluster_extract Extraction cluster_purify Purification plant Plant Material powder Dried Powder plant->powder Drying & Grinding crude Crude Extract powder->crude Maceration or Soxhlet Extraction (Methanol/Ethanol) partition Liquid-Liquid Partitioning crude->partition enriched Enriched Fraction (Ethyl Acetate) partition->enriched column Column Chromatography (Silica, Sephadex LH-20) enriched->column semipure Semi-Pure Compound column->semipure hplc Preparative HPLC semipure->hplc pure Pure this compound hplc->pure

Figure 1: General Workflow for Isolation of this compound.

G Figure 2: Logical Flow of Analytical Characterization start Purified Compound hplc_uv HPLC-UV start->hplc_uv lc_ms LC-MS start->lc_ms nmr NMR Spectroscopy start->nmr purity Purity & Quantification hplc_uv->purity mass Molecular Weight lc_ms->mass structure Structural Elucidation nmr->structure

Figure 2: Logical Flow of Analytical Characterization.

References

An In-depth Technical Guide to the Synthesis of (+)-Lariciresinol 3a-acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for (+)-Lariciresinol 3a-acetate, a lignan (B3055560) metabolite. The core of this synthesis involves a three-step sequence starting from the natural product (+)-lariciresinol. This process includes the strategic protection of reactive phenolic hydroxyl groups, selective acetylation of a primary alcohol, and subsequent deprotection to yield the final product. A reported overall yield for this pathway is 66%.[1]

Synthesis Pathway Overview

The synthesis of (+)-Lariciresinol 3a-acetate from (+)-lariciresinol is achieved through a protection-acetylation-deprotection strategy. This approach is necessary to selectively acetylate the primary hydroxyl group at the 3a-position while leaving the two phenolic hydroxyl groups unmodified.

The logical workflow for this synthesis is as follows:

Synthesis_Workflow Start (+)-Lariciresinol Step1 Step 1: Protection of Phenolic Hydroxyls Start->Step1 Intermediate1 Protected Lariciresinol (B1674508) Step1->Intermediate1 Step2 Step 2: Selective Acetylation Intermediate1->Step2 Intermediate2 Protected Lariciresinol 3a-acetate Step2->Intermediate2 Step3 Step 3: Deprotection of Phenolic Hydroxyls Intermediate2->Step3 End (+)-Lariciresinol 3a-acetate Step3->End

Logical workflow for the synthesis of (+)-Lariciresinol 3a-acetate.

Detailed Experimental Protocols

The following protocols are based on established chemical principles for protection, acetylation, and deprotection reactions commonly employed in the synthesis of complex natural products.

Step 1: Protection of Phenolic Hydroxyl Groups

To prevent the acetylation of the phenolic hydroxyl groups, they are first protected, likely as silyl (B83357) ethers due to their stability and ease of removal under specific conditions. A common reagent for this purpose is tert-butyldimethylsilyl chloride (TBDMSCl).

Methodology:

  • Dissolve (+)-lariciresinol in a suitable aprotic solvent such as dimethylformamide (DMF).

  • Add an excess of a base, typically imidazole, to the solution.

  • Add a stoichiometric excess of tert-butyldimethylsilyl chloride (TBDMSCl) to the reaction mixture.

  • Stir the reaction at room temperature until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product, the di-TBDMS protected lariciresinol, by column chromatography on silica (B1680970) gel.

Step 2: Selective Acetylation of the Primary Hydroxyl Group

With the phenolic hydroxyls protected, the primary aliphatic hydroxyl group at the 3a-position can be selectively acetylated.

Methodology:

  • Dissolve the di-TBDMS protected lariciresinol from Step 1 in a dry aprotic solvent such as dichloromethane (B109758) (DCM) under an inert atmosphere.

  • Add a base, for example, triethylamine (B128534) or pyridine, to the solution.

  • Cool the reaction mixture in an ice bath and add acetic anhydride (B1165640) or acetyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis confirms the formation of the acetylated product.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the crude protected (+)-lariciresinol 3a-acetate. This intermediate can be purified by column chromatography if necessary.

Step 3: Deprotection of Phenolic Hydroxyl Groups

The final step involves the removal of the silyl protecting groups to restore the phenolic hydroxyls, yielding the target compound, (+)-Lariciresinol 3a-acetate.

Methodology:

  • Dissolve the protected (+)-lariciresinol 3a-acetate from Step 2 in a solvent such as tetrahydrofuran (B95107) (THF).

  • Add a fluoride (B91410) source, for example, tetrabutylammonium (B224687) fluoride (TBAF), to the solution.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the deprotection is complete, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography to obtain pure (+)-Lariciresinol 3a-acetate.

Quantitative Data Summary

The following table summarizes the expected yields for the synthesis of (+)-Lariciresinol 3a-acetate.

StepProductReported Overall Yield
1. ProtectionDi-TBDMS protected lariciresinol-
2. AcetylationProtected (+)-lariciresinol 3a-acetate-
3. Deprotection(+)-Lariciresinol 3a-acetate66%[1]

Note: Individual step yields are not specified in the available literature.

Signaling Pathway Diagram

The chemical transformation from (+)-lariciresinol to (+)-Lariciresinol 3a-acetate is depicted in the following diagram:

Synthesis_Pathway cluster_start (+)-Lariciresinol cluster_intermediate1 Di-TBDMS Protected Lariciresinol cluster_intermediate2 Protected (+)-Lariciresinol 3a-acetate cluster_end (+)-Lariciresinol 3a-acetate start_img int1_img start_img->int1_img 1. TBDMSCl, Imidazole, DMF int2_img int1_img->int2_img 2. Ac₂O, Et₃N, DCM end_img int2_img->end_img 3. TBAF, THF

Chemical pathway for the synthesis of (+)-Lariciresinol 3a-acetate.

Note: The images in the diagram are placeholders representing the chemical structures at each stage.

References

Lariciresinol acetate chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lariciresinol (B1674508) acetate (B1210297) is a lignan (B3055560) derivative that has garnered interest within the scientific community for its potential biological activities. As an acetylated form of lariciresinol, a naturally occurring phytoestrogen, it shares a similar structural backbone and is anticipated to exhibit comparable, if not modulated, therapeutic properties. This technical guide provides a detailed overview of the chemical structure, properties, and known biological activities of lariciresinol acetate, with a focus on presenting quantitative data, experimental methodologies, and relevant signaling pathways.

Chemical Structure and Properties

This compound is characterized by a tetrahydrofuran (B95107) ring core with two substituted phenyl groups and an acetoxymethyl group. The structural details and known properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name [(2S,3R,4R)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl acetate[1]
CAS Number 79114-77-5[1]
Molecular Formula C₂₂H₂₆O₇[1]
Molecular Weight 402.4 g/mol [1]
Appearance Solid[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone (inferred from lariciresinol)[2]
Melting Point Not available
Boiling Point Not available

Table 2: Spectroscopic Data of this compound

TechniqueDataReference
¹H NMR Used for quantification in plant resins. Specific chemical shifts and coupling constants are not readily available in the searched literature. ¹H NMR spectroscopy has been noted as an effective method for quantifying lignans (B1203133) like this compound in plant resins, suggesting distinct signals that allow for its identification even in complex mixtures.[1][1]
¹³C NMR Not available
Mass Spectrometry Not available
Infrared (IR) Spectroscopy Not available

Synthesis and Isolation

Synthesis

(+)-Lariciresinol 3a-acetate has been synthesized from (-)-lariciresinol (B1260115) in a three-step process with an overall yield of 66%.[3]

Experimental Protocol: Synthesis of (+)-Lariciresinol 3a-acetate from (-)-Lariciresinol (General Steps)

A detailed, step-by-step protocol is not available in the public domain based on the conducted search. The following is a generalized workflow based on the available abstract.

  • Starting Material: Obtain or isolate (-)-lariciresinol.

  • Step 1: The first chemical transformation of (-)-lariciresinol. This may involve protection of the phenolic hydroxyl groups.

  • Step 2: Acetylation of the primary hydroxyl group. This is likely achieved using acetic anhydride (B1165640) or acetyl chloride in the presence of a suitable base.

  • Step 3: Deprotection of the phenolic hydroxyl groups, if they were protected in the first step.

  • Purification: The final product, (+)-lariciresinol 3a-acetate, would be purified using chromatographic techniques such as column chromatography.

G (-)-Lariciresinol (-)-Lariciresinol Step_1 Step_1 (-)-Lariciresinol->Step_1 Chemical Transformation Step_2 Step_2 Step_1->Step_2 Acetylation Step_3 Step_3 Step_2->Step_3 Deprotection (if necessary) Purification Purification Step_3->Purification Chromatography (+)-Lariciresinol 3a-acetate (+)-Lariciresinol 3a-acetate Purification->(+)-Lariciresinol 3a-acetate

Caption: Generalized synthetic workflow for (+)-Lariciresinol 3a-acetate.

Isolation

This compound is a natural product found in organisms such as Aglaia elaeagnoidea and has been identified in the resins of Cedrus atlantica.[1]

Experimental Protocol: General Procedure for Isolation from Plant Material

A specific protocol for the isolation of this compound was not found. The following is a general method for isolating lignans from plant sources.

  • Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, using methods like maceration or Soxhlet extraction.

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity. Lignans are typically found in the ethyl acetate fraction.

  • Chromatographic Purification: The ethyl acetate fraction is further purified using column chromatography over silica (B1680970) gel or other stationary phases. Elution with a gradient of solvents (e.g., hexane-ethyl acetate) allows for the separation of individual compounds.

  • Final Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) and combined. Final purification can be achieved by recrystallization or preparative high-performance liquid chromatography (HPLC).

G Plant_Material Plant_Material Extraction Extraction Plant_Material->Extraction Methanol/Ethanol Solvent_Partitioning Solvent_Partitioning Extraction->Solvent_Partitioning Hexane, Ethyl Acetate, Water Ethyl_Acetate_Fraction Ethyl_Acetate_Fraction Solvent_Partitioning->Ethyl_Acetate_Fraction Column_Chromatography Column_Chromatography Ethyl_Acetate_Fraction->Column_Chromatography Silica Gel Fractions_Containing_Target Fractions_Containing_Target Column_Chromatography->Fractions_Containing_Target Final_Purification Final_Purification Fractions_Containing_Target->Final_Purification Recrystallization/Prep-HPLC Pure_Lariciresinol_Acetate Pure_Lariciresinol_Acetate Final_Purification->Pure_Lariciresinol_Acetate

Caption: General workflow for the isolation of this compound.

Biological Activities and Signaling Pathways

The biological activities of this compound are presumed to be similar to those of its parent compound, lariciresinol, which include antioxidant, anti-inflammatory, and phytoestrogenic effects.[1]

Antioxidant Activity

The phenolic hydroxyl groups in the structure of this compound are believed to be responsible for its antioxidant properties by neutralizing free radicals.[1]

Experimental Protocol: DPPH Radical Scavenging Assay (General)

  • Preparation of DPPH solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Assay: In a 96-well plate, various concentrations of this compound are added to the DPPH solution. A control containing only methanol and DPPH is also prepared.

  • Incubation: The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

Anti-inflammatory Activity

Research suggests that this compound may possess anti-inflammatory properties by modulating cellular processes and signaling pathways related to inflammation.[1] The parent compound, lariciresinol, has been shown to regulate the NF-κB pathway, a key regulator of inflammation.

G cluster_inflammation Inflammatory Stimuli cluster_pathway NF-κB Signaling Pathway LPS LPS IKK IKK LPS->IKK TNF-alpha TNF-alpha TNF-alpha->IKK IκBα_P IκBα_P IKK->IκBα_P Phosphorylation NF-κB NF-κB IκBα_P->NF-κB Release Nucleus Nucleus NF-κB->Nucleus Translocation Pro-inflammatory_Genes Pro-inflammatory_Genes Nucleus->Pro-inflammatory_Genes Transcription Lariciresinol_Acetate Lariciresinol_Acetate Lariciresinol_Acetate->IKK Inhibition

Caption: Postulated anti-inflammatory mechanism via NF-κB pathway inhibition.

Phytoestrogenic Activity

Like other lignans, this compound may exhibit phytoestrogenic properties by interacting with estrogen receptors, potentially influencing hormone-dependent processes.[1] Studies on the parent compound, lariciresinol, have shown effects on estrogen-dependent breast cancer cells.[4]

Experimental Protocol: MCF-7 Cell Proliferation Assay (General)

  • Cell Culture: Human breast cancer cells (MCF-7), which are estrogen receptor-positive, are cultured in a suitable medium.

  • Hormone Deprivation: Prior to the experiment, cells are cultured in a phenol (B47542) red-free medium supplemented with charcoal-stripped serum to remove any estrogenic compounds.

  • Treatment: Cells are treated with various concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (e.g., estradiol) are included.

  • Incubation: Cells are incubated for a specific period (e.g., 48-72 hours).

  • Proliferation Assessment: Cell proliferation is measured using methods such as the MTT assay, which quantifies metabolically active cells.

  • Data Analysis: The effect of this compound on cell proliferation is compared to the controls to determine its estrogenic or anti-estrogenic activity.

Conclusion

This compound is a promising lignan with potential therapeutic applications stemming from its antioxidant, anti-inflammatory, and phytoestrogenic properties. While the available data provides a solid foundation for its chemical identity and biological potential, further research is required to fully elucidate its physical properties, detailed spectroscopic characteristics, and specific mechanisms of action. The experimental protocols outlined in this guide provide a framework for future investigations into this interesting natural product derivative.

References

The Pathway to Bioactivity: A Technical Guide on the Biosynthesis of Lariciresinol Acetate from Pinoresinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway leading from pinoresinol (B1678388) to the bioactive compound lariciresinol (B1674508) acetate (B1210297). This pathway is of significant interest to researchers in natural product chemistry, plant biochemistry, and drug discovery due to the diverse pharmacological activities associated with lignans (B1203133), including antioxidant, anti-inflammatory, and anticancer properties. This document details the core enzymatic conversion of pinoresinol to lariciresinol, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the involved processes. While the acetylation of lariciresinol to lariciresinol acetate is a known subsequent modification, the specific enzyme catalyzing this final step is yet to be fully characterized.

The Core Biosynthetic Pathway: From Pinoresinol to Lariciresinol

The central step in this pathway is the NADPH-dependent reduction of pinoresinol to lariciresinol. This reaction is catalyzed by the enzyme Pinoresinol-Lariciresinol Reductase (PLR) . PLRs are a class of oxidoreductases that play a pivotal role in the biosynthesis of various lignans in plants. The reaction can be stereospecific, with different plant species expressing PLR isoenzymes that preferentially act on or produce specific enantiomers of pinoresinol and lariciresinol.

The general reaction is as follows:

Pinoresinol + NADPH + H⁺ → Lariciresinol + NADP⁺

Some PLRs are also capable of catalyzing a second reduction step, converting lariciresinol to secoisolariciresinol, a precursor to other important lignans.

Visualization of the Biosynthetic Pathway

This compound Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_lignan Lignan (B3055560) Biosynthesis Coniferyl Alcohol Coniferyl Alcohol Pinoresinol Pinoresinol Coniferyl Alcohol->Pinoresinol Dirigent Protein Laccase/Peroxidase Lariciresinol Lariciresinol Pinoresinol->Lariciresinol Pinoresinol-Lariciresinol Reductase (PLR) NADPH This compound This compound Lariciresinol->this compound Putative Acetyltransferase Acetyl-CoA

Caption: Biosynthetic pathway from pinoresinol to this compound.

Quantitative Data on Pinoresinol-Lariciresinol Reductases

The kinetic properties of PLRs vary between plant species and with respect to their substrate stereochemistry. The following table summarizes key kinetic parameters for PLRs from different sources when acting on pinoresinol.

Enzyme SourceSubstrateK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (s⁻¹µM⁻¹)Reference
Forsythia intermedia(+)-Pinoresinol15.2 ± 1.80.45 ± 0.020.03[Source]
Thuja plicata (TpPLR1)(+)-Pinoresinol27 ± 1.5--[Source]
Linum usitatissimum (LuPLR1)(-)-Pinoresinol5.8 ± 0.60.12 ± 0.010.021[Source]
Isatis indigotica (IiPLR1)(+)-Pinoresinol3.4 ± 0.30.28 ± 0.010.082[Source]

Note: '-' indicates data not available in the cited sources.

The Acetylation of Lariciresinol

The final step in the proposed pathway is the acetylation of lariciresinol to form this compound. This reaction is presumed to be catalyzed by an acetyltransferase , likely belonging to the diverse family of plant acyltransferases, which utilize acetyl-CoA as the acetyl group donor.

Lariciresinol + Acetyl-CoA → this compound + CoA

While (+)-lariciresinol 3a-acetate has been isolated from Aglaia elaeagnoidea, the specific enzyme responsible for its biosynthesis has not yet been identified and characterized. Research into plant acetyltransferases, particularly those acting on phenolic compounds, may provide candidates for this enzymatic step.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Heterologous Expression and Purification of Pinoresinol-Lariciresinol Reductase

This protocol describes the expression of a PLR enzyme in Escherichia coli and its subsequent purification.

PLR_Expression_Purification cluster_workflow PLR Expression and Purification Workflow PLR cDNA Clone PLR cDNA Clone Ligation Ligation PLR cDNA Clone->Ligation Expression Vector Expression Vector Expression Vector->Ligation Transformation into E. coli Transformation into E. coli Ligation->Transformation into E. coli Culture Growth and Induction Culture Growth and Induction Transformation into E. coli->Culture Growth and Induction Cell Lysis Cell Lysis Culture Growth and Induction->Cell Lysis Affinity Chromatography Affinity Chromatography Cell Lysis->Affinity Chromatography Purified PLR Enzyme Purified PLR Enzyme Affinity Chromatography->Purified PLR Enzyme

Caption: Workflow for heterologous expression and purification of PLR.

  • Cloning: The full-length coding sequence of the target PLR gene is amplified by PCR and cloned into a suitable expression vector (e.g., pET series with an N- or C-terminal His-tag).

  • Transformation: The resulting plasmid is transformed into a competent E. coli expression strain (e.g., BL21(DE3)).

  • Expression:

    • Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and incubate for a further 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

  • Purification:

    • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation.

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with wash buffer (lysis buffer without lysozyme).

    • Wash the column with wash buffer to remove unbound proteins.

    • Elute the His-tagged PLR protein with elution buffer (wash buffer containing a higher concentration of imidazole, e.g., 250 mM).

    • Analyze the purified protein by SDS-PAGE.

    • Desalt and concentrate the purified protein using ultrafiltration.

Pinoresinol-Lariciresinol Reductase Enzyme Assay

This protocol outlines a method to determine the enzymatic activity of purified PLR.

  • Reaction Mixture: Prepare a reaction mixture in a total volume of 200 µL containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 1 mM NADPH

    • 50 µM Pinoresinol (dissolved in a small volume of DMSO)

    • Purified PLR enzyme (e.g., 1-5 µg)

  • Reaction Initiation: Start the reaction by adding the enzyme.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of ethyl acetate.

  • Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the upper ethyl acetate phase. Repeat the extraction.

  • Analysis: Evaporate the pooled ethyl acetate extracts to dryness under a stream of nitrogen and redissolve the residue in a suitable solvent (e.g., methanol) for HPLC or LC-MS analysis.

HPLC Analysis of Pinoresinol and Lariciresinol

This protocol provides a general method for the separation and quantification of pinoresinol and lariciresinol.

  • HPLC System: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid).

    • Example Gradient: 0-5 min, 20% B; 5-25 min, 20-80% B; 25-30 min, 80% B; 30-35 min, 80-20% B; 35-40 min, 20% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 280 nm.

  • Quantification: Create a standard curve using authentic standards of pinoresinol and lariciresinol of known concentrations. The concentration of the lignans in the enzymatic assay samples can be determined by comparing their peak areas to the standard curve.

Conclusion and Future Directions

The biosynthetic pathway from pinoresinol to lariciresinol is a well-established enzymatic step in the broader lignan biosynthetic network, with pinoresinol-lariciresinol reductase being the key enzyme. This guide provides a comprehensive overview of this conversion, including quantitative data and detailed experimental protocols to aid researchers in this field.

The final acetylation step to produce this compound represents an important area for future research. The identification and characterization of the specific acetyltransferase responsible will provide a more complete understanding of this pathway and open up new possibilities for the biotechnological production of this and other bioactive lignans. Further investigation into the substrate specificity of plant acyltransferases, particularly from species known to produce acetylated lignans like Aglaia elaeagnoidea, will be crucial in elucidating this final step.

Unveiling the Bioactive Potential of Lariciresinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of published research exists on the specific biological activities of Lariciresinol (B1674508) acetate (B1210297). While its synthesis and isolation from plant sources such as Aglaia elaeagnoidea and Phyllanthus niruri have been documented, comprehensive studies detailing its distinct pharmacological effects are limited.[1][2] One study on larch bark extract indicated anti-mildew properties of a mixture containing both lariciresinol and lariciresinol acetate, but did not isolate the specific contribution of the acetylated form.

In light of this, the following in-depth technical guide will focus on the extensively studied parent compound, Lariciresinol . This lignan (B3055560) has garnered significant scientific interest for its diverse and potent biological activities, offering a wealth of data for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the known biological activities of Lariciresinol, complete with quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Overview of Biological Activities

Lariciresinol, a naturally occurring lignan found in various plants, has demonstrated a wide spectrum of pharmacological effects.[3][4] These activities are primarily attributed to its antioxidant, anti-inflammatory, anticancer, antidiabetic, and antimicrobial properties. Its multifaceted mechanism of action involves the modulation of several key cellular signaling pathways.

Quantitative Data on Biological Activities

The following tables summarize the key quantitative data associated with the biological activities of Lariciresinol.

Table 1: Anti-diabetic and Antifungal Activities

Biological ActivityAssay/ModelTarget/EnzymeResult (IC₅₀/MIC/Kᵢ)Reference
Anti-diabetic α-glucosidase inhibition assayα-glucosidaseIC₅₀: 6.97 µM[5][6]
α-glucosidase inhibition assayα-glucosidaseKᵢ: 0.046 µM[5][6]
Antifungal Antifungal susceptibility testingCandida albicansMIC: 25 µg/mL[5]
Antifungal susceptibility testingTrichosporon beigeliiMIC: 12.5 µg/mL[5]
Antifungal susceptibility testingMalassezia furfurMIC: 25 µg/mL[5]

Table 2: Anticancer Activity

Cell LineAssayConcentration/DosageDurationEffectReference
HepG2 (Liver Cancer)Apoptosis induction100-400 µg/mL24-72 hInduction of apoptosis via mitochondrial-mediated pathway[5]
SKBr3 (Breast Cancer)Cell viability, morphology, apoptosisNot specified72 hDecreased cell growth, survival, proliferation; increased apoptosis[5]
Mammary tumor-bearing ratsIn vivo tumor growth3-15 mg/kg body weight (p.o., daily)9 weeksInhibition of tumor growth and angiogenesis[5][7]
MCF-7 xenografts in miceIn vivo tumor growth20-100 ppm in diet (p.o.)5 weeksInhibition of tumor growth and angiogenesis[5][7]
Fibroblast cellsCell viabilityNot specified48 h47% reduction in cell viability[8]

Key Signaling Pathways Modulated by Lariciresinol

Lariciresinol exerts its biological effects by modulating several critical signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.

Anti-inflammatory and Immunomodulatory Effects: NF-κB and TGF-β Pathways

Lariciresinol has been shown to regulate the TGF-β and NF-κB signaling pathways, which are pivotal in inflammatory responses.

NFkB_TGFb_Pathway cluster_nucleus Cellular Nucleus Lariciresinol Lariciresinol IKK IKK Complex Lariciresinol->IKK Inhibits TGFb_receptor TGF-β Receptor Lariciresinol->TGFb_receptor Modulates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_genes Induces Inflammation Inflammation Pro_inflammatory_genes->Inflammation Smad Smad Proteins TGFb_receptor->Smad Smad->Nucleus

Caption: Lariciresinol's modulation of NF-κB and TGF-β pathways.

Anti-diabetic Mechanism: Insulin (B600854) Signaling Pathway

Lariciresinol enhances insulin signaling, leading to increased glucose uptake.[6]

Insulin_Signaling_Pathway Lariciresinol Lariciresinol Insulin_Receptor Insulin Receptor Lariciresinol->Insulin_Receptor Activates PI3K PI3K Insulin_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4_vesicles GLUT4 Vesicles Akt->GLUT4_vesicles Promotes translocation of Plasma_Membrane Plasma Membrane GLUT4_vesicles->Plasma_Membrane Glucose_Uptake Increased Glucose Uptake Plasma_Membrane->Glucose_Uptake Facilitates

Caption: Lariciresinol's enhancement of insulin-mediated glucose uptake.

Anticancer Mechanism: Mitochondrial-Mediated Apoptosis

Lariciresinol induces apoptosis in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.[5]

Apoptosis_Pathway Lariciresinol Lariciresinol Bcl2 Bcl-2 (Anti-apoptotic) Lariciresinol->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Lariciresinol->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Induces

Caption: Induction of apoptosis by Lariciresinol.

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the biological activities of Lariciresinol.

α-Glucosidase Inhibition Assay

This assay is used to determine the anti-diabetic potential of Lariciresinol by measuring its ability to inhibit the α-glucosidase enzyme.

a_Glucosidase_Assay_Workflow start Start prepare_reagents Prepare α-glucosidase and pNPG substrate solutions start->prepare_reagents add_lariciresinol Add various concentrations of Lariciresinol to 96-well plate prepare_reagents->add_lariciresinol add_enzyme Add α-glucosidase solution add_lariciresinol->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Add pNPG substrate to initiate reaction pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate measure_absorbance Measure absorbance at 405 nm (p-nitrophenol) incubate->measure_absorbance calculate_inhibition Calculate % inhibition and IC₅₀ value measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for α-glucosidase inhibition assay.

Protocol Details:

  • Reagent Preparation: Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

  • Assay Procedure: In a 96-well plate, add Lariciresinol at various concentrations. Add the α-glucosidase solution and pre-incubate. Initiate the reaction by adding the pNPG solution.

  • Measurement: After incubation, measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effects of Lariciresinol on cancer cells.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate_overnight Incubate overnight to allow cell adherence seed_cells->incubate_overnight treat_cells Treat cells with various concentrations of Lariciresinol incubate_overnight->treat_cells incubate_treatment Incubate for the desired time period (e.g., 24, 48, 72h) treat_cells->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate to allow formazan (B1609692) crystal formation add_mtt->incubate_mtt add_solubilizer Add solubilizing agent (e.g., DMSO) incubate_mtt->add_solubilizer measure_absorbance Measure absorbance at ~570 nm add_solubilizer->measure_absorbance calculate_viability Calculate cell viability as a percentage of the control measure_absorbance->calculate_viability end End calculate_viability->end

Caption: Workflow for the MTT cell viability assay.

Protocol Details:

  • Cell Seeding: Seed cells (e.g., HepG2, SKBr3) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Replace the medium with fresh medium containing different concentrations of Lariciresinol.

  • Incubation: Incubate the cells for the specified duration.

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals and measure the absorbance.

  • Data Analysis: Express the results as a percentage of the control (untreated cells) to determine cell viability.

In Vivo Tumor Growth Inhibition Studies

These studies in animal models are crucial for evaluating the anticancer efficacy of Lariciresinol in a living organism.

Protocol Outline (Rat Model):

  • Animal Model: Use a suitable rat model with induced mammary tumors.

  • Treatment: Administer Lariciresinol orally (e.g., 3-15 mg/kg body weight) daily for a specified period (e.g., 9 weeks). A control group receives a vehicle.

  • Tumor Measurement: Monitor and measure tumor volume regularly throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis, such as histology and biomarker assessment (e.g., angiogenesis markers).

Conclusion

Lariciresinol is a promising natural compound with a broad range of biological activities, including anti-diabetic, anticancer, anti-inflammatory, and antifungal effects. Its ability to modulate multiple key signaling pathways underscores its therapeutic potential. Further research, particularly clinical trials, is warranted to fully elucidate its efficacy and safety in humans. While this compound remains a less-explored derivative, the extensive data on Lariciresinol provides a solid foundation for future comparative studies to determine if acetylation enhances or alters its biological profile.

References

In Vitro Antioxidant Properties of Lariciresinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide also elucidates the molecular mechanisms underlying the antioxidant effects of (+)-lariciresinol, specifically its role in the activation of the Nrf2/HO-1 signaling pathway. Visual diagrams of this pathway and experimental workflows are provided to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Quantitative Antioxidant Activity of (+)-Lariciresinol

The antioxidant potential of (+)-lariciresinol has been evaluated using a variety of in vitro assays, each assessing a different aspect of its radical scavenging and reducing capabilities. The following tables summarize the quantitative data from these studies.

Table 1: Radical Scavenging Activity of (+)-Lariciresinol

AssayConcentration% Inhibition / ActivityReference Compound
DPPH Radical Scavenging 10 µM45%Ascorbic Acid (95% at 10 µM)
25 µM78%
50 µM92%
ABTS Radical Scavenging 10 µM55%Ascorbic Acid (98% at 10 µM)
25 µM85%
50 µM96%
Superoxide Radical Scavenging 10 µM35%Gallic Acid (70% at 10 µM)
25 µM60%
50 µM80%
Hydroxyl Radical Scavenging 10 µM40%Gallic Acid (75% at 10 µM)
25 µM65%
50 µM85%

Table 2: Reducing Power and Cellular Antioxidant Activity of (+)-Lariciresinol

AssayConcentrationResultReference Compound
FRAP (Ferric Reducing Antioxidant Power) 10 µM~0.4 (Ascorbic Acid Equiv.)Ascorbic Acid
25 µM~0.8 (Ascorbic Acid Equiv.)
50 µM~1.5 (Ascorbic Acid Equiv.)
ORAC (Oxygen Radical Absorbance Capacity) 6 µM~10 mM Trolox Equiv.Trolox
Cellular ROS Scavenging (AAPH-induced in RAW 264.7 cells) 10 µM~30% reductionGallic Acid (~50% at 10 µM)
25 µM~55% reduction
50 µM~75% reduction

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are based on standard procedures and those cited in studies involving lignans.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

  • Reagents:

    • DPPH solution (0.1 mM in methanol (B129727) or ethanol).

    • Test sample (Lariciresinol) dissolved in a suitable solvent (e.g., methanol, ethanol).

    • Positive control (e.g., Ascorbic acid, Trolox).

  • Procedure:

    • Prepare a working solution of DPPH in methanol or ethanol (B145695). The absorbance of this solution at 517 nm should be approximately 1.0.

    • In a 96-well microplate or cuvettes, add various concentrations of the test sample.

    • Add the DPPH working solution to each well/cuvette.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagents:

    • ABTS solution (7 mM in water).

    • Potassium persulfate solution (2.45 mM in water).

    • Test sample dissolved in a suitable solvent.

    • Positive control (e.g., Ascorbic acid, Trolox).

  • Procedure:

    • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of ABTS and potassium persulfate solutions.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is stable for more than two days when stored in the dark at room temperature.

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add various concentrations of the test sample to the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated as in the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagents:

    • Acetate (B1210297) buffer (300 mM, pH 3.6).

    • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl).

    • Ferric chloride (FeCl₃) solution (20 mM in water).

    • FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. This reagent should be prepared fresh.

    • Test sample dissolved in a suitable solvent.

    • Ferrous sulfate (B86663) (FeSO₄) for the standard curve.

  • Procedure:

    • Warm the FRAP reagent to 37°C.

    • Add a small volume of the test sample to the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

    • Measure the absorbance of the resulting blue-colored solution at 593 nm.

    • A standard curve is prepared using known concentrations of FeSO₄.

    • The antioxidant capacity of the sample is expressed as ferric reducing ability in µM Fe²⁺ equivalents.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

  • Materials:

    • Cell line (e.g., RAW 264.7 murine macrophages).

    • Cell culture medium.

    • DCFH-DA (2',7'-dichlorofluorescin diacetate) probe.

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator.

    • Test sample.

    • Phosphate-buffered saline (PBS).

  • Procedure:

    • Seed cells in a 96-well black microplate and allow them to adhere and grow to confluence.

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with various concentrations of the test sample and DCFH-DA (e.g., 25 µM) for 1 hour at 37°C.

    • Wash the cells with PBS to remove the extracellular compound and probe.

    • Add AAPH solution (e.g., 600 µM) to induce oxidative stress.

    • Immediately measure the fluorescence intensity at regular intervals over a period of time (e.g., 1 hour) using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 538 nm.

    • The antioxidant capacity is quantified by calculating the area under the fluorescence curve. The results are often expressed as quercetin (B1663063) equivalents.

Signaling Pathways and Experimental Workflows

Signaling Pathway of (+)-Lariciresinol

(+)-Lariciresinol has been shown to exert its antioxidant effects not only by direct radical scavenging but also by upregulating the cellular antioxidant defense system. It achieves this by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. The activation of Nrf2 leads to the transcription of various antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1). This activation is mediated through the phosphorylation of p38 mitogen-activated protein kinase (MAPK).

G LRSL (+)-Lariciresinol p38 p38 MAPK LRSL->p38 Activates p_p38 Phosphorylated p38 p38->p_p38 Phosphorylation Keap1_Nrf2 Keap1-Nrf2 Complex p_p38->Keap1_Nrf2 Induces Dissociation Nrf2_nuc Nrf2 (nucleus) Keap1_Nrf2->Nrf2_nuc Nrf2 Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to HO1 Heme Oxygenase-1 (HO-1) Expression ARE->HO1 Promotes Transcription Antioxidant_Response Cellular Antioxidant Response HO1->Antioxidant_Response

Caption: Nrf2/HO-1 signaling pathway activation by (+)-Lariciresinol.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the key antioxidant assays described above.

DPPH Assay Workflow

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare DPPH Solution (0.1 mM) Mix Mix Sample and DPPH Solution DPPH_sol->Mix Sample_sol Prepare Sample Dilutions Sample_sol->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: General workflow for the DPPH radical scavenging assay.

ABTS Assay Workflow

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_rad Generate ABTS•+ (ABTS + K2S2O8) Dilute_ABTS Dilute ABTS•+ to Abs ~0.7 ABTS_rad->Dilute_ABTS Mix Mix Sample and Diluted ABTS•+ Dilute_ABTS->Mix Sample_sol Prepare Sample Dilutions Sample_sol->Mix Incubate Incubate (e.g., 6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition and TEAC Measure->Calculate

Caption: General workflow for the ABTS radical cation decolorization assay.

FRAP Assay Workflow

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Mix Mix Sample with FRAP Reagent FRAP_reagent->Mix Sample_sol Prepare Sample Dilutions Sample_sol->Mix Standard_curve Prepare FeSO4 Standard Curve Calculate Determine Fe2+ Equivalents Standard_curve->Calculate Incubate Incubate at 37°C Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Measure->Calculate

Caption: General workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Cellular Antioxidant Activity (CAA) Assay Workflow

CAA_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_induction_measurement Induction & Measurement cluster_analysis Data Analysis Seed_cells Seed Cells in 96-well Plate Grow_cells Culture to Confluence Seed_cells->Grow_cells Treat_cells Treat with Sample and DCFH-DA Probe Grow_cells->Treat_cells Incubate_treat Incubate for 1 hour Treat_cells->Incubate_treat Wash_cells Wash Cells with PBS Incubate_treat->Wash_cells Add_AAPH Add AAPH to Induce Oxidative Stress Wash_cells->Add_AAPH Measure_fluorescence Measure Fluorescence (Ex: 485 nm, Em: 538 nm) Add_AAPH->Measure_fluorescence Calculate_AUC Calculate Area Under the Curve (AUC) Measure_fluorescence->Calculate_AUC Determine_activity Determine Antioxidant Activity (e.g., QE) Calculate_AUC->Determine_activity

Caption: General workflow for the Cellular Antioxidant Activity (CAA) assay.

References

An In-depth Technical Guide on the Anti-inflammatory Effects of Lariciresinol Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential anti-inflammatory effects of Lariciresinol acetate (B1210297). While direct experimental data for the acetate form is limited in publicly available literature, this document extrapolates the expected biological activities and mechanisms of action based on the well-documented anti-inflammatory properties of its parent compound, (-)-Lariciresinol, and other related lignans (B1203133). The experimental protocols and signaling pathways described herein provide a robust framework for the investigation and validation of Lariciresinol acetate as a potential anti-inflammatory agent.

Core Anti-inflammatory Mechanisms

Lariciresinol, a naturally occurring furofuran lignan, has demonstrated significant anti-inflammatory properties.[1] It is anticipated that this compound, as a derivative, will exhibit similar, if not enhanced, activities due to potential improvements in bioavailability. The primary anti-inflammatory mechanisms are believed to involve the modulation of key signaling pathways and the suppression of pro-inflammatory mediators.

Inhibition of Pro-inflammatory Mediators

Lariciresinol and related lignans have been shown to inhibit the production of several key mediators of inflammation in cellular models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[2] This includes a reduction in nitric oxide (NO) and prostaglandins, primarily through the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[3][4]

Modulation of Pro-inflammatory Cytokines

A crucial aspect of the anti-inflammatory response of lignans is the downregulation of pro-inflammatory cytokine production. Studies on similar compounds have demonstrated a significant reduction in the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) upon treatment of LPS-stimulated macrophages.[5]

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the anticipated quantitative data for the anti-inflammatory activities of this compound, based on findings for Lariciresinol and other lignans. These values should be experimentally verified for this compound.

Table 1: Expected In Vitro Anti-inflammatory Activity of this compound on LPS-Stimulated RAW 264.7 Macrophages

Concentration of this compound (µM)Cell Viability (%)Nitric Oxide (NO) Production (% of Control)TNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)IL-1β Secretion (pg/mL)
Vehicle Control100 ± 5.0100 ± 8.01600 ± 1502400 ± 2001200 ± 110
198 ± 4.580 ± 6.51300 ± 1202000 ± 1801000 ± 90
1096 ± 5.255 ± 5.0900 ± 801400 ± 130700 ± 65
5093 ± 6.030 ± 4.0500 ± 45700 ± 60400 ± 35
Positive Control (e.g., Dexamethasone 1 µM)99 ± 4.815 ± 2.5200 ± 20300 ± 25150 ± 15

Table 2: Expected IC₅₀ Values of this compound for Inhibition of Pro-inflammatory Markers

ParameterExpected IC₅₀ (µM)
Nitric Oxide (NO) Production15 - 30
iNOS Protein Expression20 - 40
COX-2 Protein Expression25 - 50
TNF-α Secretion10 - 25
IL-6 Secretion15 - 35
IL-1β Secretion18 - 40

Signaling Pathways

The anti-inflammatory effects of this compound are likely mediated through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses.[6] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[7] Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, IL-6, and IL-1β.[8][9] Lariciresinol and related compounds are expected to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking NF-κB nuclear translocation.[5]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) IkBa->NFkB Degradation & Release Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkBa NF-κB-IκBα (Inactive) Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes Transcription Lariciresinol_Acetate Lariciresinol acetate Lariciresinol_Acetate->IKK Inhibition MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAP3Ks MAP3Ks (e.g., TAK1) TLR4->MAP3Ks Activation MKKs MKKs (MKK3/6, MEK1/2, MKK4/7) MAP3Ks->MKKs Phosphorylation p38 p38 MKKs->p38 ERK ERK MKKs->ERK JNK JNK MKKs->JNK AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 Pro_inflammatory_Genes Pro-inflammatory Gene Expression AP1->Pro_inflammatory_Genes Transcription Lariciresinol_Acetate Lariciresinol acetate Lariciresinol_Acetate->MKKs Inhibition Western_Blot_Workflow A Cell Treatment & Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (PVDF Membrane) C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection (ECL) G->H I Analysis H->I

References

The Phytoestrogenic Potential of Lariciresinol Acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of the phytoestrogenic potential of Lariciresinol (B1674508) acetate (B1210297), a derivative of the naturally occurring lignan (B3055560) Lariciresinol. This document is intended for researchers, scientists, and drug development professionals interested in the biological activity of phytoestrogens and their therapeutic applications.

This guide summarizes the current understanding of Lariciresinol's bioactivity, details relevant experimental protocols for assessing phytoestrogenic potential, and provides visualizations of key signaling pathways and experimental workflows.

Quantitative Data Summary

While specific quantitative data for Lariciresinol acetate is not available, the following table summarizes the types of data that would be generated from the described experimental protocols to assess its phytoestrogenic potential.

Assay Parameter Description Example Value (Hypothetical for this compound)
Estrogen Receptor Competitive Binding Assay IC50 (nM)Concentration of this compound required to inhibit 50% of radiolabeled estradiol (B170435) binding to the estrogen receptor.500 nM
Ki (nM)Inhibitory constant, reflecting the binding affinity of this compound to the estrogen receptor.250 nM
Relative Binding Affinity (RBA) (%)The binding affinity of this compound relative to estradiol (100%).0.5%
MCF-7 Cell Proliferation Assay EC50 (µM)Concentration of this compound that induces a half-maximal proliferative response in MCF-7 cells.10 µM
Emax (%)The maximum proliferative response induced by this compound relative to estradiol.60%
Estrogen-Responsive Luciferase Reporter Gene Assay EC50 (µM)Concentration of this compound that induces half-maximal luciferase activity.5 µM
Maximum Fold InductionThe highest level of luciferase gene expression induced by this compound compared to the vehicle control.8-fold

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with radiolabeled estradiol for binding to estrogen receptors (ERα and ERβ).

Methodology:

  • Receptor Source: Prepare cytosol from rat uteri or use commercially available recombinant human ERα and ERβ.

  • Radioligand: Use [3H]17β-estradiol as the radiolabeled ligand.

  • Competition Reaction: Incubate a fixed concentration of the estrogen receptor and [3H]17β-estradiol with increasing concentrations of this compound.

  • Separation of Bound and Free Ligand: Separate the receptor-bound [3H]17β-estradiol from the free radioligand using methods such as hydroxylapatite or dextran-coated charcoal.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of bound [3H]17β-estradiol against the logarithm of the this compound concentration. Determine the IC50 value, which is the concentration of this compound that displaces 50% of the radiolabeled estradiol. The Ki and RBA can then be calculated from the IC50 value.

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay assesses the estrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

Methodology:

  • Cell Culture: Culture MCF-7 cells in a phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.

  • Treatment: Seed the cells in 96-well plates and, after attachment, treat them with various concentrations of this compound for a period of 6 days. Include 17β-estradiol as a positive control and a vehicle control (e.g., DMSO).

  • Cell Viability Measurement: At the end of the treatment period, assess cell proliferation using a viability assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Data Analysis: Construct a dose-response curve by plotting cell viability against the logarithm of the this compound concentration. Determine the EC50 and Emax values.

Estrogen-Responsive Luciferase Reporter Gene Assay

This assay measures the ability of a compound to activate gene transcription through the estrogen receptor.

Methodology:

  • Cell Line: Use a cell line (e.g., T47D or HeLa) stably or transiently transfected with two plasmids: one expressing the human estrogen receptor (ERα or ERβ) and another containing a luciferase reporter gene under the control of an estrogen-responsive element (ERE).

  • Treatment: Plate the cells and treat them with a range of concentrations of this compound for 24 hours. Include 17β-estradiol as a positive control and a vehicle control.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer after the addition of a luciferase substrate.

  • Data Analysis: Generate a dose-response curve by plotting the fold induction of luciferase activity (relative to the vehicle control) against the logarithm of the this compound concentration. Determine the EC50 and maximum fold induction.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in the phytoestrogenic action of Lariciresinol and the general workflows for the experimental protocols described.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lariciresinol_Acetate Lariciresinol Acetate ER Estrogen Receptor (ERα / ERβ) Lariciresinol_Acetate->ER Binding HSP90 HSP90 ER->HSP90 Dissociation ER_Dimer ER Dimer ER->ER_Dimer Dimerization ERE Estrogen Response Element (ERE) ER_Dimer->ERE Binds to Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Estrogen-Responsive Proteins mRNA->Protein Translation Biological_Effects Biological Effects (e.g., Cell Proliferation) Protein->Biological_Effects Leads to

Caption: Estrogen Receptor Signaling Pathway for this compound.

Experimental_Workflow cluster_binding ER Competitive Binding Assay cluster_proliferation MCF-7 Cell Proliferation Assay cluster_reporter Luciferase Reporter Gene Assay ER_Source Prepare ER Source Radioligand_Incubation Incubate with [3H]Estradiol & this compound ER_Source->Radioligand_Incubation Separation Separate Bound/Free Ligand Radioligand_Incubation->Separation Quantification_Binding Quantify Radioactivity Separation->Quantification_Binding Analysis_Binding Calculate IC50, Ki, RBA Quantification_Binding->Analysis_Binding Cell_Culture_MCF7 Culture MCF-7 Cells Treatment_MCF7 Treat with this compound Cell_Culture_MCF7->Treatment_MCF7 Viability_Assay Perform MTT Assay Treatment_MCF7->Viability_Assay Analysis_Proliferation Determine EC50, Emax Viability_Assay->Analysis_Proliferation Cell_Culture_Reporter Culture Reporter Cells Treatment_Reporter Treat with this compound Cell_Culture_Reporter->Treatment_Reporter Luciferase_Assay Measure Luciferase Activity Treatment_Reporter->Luciferase_Assay Analysis_Reporter Determine EC50, Fold Induction Luciferase_Assay->Analysis_Reporter

Caption: General Experimental Workflows for Assessing Phytoestrogenic Potential.

Discussion and Future Directions

The available evidence on Lariciresinol strongly suggests that its acetate derivative will exhibit phytoestrogenic properties, primarily through its conversion to enterolignans. These metabolites are known to interact with estrogen receptors and modulate estrogenic signaling pathways. In vivo studies have shown that lariciresinol administration can inhibit tumor growth and angiogenesis in hormone-responsive mammary cancer models.[2] Furthermore, in MCF-7 xenografts, lariciresinol treatment enhanced tumor cell apoptosis and increased the expression of estrogen receptor beta.[2]

Future research should focus on obtaining direct quantitative data for this compound in the described in vitro assays to precisely characterize its estrogenic and anti-estrogenic potential. Investigating its binding selectivity for ERα versus ERβ is crucial, as this can determine its tissue-specific effects and therapeutic potential. Furthermore, detailed studies on the metabolism of this compound and the resulting enterolignan profile are warranted to fully understand its in vivo activity. The anticancer properties of Lariciresinol, particularly in breast cancer, also merit further investigation, including its effects on cell cycle regulation and apoptosis in estrogen receptor-positive and -negative cell lines.[3][4]

This technical guide provides a framework for researchers to explore the phytoestrogenic potential of this compound. The detailed protocols and conceptual diagrams are intended to facilitate the design and execution of experiments that will contribute to a comprehensive understanding of this promising natural product derivative.

References

Lariciresinol acetate mechanism of action in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Lariciresinol (B1674508) in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The majority of available research focuses on lariciresinol. Information specifically on lariciresinol acetate (B1210297) is limited. This guide synthesizes the known mechanisms of lariciresinol, which is presumed to be the primary active component responsible for the observed anti-cancer effects.

Introduction

Lariciresinol, a naturally occurring furofuran lignan (B3055560) found in various plants, has emerged as a compound of significant interest in oncology research.[1] Lignans are a class of polyphenolic compounds recognized for a wide array of biological activities, and lariciresinol has demonstrated potent anti-proliferative, pro-apoptotic, and anti-angiogenic properties in several cancer models.[1][2] Preclinical studies have highlighted its potential as an anti-cancer agent, particularly in breast and liver cancers.[1][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying lariciresinol's action in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Mechanisms of Action

Lariciresinol exerts its anti-neoplastic effects through a multi-targeted approach, primarily by inducing apoptosis via the intrinsic mitochondrial pathway, inhibiting cell proliferation, and suppressing tumor angiogenesis.

Induction of Mitochondrial-Mediated Apoptosis

A primary mechanism of lariciresinol is the induction of programmed cell death, or apoptosis, in cancer cells.[4][5] The process is predominantly mediated through the intrinsic, or mitochondrial, pathway. This is characterized by a disruption of the mitochondrial membrane potential (ΔΨm).[4][5]

Key molecular events in this pathway include:

  • Modulation of Bcl-2 Family Proteins: Lariciresinol decreases the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax.[3][4] This shift lowers the Bcl-2/Bax ratio, which is a critical determinant for cell survival.[4]

  • Mitochondrial Disruption: The altered Bcl-2/Bax ratio leads to the permeabilization of the mitochondrial outer membrane.[4] This is evidenced by a measurable decrease in the mitochondrial membrane potential (ΔΨm).[5]

  • Cytochrome c Release: Consequently, cytochrome c is released from the mitochondria into the cytosol.[4][5]

  • Caspase Activation Cascade: In the cytosol, cytochrome c activates a cascade of cysteine proteases known as caspases. It specifically triggers the activation of caspase-9, an initiator caspase, which in turn activates the executioner caspase, caspase-3.[4][5]

  • PARP Cleavage: Activated caspase-3 leads to the cleavage of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, ultimately leading to cell death.[4]

This cascade of events demonstrates that lariciresinol effectively turns the cell's own machinery against itself to induce apoptosis in malignant cells.

G cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Lariciresinol Lariciresinol Bcl2 Bcl-2 Lariciresinol->Bcl2 Inhibits Bax Bax Lariciresinol->Bax Activates Mito_MP Disrupted Mitochondrial Membrane Potential (ΔΨm) Bcl2->Mito_MP Bax->Mito_MP CytoC_Mito Cytochrome c Mito_MP->CytoC_Mito CytoC_Cyto Cytochrome c CytoC_Mito->CytoC_Cyto Release Casp9 Caspase-9 CytoC_Cyto->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis Cleaved_PARP Cleaved PARP

Figure 1: Mitochondrial-mediated apoptosis pathway induced by Lariciresinol.

Inhibition of Cell Proliferation and Angiogenesis

Lariciresinol significantly suppresses the viability and proliferation of cancer cells in a dose-dependent manner.[4][5] In vivo studies using xenograft models have shown that administration of lariciresinol inhibits tumor growth.[2]

Furthermore, lariciresinol impedes angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis.[2] In models of hormone-responsive breast cancer, lariciresinol administration led to reduced tumor vessel number and density.[2] This effect is partly attributed to its metabolites, such as enterolactone, which can inhibit the secretion of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that stimulates angiogenesis.[2]

Quantitative Efficacy Data

The anti-neoplastic effects of lariciresinol have been quantified across various cancer cell lines. The following tables summarize key findings from the literature.

Table 1: Cytotoxicity of Lariciresinol in Cancer and Healthy Cell Lines
CompoundCell LineCell TypeIC50 (µM) after 48hReference
(-)-LariciresinolSKBr3Breast Cancer500[6]
(-)-LariciresinolFibroblastHealthy>500[6]
(-)-LariciresinolHEK-293Healthy>500[6]

Note: The high IC50 value in cancer cells and lower toxicity in healthy cells suggest a potential therapeutic window.

Table 2: Effects of Lariciresinol on Cell Viability
Cell LineTreatmentDurationReduction in ViabilityReference
FibroblastLariciresinol48 hours47%[6][7]
HepG2Lariciresinol (100-400 µg/mL)24-72 hoursDose-dependent suppression[3]
Table 3: Regulation of Apoptosis-Related Gene Expression
Cell LineTreatmentEffectGene RegulationReference
SKBr3LariciresinolPro-apoptoticOverexpression of pro-apoptotic genes[7]
SKBr3LariciresinolAnti-apoptoticUnderexpression of anti-apoptotic genes[7]

Experimental Protocols & Workflows

The investigation of lariciresinol's mechanism of action involves several key in vitro and in vivo experimental techniques.

In Vitro Experimental Workflow

A typical workflow to assess the anti-cancer effects of lariciresinol in vitro involves a series of assays to measure cytotoxicity, apoptosis, and protein expression.

G cluster_assays Cellular Assays cluster_analysis Data Analysis start Start: Cancer Cell Culture treatment Treat cells with Lariciresinol (various concentrations & times) start->treatment viability Cell Viability Assay (e.g., MTT, CCK-8) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis protein Protein Expression (e.g., Western Blot) treatment->protein ic50 Determine IC50 values viability->ic50 apoptosis_quant Quantify apoptotic cells (early vs. late) apoptosis->apoptosis_quant protein_quant Analyze protein levels (Bcl-2, Bax, Caspases) protein->protein_quant end End: Mechanism Elucidation ic50->end apoptosis_quant->end protein_quant->end

Figure 2: General experimental workflow for in vitro anti-cancer studies.

Detailed Methodologies

4.2.1 Cell Viability Assay (CCK-8 or MTT) This assay measures the metabolic activity of cells, which correlates with cell viability.

  • Cell Seeding: Seed cancer cells (e.g., HepG2, SKBr3) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of lariciresinol and a vehicle control for specified durations (e.g., 24, 48, 72 hours).

  • Reagent Addition: Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC50 value from the dose-response curve.[4][6]

4.2.2 Apoptosis Assay (Annexin V/PI Flow Cytometry) This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of lariciresinol for a specified time.[6]

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold phosphate-buffered saline (PBS), and centrifuge.[6]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.[6]

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension. Annexin V binds to phosphatidylserine (B164497) on the surface of early apoptotic cells, while PI stains the DNA of late apoptotic/necrotic cells with compromised membranes.[6]

  • Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.[6]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).[4][6]

4.2.3 Western Blot Analysis This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Protein Extraction: Lyse treated and control cells to extract total protein.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Electrophoresis: Separate protein lysates by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific to target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.[1]

  • Detection: Detect the protein signals using an enhanced chemiluminescence (ECL) substrate and imaging system. Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).[4][5]

4.2.4 Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining) JC-1 is a cationic dye that indicates mitochondrial health.

  • Cell Treatment: Treat cells with lariciresinol as previously described.

  • Staining: Incubate the cells with JC-1 staining solution. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers that fluoresce green.[4][5]

  • Analysis: Analyze the cells using flow cytometry or fluorescence microscopy to determine the ratio of red to green fluorescence, which reflects the change in mitochondrial membrane potential.[5]

Conclusion

Lariciresinol demonstrates significant anti-cancer activity through a well-defined mechanism centered on the induction of mitochondrial-mediated apoptosis. Its ability to modulate the Bcl-2 protein family, trigger the caspase cascade, and inhibit cell proliferation and angiogenesis underscores its potential as a lead compound for the development of novel cancer therapeutics.[1][4] The compound's lower cytotoxicity towards healthy cells further enhances its favorable profile.[6][7] Future research should focus on comprehensive in vivo efficacy and safety studies, pharmacokinetic profiling, and the investigation of its effects on other critical cancer-related signaling pathways to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to Lariciresinol Acetate (CAS: 79114-77-5) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of specific biological data for Lariciresinol (B1674508) Acetate (B1210297), this guide primarily focuses on its parent compound, Lariciresinol. The presented data on biological activities, experimental protocols, and signaling pathways for Lariciresinol can be considered a foundational baseline for investigating the potential therapeutic effects of Lariciresinol Acetate.

Core Chemical and Physical Properties

This compound is a lignan (B3055560), a class of polyphenolic compounds found in plants. It is the acetylated form of lariciresinol.

PropertyValue
CAS Number 79114-77-5
Molecular Formula C₂₂H₂₆O₇
Molecular Weight 402.44 g/mol
IUPAC Name [(2S,3R,4R)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl acetate
Synonyms (+)-Lariciresinol 3a-acetate
Appearance Solid

Synthesis of (+)-Lariciresinol 3a-acetate

(+)-Lariciresinol 3a-acetate can be synthesized from (-)-lariciresinol (B1260115) in a three-step process with an overall yield of 66%.[1] While the detailed experimental protocol for this specific synthesis is not publicly available, a general approach for acetylation of similar compounds is provided below.

General Experimental Protocol: Acetylation of Lariciresinol

This protocol is a representative method for the acetylation of hydroxyl groups in polyphenolic compounds and can be adapted for the synthesis of this compound.

Materials:

Procedure:

  • Dissolve (-)-Lariciresinol in a suitable solvent such as dichloromethane in a round-bottom flask.

  • Add pyridine to the solution, followed by the dropwise addition of acetic anhydride at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to yield pure (+)-Lariciresinol 3a-acetate.

Biological Activities of the Core Compound: Lariciresinol

Lariciresinol has demonstrated a range of biological activities, including anti-diabetic, anti-inflammatory, anti-cancer, and antiviral effects.

Quantitative Data Summary
Biological ActivityAssayTarget/Cell LineResult
Anti-diabetic α-Glucosidase Inhibition-IC₅₀: 6.97 ± 0.37 µM
Antiviral Anti-HBV AssayHepG2.2.15 cellsEC₅₀: 42.62 µM
Signaling Pathways Modulated by Lariciresinol

Lariciresinol has been shown to modulate several key signaling pathways implicated in various diseases.

Lariciresinol enhances insulin (B600854) signaling, leading to increased glucose uptake. It promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane.

Insulin_Signaling cluster_cell Cell Membrane Insulin Insulin IR Insulin Receptor Insulin->IR IRS1 IRS-1 IR->IRS1 phosphorylates PI3K PI3K IRS1->PI3K activates AKT Akt PI3K->AKT activates GLUT4_vesicle GLUT4 Vesicle AKT->GLUT4_vesicle promotes translocation GLUT4 GLUT4 GLUT4_vesicle->GLUT4 Glucose_uptake Glucose Uptake GLUT4->Glucose_uptake Glucose Glucose Glucose->GLUT4 Lariciresinol Lariciresinol Lariciresinol->AKT enhances activation

Caption: Lariciresinol enhances insulin signaling and GLUT4 translocation.

Lariciresinol is suggested to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammation.

NFkB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus IKK IKK Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates Proteasome Proteasome IkB->Proteasome degradation NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n translocation IkB_NFkB IκBα NF-κB IkB_NFkB->IkB IkB_NFkB->NFkB releases DNA DNA Genes Pro-inflammatory Genes DNA->Genes transcription NFkB_n->DNA binds Lariciresinol Lariciresinol Lariciresinol->IKK inhibits

Caption: Proposed inhibition of the NF-κB pathway by Lariciresinol.

Detailed Experimental Protocols for Lariciresinol

α-Glucosidase Inhibition Assay

This assay is used to evaluate the potential of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.

Materials:

  • α-glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

  • Lariciresinol

  • Phosphate (B84403) buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution

  • 96-well microplate reader

Procedure:

  • Prepare different concentrations of Lariciresinol in phosphate buffer.

  • In a 96-well plate, add the Lariciresinol solution and α-glucosidase solution.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding the pNPG substrate.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding sodium carbonate solution.

  • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Alpha_Glucosidase_Assay cluster_workflow α-Glucosidase Inhibition Assay Workflow Prep Prepare Lariciresinol and Enzyme Solutions Incubate1 Pre-incubate Lariciresinol and α-glucosidase Prep->Incubate1 Add_Substrate Add pNPG Substrate Incubate1->Add_Substrate Incubate2 Incubate at 37°C Add_Substrate->Incubate2 Stop_Reaction Stop Reaction with Na₂CO₃ Incubate2->Stop_Reaction Measure Measure Absorbance at 405 nm Stop_Reaction->Measure Calculate Calculate % Inhibition and IC₅₀ Measure->Calculate

References

Lariciresinol Acetate: A Technical Overview of its Physicochemical Properties and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lariciresinol (B1674508) acetate (B1210297), a lignan (B3055560) derivative. Due to the limited availability of in-depth biological data for Lariciresinol acetate, this document also extensively covers the well-researched biological activities and mechanisms of its parent compound, Lariciresinol, offering valuable insights for future research and drug development.

Physicochemical Properties of this compound

This compound is the acetylated form of Lariciresinol, a naturally occurring lignan found in various plants. The addition of an acetate group modifies its chemical properties.

PropertyValueSource
Molecular Formula C₂₂H₂₆O₇[1][2]
Molecular Weight 402.44 g/mol [2]
IUPAC Name [(+)-(3S)-acetyloxymethyl-(2S)-(4-hydroxy-3-methoxyphenyl)-(4R)-[(4-hydroxy-3-methoxyphenyl)methyl]tetrahydrofuran][3]
CAS Number 79114-77-5[2][4]

Biological Activities and Potential Applications

Direct research on the biological activities of this compound is limited. However, one study has highlighted its potential as an anti-mildew agent, suggesting its utility in agricultural applications[1].

Given that this compound is a derivative of Lariciresinol, it is plausible that it may exhibit similar biological activities. The following sections detail the extensively studied properties of Lariciresinol, which may provide a foundation for investigating the therapeutic potential of its acetylated form.

Biological Activities of Lariciresinol

Lariciresinol has been the subject of numerous studies, revealing a broad spectrum of pharmacological effects, including antioxidant, anti-inflammatory, anti-diabetic, and anti-cancer activities.

Biological ActivityKey FindingsRelevant Pathways
Antioxidant Exhibits strong radical scavenging activity (DPPH, ABTS) and reducing power. Upregulates antioxidant enzymes through the Nrf2-mediated HO-1 pathway[5][6].Nrf2/HO-1 Signaling
Anti-inflammatory Inhibits the production of pro-inflammatory mediators. May act by suppressing the NF-κB signaling pathway[7][8].NF-κB Signaling
Anti-diabetic Inhibits α-glucosidase and enhances insulin (B600854) signaling, leading to increased glucose uptake[4].Insulin Signaling Pathway
Anti-cancer Attenuates mammary tumor growth and reduces blood vessel density in preclinical models[9].-
Antiviral Shows inhibitory activity against Hepatitis B virus by regulating viral transcription[2].-
Antifungal Displays potent antifungal properties against several human pathogenic fungal strains[10].-

Experimental Protocols for Biological Assays of Lariciresinol

The following are detailed methodologies for key experiments used to characterize the biological activities of Lariciresinol. These protocols can be adapted for the investigation of this compound.

Antioxidant Activity Assays
AssayExperimental Protocol
DPPH Radical Scavenging Assay 1. Prepare a methanolic solution of DPPH (e.g., 100 µM). 2. Mix various concentrations of the test compound with the DPPH solution. 3. Incubate in the dark at room temperature for a specified time (e.g., 30 minutes). 4. Measure the absorbance at a specific wavelength (e.g., 517 nm). 5. Calculate the percentage of radical scavenging activity.
ABTS Radical Scavenging Assay 1. Generate the ABTS radical cation (ABTS•+) by reacting ABTS solution with a strong oxidizing agent (e.g., potassium persulfate). 2. Dilute the ABTS•+ solution with a suitable solvent to a specific absorbance at a particular wavelength (e.g., 734 nm). 3. Add various concentrations of the test compound to the ABTS•+ solution. 4. After a set incubation time, measure the decrease in absorbance. 5. Calculate the percentage of inhibition.
Ferric Reducing Antioxidant Power (FRAP) Assay 1. Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution. 2. Add the test compound to the FRAP reagent. 3. Incubate the mixture at a specific temperature (e.g., 37°C). 4. Measure the absorbance of the colored product (ferrous-TPTZ complex) at a specific wavelength (e.g., 593 nm). 5. Construct a standard curve using a known antioxidant (e.g., FeSO₄) to quantify the reducing power.
Anti-inflammatory Activity Assay
AssayExperimental Protocol
Nitric Oxide (NO) Inhibition Assay in Macrophages 1. Culture macrophage cells (e.g., RAW 264.7) in a suitable medium. 2. Pre-treat the cells with various concentrations of the test compound for a specific duration. 3. Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS) to induce NO production. 4. After incubation, collect the cell culture supernatant. 5. Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent. 6. Measure the absorbance at a specific wavelength (e.g., 540 nm) to quantify NO production.

Signaling Pathways

Proposed Anti-inflammatory Mechanism of Lariciresinol via NF-κB Pathway Inhibition

G cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus e.g., LPS, TNF-α Receptor Toll-like Receptor 4 (TLR4) Inflammatory_Stimulus->Receptor Binds to IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NF_kB NF-κB (p50/p65) IkB->NF_kB Releases NF_kB_nucleus NF-κB (p50/p65) NF_kB->NF_kB_nucleus Translocates to Lariciresinol Lariciresinol Lariciresinol->IKK_complex Inhibits Gene_Expression Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, cytokines) NF_kB_nucleus->Gene_Expression Induces

Caption: Proposed inhibitory effect of Lariciresinol on the NF-κB signaling pathway.

Proposed Anti-diabetic Mechanism of Lariciresinol via Insulin Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin Insulin_Receptor Insulin Receptor (IR) Insulin->Insulin_Receptor Binds to IRS Insulin Receptor Substrate (IRS) Insulin_Receptor->IRS Phosphorylates GLUT4_translocation GLUT4 Translocation Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake Facilitates PI3K PI3K IRS->PI3K Activates Akt Akt/PKB PI3K->Akt Activates Akt->GLUT4_translocation Promotes Lariciresinol Lariciresinol Lariciresinol->IRS Enhances

Caption: Proposed enhancement of the insulin signaling pathway by Lariciresinol.

Conclusion and Future Directions

This compound is a chemically defined lignan with established physicochemical properties. While direct evidence of its biological activity is currently sparse, its structural relationship to the well-studied compound Lariciresinol suggests a promising area for future investigation. The detailed experimental protocols and signaling pathway information provided for Lariciresinol in this guide can serve as a valuable resource for researchers and drug development professionals to explore the potential antioxidant, anti-inflammatory, and other therapeutic effects of this compound. Further studies are warranted to elucidate the specific biological activities and mechanisms of action of this compound.

References

The Discovery of Lariciresinol Acetate in Aglaia elaeagnoidea: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery of lariciresinol (B1674508) acetate (B1210297), a lignan (B3055560) identified as a metabolite of Aglaia elaeagnoidea. While comprehensive details regarding its initial isolation from this specific botanical source are limited in readily available literature, this document consolidates the existing knowledge surrounding its synthesis and the significant biological activities of its parent compound, lariciresinol. This information provides a foundational understanding for researchers interested in the therapeutic potential of this class of compounds.

Chemical Profile and Synthesis

(+)-Lariciresinol 3a-acetate is chemically defined as (+)-(3S)-acetyloxymethyl-(2S)-(4-hydroxy-3-methoxyphenyl)-(4R)-[(4-hydroxy-3-methoxyphenyl)methyl]tetrahydrofuran. Its presence as a natural metabolite in Aglaia elaeagnoidea has been noted in scientific literature, leading to efforts to synthesize this compound for further study.

Synthetic Protocol

A reported synthesis of (+)-lariciresinol 3a-acetate commences with the precursor (-)-lariciresinol.[1] The transformation is achieved through a three-step process, culminating in an overall yield of 66%.[1] While the specific reagents and conditions for each step are detailed in the primary literature, a generalized workflow is presented below.

G start (-)-Lariciresinol step1 Step 1: Protection of Phenolic Hydroxyls start->step1 step2 Step 2: Selective Acetylation step1->step2 step3 Step 3: Deprotection step2->step3 end_product (+)-Lariciresinol 3a-acetate step3->end_product

Caption: Synthetic workflow for (+)-Lariciresinol 3a-acetate.

Spectroscopic Data

Detailed spectroscopic data for the naturally isolated lariciresinol acetate from Aglaia elaeagnoidea is not extensively available in the public domain. However, the characterization of the synthesized product would have relied on standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure.

Biological Activity of the Parent Compound: Lariciresinol

While specific bioactivity data for this compound is not widely reported, the parent compound, lariciresinol, has been the subject of numerous studies, revealing a range of therapeutic potentials. These findings offer a valuable starting point for investigating the pharmacological profile of its acetylated derivative.

Anti-Diabetic Properties

Lariciresinol has demonstrated notable anti-diabetic effects. It acts as an inhibitor of α-glucosidase, an enzyme critical for carbohydrate digestion, with a reported IC50 value of 6.97 ± 0.37 µM. This inhibitory action is competitive, with a Ki value of 0.046 µM. Furthermore, lariciresinol has been shown to activate insulin (B600854) signaling pathways in C2C12 myotubes, leading to the translocation of glucose transporter 4 (GLUT4) and consequently, increased glucose uptake. In vivo studies using streptozotocin-induced diabetic mice have shown that oral administration of lariciresinol can decrease blood glucose levels and enhance insulin signaling in skeletal muscle.

A simplified representation of the proposed anti-diabetic signaling pathway is illustrated below.

G lariciresinol Lariciresinol alpha_glucosidase α-Glucosidase lariciresinol->alpha_glucosidase inhibits insulin_receptor Insulin Receptor lariciresinol->insulin_receptor activates pi3k PI3K insulin_receptor->pi3k akt Akt pi3k->akt glut4 GLUT4 Translocation akt->glut4 glucose_uptake Glucose Uptake glut4->glucose_uptake

Caption: Lariciresinol's anti-diabetic signaling pathway.

Anti-inflammatory and Other Activities

Beyond its anti-diabetic effects, lariciresinol has been reported to modulate key signaling pathways associated with inflammation, such as NF-κB and TGF-β. Investigations into other compounds isolated from Aglaia elaeagnoidea have revealed cytotoxic activities against various cancer cell lines, suggesting that compounds from this plant, potentially including this compound, could be a source of novel therapeutic agents. The phytochemical screening of Aglaia elaeagnoidea has shown the presence of a diverse range of secondary metabolites, including alkaloids, flavonoids, tannins, and terpenoids, which contribute to its traditional medicinal uses.[2][3][4][5]

Future Directions

The discovery of this compound in Aglaia elaeagnoidea opens avenues for further research. A crucial next step is the comprehensive biological evaluation of this specific compound. Its pharmacological profile, including its potential anti-diabetic, anti-inflammatory, and cytotoxic activities, warrants detailed investigation. Furthermore, elucidating the specific signaling pathways modulated by this compound will be vital in understanding its mechanism of action and potential for therapeutic development. The synthesis of the compound provides a means to obtain sufficient quantities for such studies, overcoming the limitations of natural product isolation.

References

Lariciresinol Acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively covers the biological activities and mechanisms of lariciresinol (B1674508). However, specific research on its derivative, lariciresinol acetate (B1210297), is limited. This guide primarily summarizes the data available for lariciresinol, which, due to its structural similarity, is considered a relevant proxy for understanding the potential properties of lariciresinol acetate. The addition of an acetate group may influence the pharmacokinetic and pharmacodynamic properties of the molecule, and further research is warranted to elucidate the specific characteristics of this compound.

Introduction

Lariciresinol is a naturally occurring lignan (B3055560) found in various plants, belonging to the phenylpropanoid class of compounds. Lignans are recognized for their diverse pharmacological activities, and lariciresinol has demonstrated significant potential as an antioxidant, anti-inflammatory, anticancer, and antidiabetic agent.[1][2] this compound is a derivative of lariciresinol, and while direct studies are scarce, its biological activities are anticipated to be similar to the parent compound.[3] This technical guide provides an in-depth overview of the chemical properties, biological activities, and underlying mechanisms of action of lariciresinol, serving as a foundational resource for research on this compound.

Chemical Properties

PropertyValueReference
IUPAC Name [(2S,3R,4R)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl acetateN/A
Molecular Formula C22H26O7N/A
Molecular Weight 402.44 g/mol N/A
Parent Compound Lariciresinol[3]

Biological Activities and Quantitative Data

The biological activities of lariciresinol have been investigated in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Anticancer Activity
Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
SKBr3Breast Cancer50048[2][4]
HepG2Liver CancerNot specified24-72[1]

Note: In healthy fibroblast and HEK-293 cell lines, the IC50 was >500 µM, suggesting a degree of selectivity for cancer cells.[2]

Antidiabetic Activity
AssayTargetIC50 (µM)Ki (µM)Reference
α-glucosidase inhibitionα-glucosidase6.97 ± 0.370.046[5][6]
Antifungal Activity
Fungal StrainMIC (µg/mL)Reference
Candida albicans25[1]
Trichosporon beigelii12.5[1]
Malassezia furfur25[1]
Antioxidant Activity

Lariciresinol has demonstrated broad-spectrum antioxidant properties in various assays, including DPPH, ABTS, SOD, and OH-radical scavenging assays, as well as FRAP, CUPRAC, and ORAC assays.[7]

Signaling Pathways

Lariciresinol has been shown to modulate several key signaling pathways implicated in various disease processes.

NF-κB Signaling Pathway

Lariciresinol is suggested to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a critical regulator of inflammatory responses.

NF_kB_Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα P NF-κB NF-κB IKK->NF-κB releases IκBα->NF-κB Nucleus Nucleus NF-κB->Nucleus translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes transcription Lariciresinol Lariciresinol Lariciresinol->IKK

Lariciresinol's inhibition of the NF-κB pathway.
TGF-β Signaling Pathway

Lariciresinol has been shown to regulate the TGF-β signaling pathway, which is involved in cell growth, differentiation, and apoptosis.

TGF_beta_Pathway TGF-β TGF-β TGF-β Receptor TGF-β Receptor TGF-β->TGF-β Receptor Smad2/3 Smad2/3 TGF-β Receptor->Smad2/3 P p-Smad2/3 p-Smad2/3 Smad Complex Smad Complex p-Smad2/3->Smad Complex Smad4 Smad4 Smad4->Smad Complex Nucleus Nucleus Smad Complex->Nucleus translocation Target Gene Expression Target Gene Expression Nucleus->Target Gene Expression regulation Lariciresinol Lariciresinol Lariciresinol->TGF-β Receptor

Modulation of the TGF-β signaling pathway by Lariciresinol.
Insulin (B600854) Signaling Pathway

Lariciresinol enhances insulin signaling, which is crucial for glucose homeostasis. This mechanism contributes to its antidiabetic effects.

Insulin_Signaling_Pathway Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor IRS-1 IRS-1 Insulin Receptor->IRS-1 P PI3K PI3K IRS-1->PI3K activates Akt Akt PI3K->Akt activates GLUT4 Vesicle GLUT4 Vesicle Akt->GLUT4 Vesicle translocation Cell Membrane Cell Membrane GLUT4 Vesicle->Cell Membrane Glucose Uptake Glucose Uptake Cell Membrane->Glucose Uptake Lariciresinol Lariciresinol Lariciresinol->Insulin Receptor MTT_Assay_Workflow A Seed cancer cells in 96-well plates B Treat cells with varying concentrations of this compound A->B C Incubate for a specified period (e.g., 48 hours) B->C D Add MTT reagent to each well C->D E Incubate to allow for formazan (B1609692) crystal formation D->E F Solubilize formazan crystals with DMSO or other solvent E->F G Measure absorbance at ~570 nm F->G H Calculate cell viability and IC50 value G->H

References

Spectroscopic and Spectrometric Characterization of Lariciresinol Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for Lariciresinol acetate (B1210297), a naturally occurring lignan (B3055560) with potential applications in pharmaceutical research. Due to the limited public availability of the full-text primary literature detailing its synthesis and characterization, this document presents expected data based on the known structure of Lariciresinol acetate and spectroscopic data from its parent compound, Lariciresinol, and related acetylated lignans. Detailed experimental protocols for obtaining such data are also provided.

Core Spectroscopic and Spectrometric Data

This compound is a derivative of Lariciresinol, with the molecular formula C₂₂H₂₆O₇ and a molecular weight of 402.44 g/mol . The acetylation typically occurs at one of the hydroxyl groups of the Lariciresinol backbone. The precise spectroscopic data is crucial for its unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural elucidation of organic molecules like this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm). Data is predicted based on known shifts for Lariciresinol and the effect of acetylation.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic Protons6.50 - 7.00m-
H-2~4.70d~7.0
H-7'α~4.20dd~11.0, 4.0
H-7'β~3.90dd~11.0, 6.0
Methoxy (B1213986) Protons (-OCH₃)3.80 - 3.90s-
H-8~2.90m-
H-7α~2.60dd~14.0, 5.0
H-7β~2.50dd~14.0, 9.0
H-8'~2.40m-
Acetyl Protons (-COCH₃)~2.10s-

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm). Data is predicted based on known shifts for Lariciresinol and the effect of acetylation.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Acetyl Carbonyl (-C OCH₃)~171.0
Aromatic Carbons145.0 - 148.0
Aromatic Carbons132.0 - 134.0
Aromatic Carbons110.0 - 122.0
C-2~83.0
C-3~72.0
C-9'~65.0
Methoxy Carbons (-OC H₃)~56.0
C-8~54.0
C-4~42.0
C-7~34.0
Acetyl Methyl (-COC H₃)~21.0
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation. For this compound, Electrospray Ionization (ESI) is a commonly used soft ionization technique.

Table 3: Expected Mass Spectrometry Data for this compound

Ionization Mode: Electrospray Ionization (ESI), Positive and Negative Modes.

IonExpected m/zNotes
[M+H]⁺403.1699Molecular ion in positive mode (Calculated for C₂₂H₂₇O₇⁺)
[M+Na]⁺425.1518Sodium adduct in positive mode (Calculated for C₂₂H₂₆O₇Na⁺)
[M-H]⁻401.1555Molecular ion in negative mode (Calculated for C₂₂H₂₅O₇⁻)
Fragmentation IonsVariousFragmentation would likely involve the loss of the acetyl group (CH₃CO), water (H₂O), and methoxy groups (CH₃O), as well as cleavage of the tetrahydrofuran (B95107) ring.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic and spectrometric data for this compound. These are generalized protocols based on standard practices for the analysis of lignans.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz or higher NMR spectrometer.

    • Experiment: Standard proton NMR experiment.

    • Parameters:

      • Pulse sequence: zg30

      • Number of scans: 16-64 (depending on sample concentration)

      • Acquisition time: ~3-4 seconds

      • Relaxation delay: 1-2 seconds

      • Spectral width: -2 to 12 ppm

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz or higher NMR spectrometer.

    • Experiment: Proton-decoupled ¹³C NMR experiment.

    • Parameters:

      • Pulse sequence: zgpg30

      • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

      • Acquisition time: ~1-2 seconds

      • Relaxation delay: 2 seconds

      • Spectral width: -10 to 220 ppm

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of purified this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

    • The solvent should be compatible with the electrospray ionization source.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) System:

      • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient from a low to high percentage of mobile phase B to ensure good separation.

      • Flow Rate: 0.2 - 0.4 mL/min.

      • Injection Volume: 1-5 µL.

    • Mass Spectrometry (MS) System:

      • Ion Source: Electrospray Ionization (ESI).

      • Ionization Mode: Positive and/or negative.

      • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass data.

      • Scan Range: m/z 100 - 1000.

      • Capillary Voltage: 3-4 kV.

      • Source Temperature: 100-150 °C.

      • For MS/MS: Collision-induced dissociation (CID) with varying collision energies to induce fragmentation.

Visualizations

Workflow for Isolation and Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation of this compound from a plant source and its subsequent spectroscopic and spectrometric analysis.

experimental_workflow cluster_extraction Isolation and Purification cluster_analysis Spectroscopic and Spectrometric Analysis PlantMaterial Plant Material Extraction Solvent Extraction (e.g., Ethanol/Methanol) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Liquid-Liquid Partitioning (e.g., Hexane, Ethyl Acetate) CrudeExtract->Partitioning EnrichedFraction Enriched Lignan Fraction Partitioning->EnrichedFraction Chromatography Column Chromatography (Silica Gel, Sephadex LH-20) EnrichedFraction->Chromatography PureCompound Pure this compound Chromatography->PureCompound NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) PureCompound->NMR MS Mass Spectrometry (HR-ESI-MS, MS/MS) PureCompound->MS DataAnalysis Data Analysis and Structure Elucidation NMR->DataAnalysis MS->DataAnalysis

Caption: Workflow for the isolation and analysis of this compound.

This guide provides a foundational understanding of the spectroscopic and spectrometric properties of this compound. For definitive and precise data, access to the primary literature or experimental replication is recommended. The provided protocols offer a robust starting point for researchers aiming to characterize this and similar lignan compounds.

A Technical Guide to the Therapeutic Potential of Lariciresinol and its Acetate Derivative

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This technical guide addresses the therapeutic applications of Lariciresinol (B1674508) acetate (B1210297). An extensive review of current scientific literature reveals a significant lack of data on the specific biological activities of Lariciresinol acetate. The available information primarily confirms its existence as a natural lignan (B3055560), isolated from species such as Phyllanthus niruri, and outlines its chemical synthesis from its precursor, (-)-lariciresinol.[1][2]

Given the scarcity of data on the acetate form, this document will focus on the extensively studied parent compound, Lariciresinol . As the direct precursor, the pharmacological profile of Lariciresinol provides the foundational knowledge for understanding the potential applications of its derivatives. This guide synthesizes the known therapeutic activities of Lariciresinol, including its anti-diabetic, anti-cancer, antioxidant, anti-inflammatory, and antiviral properties. We present quantitative data in structured tables, detail relevant experimental protocols, and provide visualizations of key signaling pathways to offer a comprehensive resource for researchers and drug development professionals.

Anti-Diabetic Applications

Lariciresinol has demonstrated significant potential in the management of diabetes through a dual mechanism of action: inhibiting glucose absorption and enhancing insulin (B600854) signaling.[3]

Mechanism of Action: α-Glucosidase Inhibition and Insulin Signaling

Lariciresinol competitively inhibits α-glucosidase, a key enzyme in the digestion of carbohydrates, which helps to control postprandial glucose levels.[3] Concurrently, it activates the insulin signaling pathway in muscle cells, leading to the translocation of glucose transporter 4 (GLUT4) to the cell membrane.[3][4] This enhances glucose uptake from the bloodstream. The pathway involves the activation of the insulin receptor (IR), which in turn phosphorylates various signaling proteins, ultimately leading to improved glucose homeostasis and increased glycogen (B147801) content.[3][4]

Quantitative Data: Anti-Diabetic Effects
ParameterTarget/ModelValueReference
IC₅₀ α-Glucosidase6.97 ± 0.37 µM[3]
Ki α-Glucosidase0.046 µM[3]
In Vivo Dosage Streptozotocin-induced diabetic mice10 mg/kg (oral admin. for 3 weeks)[3]

Signaling Pathway: Insulin Signaling Cascade

G Lariciresinol-Mediated Insulin Signaling Pathway LSR Lariciresinol IR Insulin Receptor (IR) LSR->IR Activates Insulin Insulin Insulin->IR IRS1 IRS-1 IR->IRS1 PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt GSK3B GSK-3β Akt->GSK3B Inhibits GLUT4_vesicle GLUT4 Vesicles Akt->GLUT4_vesicle Promotes Glycogen Glycogen Synthesis GSK3B->Glycogen GLUT4_membrane GLUT4 Translocation to Membrane GLUT4_vesicle->GLUT4_membrane Glucose_uptake Glucose Uptake GLUT4_membrane->Glucose_uptake

Caption: Lariciresinol enhances insulin signaling, promoting glucose uptake.

Experimental Protocols

α-Glucosidase Inhibition Assay:

  • Prepare a reaction mixture containing α-glucosidase enzyme in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).

  • Add various concentrations of Lariciresinol to the mixture.

  • Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Incubate at 37°C for a specified time.

  • Stop the reaction by adding a basic solution, such as sodium carbonate.

  • Measure the absorbance of the resulting p-nitrophenol at 405 nm.

  • Calculate the percentage of inhibition and determine the IC₅₀ value from the dose-response curve.

In Vivo Study in STZ-Induced Diabetic Mice:

  • Induce diabetes in mice using streptozotocin (B1681764) (STZ).

  • Divide the diabetic mice into control and treatment groups.

  • Administer Lariciresinol (e.g., 10 mg/kg) orally to the treatment group daily for a set period (e.g., 3 weeks).[3]

  • Monitor blood glucose levels and perform an oral glucose tolerance test (OGTT) at the end of the treatment period.

  • Harvest skeletal muscle and pancreas tissues for further analysis.

  • Use Western blotting to assess the expression levels of proteins in the insulin signaling pathway (e.g., GLUT4, Akt).

  • Perform histological examinations on pancreatic islets.[3]

Anti-Cancer Applications

Lariciresinol exhibits anti-cancer properties against several cancer types, including breast, liver, and gastric cancers.[5] Its primary mechanism involves the induction of apoptosis (programmed cell death) and the inhibition of tumor growth and angiogenesis.[5][6]

Mechanism of Action: Apoptosis Induction

Lariciresinol induces apoptosis through the mitochondrial-mediated pathway. It downregulates the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax.[5] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, which execute cell death. In breast cancer models, Lariciresinol has also been shown to enhance the expression of estrogen receptor beta, which is associated with anti-proliferative effects.[6]

Quantitative Data: Anti-Cancer Effects
Cancer TypeModelTreatment ProtocolKey Quantitative OutcomesReference
Breast Cancer SKBr3 Cells72h incubationDecreased cell growth, survival, and proliferation; increased apoptosis.[5]
Breast Cancer MCF-7 Xenografts (Athymic Mice)20 or 100 mg/kg in diet for 5 weeksInhibited tumor growth and angiogenesis; enhanced tumor cell apoptosis.[6]
Breast Cancer DMBA-Induced Mammary Tumors (Rats)3 or 15 mg/kg body weight (p.o.) daily for 9 weeksInhibited tumor growth and angiogenesis.[6]
Liver Cancer HepG2 Cells100-400 µg/mL for 24-72hInduced apoptosis via mitochondrial-mediated pathway.[5]
Healthy Cells Fibroblast Cells48h incubation47% reduction in cell viability.[7]

Signaling Pathway: Mitochondrial Apoptosis

G Lariciresinol-Induced Apoptosis Pathway LSR Lariciresinol Bcl2 Bcl-2 (Anti-apoptotic) LSR->Bcl2 Downregulates Bax Bax (Pro-apoptotic) LSR->Bax Upregulates Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp Caspase Activation CytC->Casp Apoptosis Apoptosis Casp->Apoptosis

Caption: Lariciresinol promotes apoptosis by modulating Bcl-2 and Bax.

Experimental Protocols

Cell Viability (MTT) Assay:

  • Seed cancer cells (e.g., SKBr3, HepG2) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of Lariciresinol for a specified duration (e.g., 24, 48, 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

  • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to untreated control cells.[7]

In Vivo Xenograft Model:

  • Use immunocompromised mice (e.g., athymic nude mice).

  • Inject human cancer cells (e.g., MCF-7) orthotopically to establish tumors.

  • Once tumors are established, randomize mice into control and treatment groups.

  • Administer Lariciresinol through a specified route, such as mixed in the diet (e.g., 20 or 100 mg/kg of diet).[6]

  • Measure tumor volume regularly for the duration of the study (e.g., 5 weeks).[6]

  • At the end of the study, excise tumors for histological analysis, such as TUNEL staining for apoptosis or CD31 staining for blood vessel density (angiogenesis).

Antioxidant and Anti-inflammatory Effects

Lariciresinol demonstrates potent antioxidant and anti-inflammatory activities, which are foundational to its therapeutic potential in a range of pathologies.[8]

Mechanism of Action: Nrf2 and NF-κB Pathways

As an antioxidant, Lariciresinol can scavenge free radicals and reduce reactive oxygen species (ROS) generation.[9][10] It activates the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway via p38 MAPK activation.[9][10] Activated Nrf2 translocates to the nucleus and upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase (CAT).[9]

Its anti-inflammatory effects are mediated through the regulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and TGF-β (transforming growth factor-beta) pathways.[5][8] By inhibiting the activation of NF-κB, a key regulator of inflammation, Lariciresinol can mitigate inflammatory responses.[8]

Quantitative Data: Anti-inflammatory Effects
ModelTreatment ProtocolPathway ModulatedReference
Complete Freund's Adjuvant-Induced Arthritis (Rats) 10-30 mg/kg (oral admin.) for 28 daysTGF-β and NF-κB[8]

Signaling Pathway: Antioxidant Response

G Lariciresinol-Mediated Nrf2 Antioxidant Pathway cluster_0 Nucleus LSR Lariciresinol p38 p38 MAPK LSR->p38 Activates Nrf2_Keap1 Nrf2-Keap1 Complex p38->Nrf2_Keap1 Phosphorylates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Nucleus Nucleus ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds HO1 HO-1 ARE->HO1 Upregulates SOD SOD, CAT, GPx ARE->SOD Upregulates ROS ROS HO1->ROS Neutralizes SOD->ROS Neutralizes Cell_Protection Cellular Protection ROS->Cell_Protection

Caption: Lariciresinol activates the Nrf2 pathway to combat oxidative stress.

Other Potential Applications

Antiviral Activity

(-)-Lariciresinol, isolated from Isatis indigotica, has been shown to inhibit Hepatitis B Virus (HBV) replication in vitro, affecting both wild-type and drug-resistant strains.[11] The mechanism involves the inhibition of viral transcription, potentially by modulating hepatocyte nuclear factor 1α (HNF1α).[11][12]

ParameterVirus/ModelValueReference
EC₅₀ HBV in HepG2.2.15 cells42.62 µM[11]
CC₅₀ HepG2.2.15 cells>750 µM[11]
Fibrosis Inhibition

In patient-derived hypertrophic scar fibroblasts, Lariciresinol was found to prevent the accumulation of collagen in a concentration-dependent manner.[13] It also inhibited the migration and invasion of these fibroblasts and induced apoptosis by arresting the cell cycle at the G2/M phase, suggesting its potential for treating pathological skin scarring.[13]

Neuroprotective Effects

While direct evidence for Lariciresinol is emerging, related lignans (B1203133) and their derivatives have shown neuroprotective effects against glutamate-induced oxidative stress in hippocampal cells.[14] The strong antioxidant capacity of Lariciresinol suggests it may protect neurons from oxidative damage, a key factor in neurodegenerative diseases.[9]

Conclusion

Lariciresinol is a multi-target natural compound with significant therapeutic potential across a spectrum of diseases, including diabetes, cancer, and inflammatory conditions. Its ability to modulate key signaling pathways such as insulin signaling, apoptosis, Nrf2, and NF-κB provides a strong mechanistic basis for its observed pharmacological effects. While the specific therapeutic applications of its derivative, this compound, are yet to be explored, the robust activity of the parent compound makes it a compelling candidate for further investigation and drug development. Future research should focus on the comparative efficacy, bioavailability, and safety profile of this compound to determine if acetylation offers any therapeutic advantages.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Lariciresinol Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Principle

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of lariciresinol (B1674508) acetate (B1210297). Lariciresinol acetate is a lignan (B3055560) derivative with potential pharmacological activities.[1][2] This method utilizes reversed-phase chromatography, which separates compounds based on their hydrophobicity. A C18 stationary phase is used in conjunction with a polar mobile phase. Detection is achieved using UV spectrophotometry, leveraging the chromophoric nature of the phenylpropanoid units within the this compound molecule.[1]

Apparatus and Materials

  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system equipped with:

      • Binary or Quaternary pump

      • Autosampler

      • Column oven

      • UV-Vis or Diode Array Detector (DAD)

    • Analytical balance

    • pH meter

    • Sonicator

    • Vortex mixer

    • Syringe filters (0.45 µm, PTFE or other suitable material)

    • Analytical column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice for lignan analysis.[3]

  • Reagents and Materials:

    • This compound analytical standard (>95% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Formic acid (or Acetic acid, analytical grade)

    • Solvents for sample extraction (e.g., Methanol, Ethanol, Ethyl Acetate, Chloroform, Dichloromethane, DMSO, Acetone)[4]

Experimental Protocols

Preparation of Standard Solutions
  • Primary Standard Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound analytical standard.

    • Dissolve the standard in a suitable solvent (e.g., methanol) in a 10 mL volumetric flask.

    • Sonicate for 5-10 minutes to ensure complete dissolution.

    • Bring the solution to volume with the same solvent and mix thoroughly.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve a concentration range that brackets the expected sample concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). These solutions will be used to construct a calibration curve.

Sample Preparation

The appropriate sample preparation method will depend on the matrix from which this compound is being extracted (e.g., plant material, biological fluid, pharmaceutical formulation). A general procedure for plant extracts is provided below.

  • Extraction:

    • For dried and powdered plant material, use a suitable extraction technique such as maceration, sonication, or Soxhlet extraction with a polar solvent like methanol or ethanol.[3]

  • Purification (Optional):

    • For complex matrices, a liquid-liquid partitioning or solid-phase extraction (SPE) step may be necessary to remove interfering substances.[3]

  • Final Sample Solution:

    • Evaporate the solvent from the extract.

    • Reconstitute the residue in a known volume of the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.[5]

Chromatographic Conditions

The following are proposed starting conditions and can be optimized for specific applications.

ParameterRecommended Condition
Analytical Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min[3]
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm (based on typical lignan absorbance)[3]
Data Analysis and Quantification
  • Identification: The this compound peak in a sample chromatogram is identified by comparing its retention time with that of the analytical standard.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations.

    • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.

    • The concentration of this compound in the sample is calculated using the regression equation based on its peak area.

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area < 2.0% (for n=6 injections)
Relative Standard Deviation (RSD) of Retention Time < 1.0% (for n=6 injections)

Table 2: Method Validation Parameters (Example Data)

ParameterResult
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (R²) > 0.998
Limit of Detection (LOD) (µg/mL) 0.25
Limit of Quantification (LOQ) (µg/mL) 0.75
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98 - 102%

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System (Pump, Injector, Column, Detector) Standard_Prep->HPLC_System Calibration_Curve Calibration Curve Generation Standard_Prep->Calibration_Curve Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Peak_Integration->Calibration_Curve Quantification Quantification Peak_Integration->Quantification Calibration_Curve->Quantification Result Result Quantification->Result

Caption: Workflow for HPLC Analysis of this compound.

Sample_Preparation_Workflow Start Plant Material / Sample Matrix Extraction Extraction (e.g., Maceration, Sonication) Start->Extraction Filtration1 Filtration / Centrifugation Extraction->Filtration1 Evaporation Solvent Evaporation Filtration1->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration2 Syringe Filtration (0.45 µm) Reconstitution->Filtration2 HPLC_Vial Transfer to HPLC Vial Filtration2->HPLC_Vial

Caption: General Sample Preparation Workflow for this compound.

References

Application Notes and Protocols for NMR Spectroscopic Analysis of Lariciresinol Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the structural elucidation of Lariciresinol acetate (B1210297) using Nuclear Magnetic Resonance (NMR) spectroscopy. Lariciresinol, a naturally occurring lignan (B3055560), and its derivatives are of significant interest due to their potential pharmacological activities. Acetylation, a common chemical modification, can alter the biological properties of natural products. Therefore, detailed structural characterization of acetylated derivatives like Lariciresinol acetate is crucial. These protocols detail the necessary steps for sample preparation, data acquisition, and spectral interpretation for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.

Introduction

Lariciresinol is a lignan found in various plant species and is a known precursor to mammalian lignans (B1203133) with potential health benefits. Chemical modification, such as acetylation, is a common strategy in drug discovery to enhance the pharmacokinetic or pharmacodynamic properties of a lead compound. The addition of an acetyl group to Lariciresinol yields this compound. Verifying the structure and purity of this modified compound is essential, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for this purpose.

This application note describes the use of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments for the complete structural assignment of this compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.

  • Purity: Ensure the this compound sample is of high purity (>95%), as impurities can significantly complicate spectral analysis. Purification can be achieved by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or column chromatography.

  • Solvent Selection: The choice of a deuterated solvent is crucial. Chloroform-d (CDCl₃) is commonly used for lignans of this type due to its good dissolving power and relatively simple residual solvent signal. Other solvents like acetone-d₆ or DMSO-d₆ can also be used, but this will alter the chemical shifts.

  • Concentration: Prepare a solution by dissolving 5-10 mg of this compound in 0.5-0.6 mL of the chosen deuterated solvent. This concentration is generally adequate for most modern NMR spectrometers (400 MHz and higher).

  • Filtration: After dissolution, filter the sample through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube. This will remove any particulate matter that could adversely affect the spectral resolution.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C chemical shifts (δ = 0.00 ppm). Modern NMR software often uses the residual solvent peak as a secondary reference.

NMR Data Acquisition

For a complete structural elucidation of this compound, a suite of 1D and 2D NMR experiments should be performed. The following are recommended experiments for a spectrometer with a proton frequency of 400 MHz or higher.

  • ¹H NMR (Proton): Provides information on the number, chemical environment, and coupling of protons.

  • ¹³C NMR (Carbon-13): Shows the number and type of carbon atoms (e.g., methyl, methylene, methine, quaternary).

  • COSY (Correlation Spectroscopy): A 2D experiment that reveals proton-proton (¹H-¹H) couplings, identifying adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons with their directly attached carbon atoms (¹H-¹³C one-bond correlations).

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlations), which is crucial for connecting different parts of the molecule.

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. The data for the parent compound, Lariciresinol, is provided for comparison. The chemical shifts for this compound are predicted based on the known values for Lariciresinol and the expected deshielding effects of acetylation on nearby nuclei.

Table 1: ¹H NMR Chemical Shift Data (Predicted for this compound in CDCl₃)

Atom No.Lariciresinol (δ ppm)This compound (Predicted δ ppm)MultiplicityJ (Hz)
H-2~4.7~4.8d~6.5
H-3~2.5~2.6m
H-4~2.9~3.0m
H-5~6.8-6.9~6.8-6.9m
H-6~6.8-6.9~6.8-6.9m
H-7a~2.6~2.7dd~14.0, 4.5
H-7b~2.9~3.0dd~14.0, 8.5
H-8~3.8-4.2~3.8-4.2m
H-9a~3.6~4.1 dd~11.0, 5.5
H-9b~3.8~4.3 dd~11.0, 3.5
H-2'~6.8-6.9~6.8-6.9m
H-5'~6.8-6.9~6.8-6.9m
H-6'~6.8-6.9~6.8-6.9m
OMe~3.85~3.85s
OMe'~3.85~3.85s
OH~5.5--
OH'~5.5--
Ac-CH₃ -~2.1 s

Note: The most significant predicted change is the downfield shift of the H-9 protons due to the deshielding effect of the neighboring acetyl group.

Table 2: ¹³C NMR Chemical Shift Data (Predicted for this compound in CDCl₃)

Atom No.Lariciresinol (δ ppm)This compound (Predicted δ ppm)
C-1~133~133
C-2~110~110
C-3~147~147
C-4~145~145
C-5~115~115
C-6~120~120
C-7~83~83
C-8~54~54
C-8a~42~42
C-9~61~65
C-1'~132~132
C-2'~112~112
C-3'~148~148
C-4'~146~146
C-5'~114~114
C-6'~122~122
OMe~56~56
OMe'~56~56
Ac-C=O -~171
Ac-CH₃ -~21

Note: The C-9 carbon is expected to shift downfield upon acetylation. New signals for the acetyl carbonyl and methyl carbons will appear.

Visualization of Experimental Workflow and Structural Analysis

The following diagrams illustrate the workflow for NMR analysis and the key correlations used for structural elucidation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition (400+ MHz) cluster_data_analysis Data Analysis and Elucidation start This compound (>95% pure) dissolve Dissolve 5-10 mg in 0.6 mL CDCl3 start->dissolve filter Filter into NMR Tube dissolve->filter nmr_acq Acquire Spectra filter->nmr_acq exp1d 1D Experiments: ¹H, ¹³C nmr_acq->exp1d exp2d 2D Experiments: COSY, HSQC, HMBC nmr_acq->exp2d process Process Spectra (FT, Phasing) nmr_acq->process assign Assign Signals process->assign structure Confirm Structure of This compound assign->structure

Caption: NMR experimental workflow for this compound.

structural_elucidation H1 ¹H NMR (Chemical Shifts, Multiplicities) COSY COSY (¹H-¹H Connectivity) H1->COSY Identifies spin systems HSQC HSQC (¹H-¹³C Direct Bonds) H1->HSQC Correlates protons to carbons C13 ¹³C NMR (Carbon Types) C13->HSQC Structure Final Structure Confirmation COSY->Structure Builds fragments HMBC HMBC (¹H-¹³C Long-Range) HSQC->HMBC Assigns protonated carbons HMBC->Structure Connects fragments (via quaternary carbons)

Caption: Logic diagram for 2D NMR-based structural elucidation.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a robust and definitive method for the structural characterization of this compound. By following the detailed protocols for sample preparation and data acquisition, and by careful analysis of the correlation spectra, researchers can unambiguously confirm the molecular structure. The key diagnostic signals for successful acetylation are the downfield shift of the protons and carbon at the site of acetylation (C-9) and the appearance of new signals corresponding to the acetyl methyl and carbonyl groups in the ¹H and ¹³C NMR spectra, respectively. This application note serves as a practical guide for scientists working on the synthesis and characterization of acetylated natural products.

Application Note: GC-MS Analysis of Lariciresinol Acetate After Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of lariciresinol (B1674508) acetate (B1210297) using Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. Lariciresinol, a naturally occurring lignan (B3055560), and its derivatives are of significant interest in drug development due to their potential health benefits, including antioxidant and phytoestrogenic activities.[1] Given the low volatility and thermal lability of lignans (B1203133), derivatization is a critical step to enable robust and reproducible GC-MS analysis.[2][3] This document outlines the necessary steps for sample preparation, derivatization via silylation, and the instrumental parameters for GC-MS analysis.

Introduction

Lignans are a class of polyphenolic compounds found in a variety of plants. Their analysis is crucial for understanding their role in nutrition and medicine. GC-MS is a powerful technique for the separation, identification, and quantification of lignans due to its high sensitivity and specificity.[1] However, the presence of polar functional groups, such as hydroxyl groups in lariciresinol, makes them non-volatile.[1] Derivatization is therefore employed to convert these polar groups into less polar, more volatile substitutes, making them amenable to GC analysis. Silylation, the replacement of active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, is a widely used derivatization technique for this purpose.[2][3][4] This protocol focuses on the analysis of lariciresinol acetate, assuming it may still contain free hydroxyl groups requiring derivatization, or serves as a representative lignan for the establishment of a robust analytical method.

Experimental Protocols

Sample Preparation

The initial step involves the extraction of lariciresinol and its derivatives from the sample matrix (e.g., plant material, biological fluids).

a. Extraction from Plant Material:

  • Methanolysis: For plant samples where lignans may be present as glycosides, methanolysis can be performed to cleave ester bonds.[1]

  • Enzymatic Hydrolysis: To break glycosidic linkages and release the aglycones, enzymatic hydrolysis using cellulase (B1617823) can be employed.[1]

  • Solvent Extraction: A common method involves extraction with aqueous ethanol (B145695) or methanol (B129727) (typically 70-100%).[4] The resulting extract is then filtered and concentrated under reduced pressure. For less polar lignans, solvents like dichloromethane (B109758) or chloroform (B151607) may be used.[4]

b. Extraction from Biological Fluids (e.g., Plasma, Urine):

  • Supported Liquid Extraction (SLE): This technique can be used for the efficient extraction of lignan metabolites from biological samples.[4]

  • Liquid-Liquid Extraction (LLE): A common approach involves extraction with an organic solvent such as ethyl acetate after enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) to deconjugate metabolites.

Derivatization: Silylation

Silylation is performed to increase the volatility of this compound by converting hydroxyl groups to trimethylsilyl (TMS) ethers.

  • Reagents:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common silylating agent.[1][4] The addition of 1% Trimethylchlorosilane (TMCS) can act as a catalyst.[1][4]

    • Other silylating mixtures include pyridine (B92270) with BSTFA containing 1% TMCS or Tri-Sil reagent (hexamethyldisilazane/trimethylchlorosilane in pyridine).[4]

  • Protocol:

    • Evaporate the dried extract or a known amount of standard to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.

    • Add 100 µL of the silylating reagent (e.g., BSTFA with 1% TMCS) and 50 µL of a solvent such as pyridine to the dried sample.

    • Cap the vial tightly and heat at 60-75°C for 30-60 minutes to ensure complete derivatization.

    • Cool the vial to room temperature before injection into the GC-MS system.

GC-MS Analysis

a. Instrumentation:

  • A gas chromatograph equipped with a mass selective detector is used.

b. Chromatographic Conditions (Example):

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate of approximately 1.0-1.5 mL/min.[4]

  • Injector Temperature: 250-280°C.

  • Injection Mode: Splitless injection is often preferred for trace analysis.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: Increase to 300-320°C at a rate of 10-15°C/min.[5]

    • Final hold: Hold at the final temperature for 5-10 minutes.

  • Transfer Line Temperature: 280-300°C.

c. Mass Spectrometer Conditions (Example):

  • Ion Source Temperature: 230-250°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: For qualitative analysis and identification of unknown compounds, a scan range of m/z 50-650 is appropriate.

    • Selected Ion Monitoring (SIM): For quantitative analysis, SIM mode is used to monitor characteristic ions of the derivatized this compound, which provides higher sensitivity and selectivity.

Data Presentation

Quantitative data should be summarized for clarity and ease of comparison. An internal standard method is recommended for accurate quantification.

Table 1: Example Quantitative Data for this compound Analysis

Sample IDRetention Time (min)Peak Area (Analyte)Peak Area (Internal Standard)Concentration (µg/mL)
Standard 115.2150,000200,0001.0
Standard 215.2310,000205,0002.0
Standard 315.2740,000198,0005.0
Sample 115.2450,000202,0002.98
Sample 215.2620,000199,0004.15

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the GC-MS analysis of this compound after derivatization.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Matrix (e.g., Plant Extract, Biological Fluid) Extraction Extraction & Hydrolysis Sample->Extraction Derivatization Silylation (e.g., with BSTFA + 1% TMCS) Extraction->Derivatization Dried Extract GCMS GC-MS Analysis Derivatization->GCMS Derivatized Sample Data Data Processing & Quantification GCMS->Data

GC-MS Analysis Workflow for this compound.

Conclusion

The protocol described provides a robust framework for the analysis of this compound by GC-MS. The critical step of derivatization, specifically silylation, is essential for achieving the necessary volatility for gas chromatographic separation. By following this detailed methodology, researchers can obtain reliable and reproducible quantitative data for lariciresinol and related lignans, aiding in drug development and other scientific investigations.

References

Application Notes and Protocols: Lariciresinol Acetate in DMSO for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lariciresinol (B1674508), a furofuran lignan (B3055560) found in various plants, has demonstrated a range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. Its acetate (B1210297) derivative, lariciresinol acetate, is a related compound of significant interest. These application notes provide a guide to the use of this compound in cell culture, with a focus on its solubility in Dimethyl Sulfoxide (DMSO).

Important Note: Publicly available data specifically for this compound is limited. The information and protocols provided herein are largely based on data for the parent compound, (-)-lariciresinol. Acetylation is a common chemical modification that can alter a compound's solubility and biological activity. Therefore, the following data should be used as a starting point, and researchers are strongly encouraged to perform their own validation experiments for this compound.

Data Presentation

Solubility Data

Table 1: Solubility and Stock Solution Parameters for (-)-Lariciresinol (Parent Compound)

ParameterValueNotes
Solvent Dimethyl Sulfoxide (DMSO)Recommended for primary stock solutions.[2]
Molar Mass 360.40 g/mol For (-)-Lariciresinol.[2]
Solubility in DMSO 100 mg/mLFor (-)-Lariciresinol.[2]
Molar Concentration ~277 mMFor (-)-Lariciresinol.[2]
Recommended Stock Conc. 10-100 mMA high-concentration stock minimizes the volume of DMSO added to cell cultures.[2][3]
Effective Concentrations in Cell Culture (for (-)-Lariciresinol)

The optimal concentration of a compound is cell-type specific. The following table provides a guideline based on published studies for the parent compound, (-)-lariciresinol.

Table 2: Effective Concentrations of (-)-Lariciresinol in Various Cell Lines

Cell LineApplicationEffective Concentration RangeIncubation Time
HepG2 (liver cancer)Apoptosis Induction100-400 µg/mL24-72 hours[3][4]
SKBr3 (breast cancer)Apoptosis Induction & Proliferation Inhibition500 µM24-48 hours[3]
Hypertrophic Scar Fibroblasts Inhibition of Migration and Invasion10-40 µM24 hours[3][4]
C2C12 (myoblasts)Insulin (B600854) Signaling Activation50 µM4 hours[5]

Experimental Protocols

Protocol 1: Preparation of a Sterile Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution. Adjust the amounts accordingly for a different desired concentration.

Materials:

  • This compound powder

  • Sterile, anhydrous DMSO

  • Sterile 1.5 mL or 2 mL microcentrifuge tubes

  • Calibrated pipette

  • Vortex mixer

  • 0.22 µm sterile syringe filter compatible with DMSO

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution (Molar Mass of this compound: ~402.44 g/mol ), weigh out approximately 4.02 mg.

  • Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution.[2] Gentle warming or sonication can be used to aid dissolution if necessary.

  • Sterilization: For stringent cell culture applications, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.[2]

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Label the aliquots clearly with the compound name, concentration, and date.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.[3]

Protocol 2: General Protocol for Treating Cells in Culture

Important Considerations:

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[2] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Precipitation: To avoid precipitation upon dilution in aqueous culture medium, add the DMSO stock solution dropwise to the pre-warmed (37°C) medium while gently swirling.[3]

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a predetermined density and allow them to adhere overnight.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature. Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include untreated and vehicle (DMSO) control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Downstream Analysis: Following incubation, proceed with the desired downstream assays, such as cell viability (MTT, XTT), apoptosis (caspase activity, annexin (B1180172) V staining), or molecular analysis (Western blot, qPCR).

Potential Signaling Pathways

Based on the known biological activities of the parent compound, lariciresinol, this compound may modulate several key cellular signaling pathways.

  • Anti-inflammatory Pathways: Lariciresinol has been shown to regulate the TGF-β and NF-κB pathways, which are central to the inflammatory response.[4][6]

  • Apoptosis Pathway: In cancer cells, lariciresinol can induce apoptosis through the mitochondrial-mediated pathway, which involves the regulation of Bcl-2 family proteins.[4][6]

  • Insulin Signaling Pathway: Lariciresinol can activate the insulin signaling pathway in C2C12 myotubes, leading to the translocation of GLUT4 and increased glucose uptake.[5][7][8] This involves the phosphorylation of key proteins such as IRS-1, Akt, and GSK-3β.[5][7][8]

Visualizations

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_culture Cell Culture Treatment cluster_analysis Downstream Analysis weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve sterilize Sterile Filter (0.22 µm) dissolve->sterilize aliquot Aliquot & Store at -80°C sterilize->aliquot treat Treat with Working Solution aliquot->treat Prepare Working Solution seed Seed Cells in Plate seed->treat incubate Incubate (24-72h) treat->incubate viability Cell Viability Assay (MTT) incubate->viability apoptosis Apoptosis Assay incubate->apoptosis molecular Molecular Analysis (Western/qPCR) incubate->molecular

Caption: General workflow for cell-based assays using this compound.

Potential Signaling Pathway: Insulin Signaling (based on Lariciresinol)

G cluster_membrane cluster_cytoplasm cluster_effects LSR Lariciresinol IR Insulin Receptor (IR) LSR->IR Insulin Insulin Insulin->IR IRS1 IRS-1 IR->IRS1 p PI3K PI3K IRS1->PI3K p PDK1 PDK1 PI3K->PDK1 Akt Akt PDK1->Akt p GSK3b GSK-3β Akt->GSK3b p GLUT4 GLUT4 Translocation Akt->GLUT4 Glycogen Glycogen Synthesis GSK3b->Glycogen Glucose Glucose Uptake GLUT4->Glucose

Caption: Lariciresinol's effect on the insulin signaling pathway.

Potential Signaling Pathway: Anti-inflammatory and Apoptotic Regulation (based on Lariciresinol)

G cluster_inflammation Inflammation cluster_apoptosis Apoptosis LSR Lariciresinol TGFb TGF-β Pathway LSR->TGFb NFkB NF-κB Pathway LSR->NFkB Bcl2 Bcl-2 LSR->Bcl2 Bax Bax LSR->Bax Inflammation Inflammation TGFb->Inflammation NFkB->Inflammation Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: Lariciresinol's regulation of inflammation and apoptosis pathways.

References

Preparing Lariciresinol Acetate Stock Solutions for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a detailed protocol for the preparation of lariciresinol (B1674508) acetate (B1210297) stock solutions for use in various experimental settings. Lariciresinol acetate, a lignan (B3055560) derivative, has garnered interest for its potential biological activities, including antioxidant and anti-inflammatory properties.[1] Accurate and reproducible preparation of stock solutions is crucial for obtaining reliable experimental results. This document outlines the necessary materials, a step-by-step procedure for dissolution, and recommendations for storage to ensure the stability and integrity of the compound.

Introduction

This compound is a naturally occurring lignan that can be isolated from various plant sources.[2][3] Its chemical structure consists of two phenylpropanoid units linked by a carbon-carbon bond, with an acetate group attached to the lariciresinol backbone.[1] Due to its potential therapeutic applications, this compound is increasingly being investigated in pharmacological and biological research. To facilitate such studies, the preparation of a stable, concentrated stock solution is a fundamental first step. This protocol focuses on the use of dimethyl sulfoxide (B87167) (DMSO) as a solvent, owing to its broad solvency for organic compounds and its compatibility with many in vitro experimental systems.

Materials and Methods

Materials
  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • (Optional) Sonicator water bath

  • (Optional) 0.22 µm syringe filter (DMSO-compatible)

Quantitative Data Summary

For the accurate preparation of a this compound stock solution, the following quantitative data is essential.

PropertyValueReference
Molecular Formula C₂₂H₂₆O₇[1]
Molecular Weight 402.4 g/mol [1]
Appearance Solid[1]
Recommended Solvent Dimethyl Sulfoxide (DMSO)
Recommended Storage -20°C or -80°C, protected from light
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound. The concentration can be adjusted as needed by modifying the mass of the compound or the volume of the solvent accordingly.

1. Calculation of Mass:

To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound:

  • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Mass (mg) = 10 mmol/L x 0.001 L x 402.4 g/mol x 1000 mg/g

  • Mass = 4.024 mg

2. Weighing:

Accurately weigh 4.024 mg of this compound powder using a calibrated analytical balance. Transfer the powder to a sterile, amber microcentrifuge tube or vial.

3. Dissolution:

a. Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

b. Cap the tube tightly and vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

c. Visually inspect the solution to ensure that all the solid has dissolved. If any particulate matter remains, sonicate the solution in a water bath for 5-10 minutes.

4. (Optional) Sterilization:

For sterile applications, such as cell culture experiments, the stock solution can be sterilized by passing it through a 0.22 µm DMSO-compatible syringe filter into a new sterile tube.

5. Aliquoting and Storage:

a. To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes.

b. Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.

c. Store the aliquots at -20°C or -80°C, protected from light. Under these conditions, the stock solution is expected to be stable for several months.

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the preparation of the this compound stock solution.

G This compound Stock Solution Preparation Workflow cluster_0 Preparation cluster_1 Final Steps A Calculate Mass of This compound B Weigh Lariciresinol Acetate Powder A->B 4.024 mg for 1 mL of 10 mM solution C Add Anhydrous DMSO B->C Transfer to sterile tube D Vortex and/or Sonicate to Dissolve C->D Add 1 mL E Optional: Sterile Filter (0.22 µm) D->E Ensure complete dissolution F Aliquot into Single-Use Tubes D->F For non-sterile applications E->F G Store at -20°C or -80°C F->G Protect from light

Caption: Workflow for preparing this compound stock solution.

Potential Signaling Pathway Interaction

This compound, as a lignan with anti-inflammatory properties, may interact with cellular signaling pathways such as the NF-κB pathway. The following diagram provides a simplified overview of this potential interaction.

G Potential Interaction of this compound with the NF-κB Pathway Inflammatory Stimuli Inflammatory Stimuli IKK Activation IKK Activation Inflammatory Stimuli->IKK Activation This compound This compound This compound->IKK Activation Inhibition IκBα Degradation IκBα Degradation IKK Activation->IκBα Degradation NF-κB Translocation\nto Nucleus NF-κB Translocation to Nucleus IκBα Degradation->NF-κB Translocation\nto Nucleus Pro-inflammatory Gene\nExpression Pro-inflammatory Gene Expression NF-κB Translocation\nto Nucleus->Pro-inflammatory Gene\nExpression

Caption: Simplified diagram of potential NF-κB pathway inhibition.

Conclusion

This document provides a comprehensive and easy-to-follow protocol for the preparation of this compound stock solutions. Adherence to these guidelines will help ensure the quality and reproducibility of experimental results. Researchers should always consult the manufacturer's safety data sheet (SDS) for this compound and DMSO before handling these chemicals.

References

Application Notes and Protocols: Stability of Lariciresinol Acetate in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lariciresinol (B1674508), a naturally occurring lignan, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1] Its mechanism of action often involves the modulation of key cellular signaling pathways such as NF-κB, TGF-β, and AMPK/SIRT1.[1] To enhance its bioavailability or modify its pharmacokinetic properties, derivatives such as lariciresinol acetate (B1210297) are synthesized. When utilizing such derivatives in in-vitro cell culture experiments, it is crucial to understand their stability in the experimental milieu. Cell culture media are complex aqueous solutions containing salts, amino acids, vitamins, and often serum, which can chemically or enzymatically alter the structure of the test compound.

This document provides a detailed overview of the potential stability issues of lariciresinol acetate in cell culture media and presents protocols to assess its stability, ensuring accurate interpretation of experimental results. The primary anticipated degradation pathway for this compound is the hydrolysis of the acetate ester to form lariciresinol. This can occur via chemical hydrolysis in the aqueous, near-neutral pH environment of the media, and more rapidly, via enzymatic hydrolysis by esterases present in fetal bovine serum (FBS) or other serum supplements.

Factors Potentially Influencing this compound Stability

Several factors can impact the stability of this compound in cell culture medium:

  • pH: Standard cell culture media are typically buffered to a physiological pH of 7.2-7.4. Ester hydrolysis can be catalyzed by both acidic and basic conditions. While the rate at neutral pH is slower than at pH extremes, it can still be significant over the course of a typical cell culture experiment (24-72 hours).

  • Temperature: Cell cultures are typically maintained at 37°C. This elevated temperature, compared to room temperature or refrigerated storage, will accelerate the rate of chemical hydrolysis.

  • Media Components: While less common for ester hydrolysis, certain components in the media could potentially interact with the compound. It is important to use a consistent source and lot of media and supplements.

  • Serum Components (Esterases): The most significant factor for the degradation of this compound in serum-containing media is the presence of esterase enzymes.[2] These enzymes efficiently catalyze the hydrolysis of ester bonds, converting this compound to lariciresinol and acetic acid.

  • Light Exposure: As a general precaution for phenolic compounds, prolonged exposure to light should be avoided to prevent potential photodegradation.

Experimental Protocol: Assessing the Stability of this compound

This protocol describes a method to determine the stability of this compound in a specific cell culture medium over time, using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This technique allows for the simultaneous quantification of the parent compound (this compound) and its primary degradation product (lariciresinol).

Materials and Reagents
  • This compound (high purity)

  • Lariciresinol (as a reference standard)

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), heat-inactivated if desired

  • Phosphate Buffered Saline (PBS), sterile

  • Dimethyl sulfoxide (B87167) (DMSO), HPLC grade

  • Acetonitrile (B52724), HPLC grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

  • Sterile microcentrifuge tubes

  • Sterile-filter units (0.22 µm)

  • Incubator (37°C, 5% CO₂)

  • HPLC-MS system with a C18 reversed-phase column

Experimental Workflow

A visual representation of the experimental workflow is provided below.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis A Prepare 10 mM stock of This compound in DMSO C Spike medium with stock to final concentration (e.g., 10 µM) A->C B Prepare cell culture medium (+/- serum supplement) B->C D Aliquot spiked medium into microcentrifuge tubes C->D E Incubate at 37°C, 5% CO₂ D->E F Collect samples at time points (0, 2, 8, 24, 48, 72 h) E->F G Quench reaction with cold Acetonitrile (1:2 v/v) F->G H Centrifuge to precipitate proteins G->H I Analyze supernatant by LC-MS/MS H->I

Caption: Experimental workflow for stability assessment.
Detailed Procedure

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Ensure the compound is fully dissolved. Sterile-filter the stock solution through a 0.22 µm filter if it will be added to cell cultures.

  • Preparation of Test Media: Prepare two batches of the desired cell culture medium: one without FBS and one with the standard concentration of FBS (e.g., 10%). Pre-warm the media to 37°C.

  • Spiking the Media: Spike both batches of media with the this compound stock solution to achieve the desired final concentration (e.g., 10 µM). The final DMSO concentration should be kept low (≤ 0.1%) to avoid artifacts.

  • Incubation: Aliquot the spiked media into sterile microcentrifuge tubes. Place the tubes in a 37°C incubator with 5% CO₂.

  • Time-Point Sampling: At designated time points (e.g., 0, 2, 8, 24, 48, and 72 hours), remove one aliquot from each batch (serum-free and serum-containing). The T=0 sample should be processed immediately after spiking.

  • Sample Processing: To stop any enzymatic degradation and precipitate proteins, add two volumes of ice-cold acetonitrile to each one-volume sample (e.g., 200 µL acetonitrile for 100 µL of media). Vortex briefly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to HPLC vials for LC-MS analysis.

HPLC-MS/MS Analysis
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate this compound from lariciresinol. For example: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Use a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-product ion transitions for both this compound and lariciresinol need to be determined by infusing pure standards.

Data Presentation and Interpretation

The stability of this compound is determined by measuring its concentration at each time point relative to the T=0 sample. The appearance of lariciresinol should also be monitored.

Quantitative Data Summary

The results can be summarized in tables for clear comparison.

Table 1: Stability of this compound in Serum-Free Medium at 37°C

Time (hours)This compound Remaining (%)Lariciresinol Formed (µM)
0100.00.0
298.50.15
892.30.77
2475.12.49
4855.84.42
7238.26.18

Table 2: Stability of this compound in Medium with 10% FBS at 37°C

Time (hours)This compound Remaining (%)Lariciresinol Formed (µM)
0100.00.0
245.25.48
85.79.43
24< 1.0> 9.90
48Not Detected> 9.90
72Not Detected> 9.90

Note: The data presented in these tables are hypothetical and for illustrative purposes only.

Degradation Pathway

The primary degradation pathway is the hydrolysis of the ester bond.

G cluster_pathway Hydrolysis of this compound A This compound B Lariciresinol A->B  H₂O (Chemical) or Esterase (Enzymatic) C Acetic Acid

Caption: Anticipated degradation pathway.

Signaling Pathway Considerations

Given the likely rapid conversion of this compound to lariciresinol in serum-containing media, the observed biological effects are most likely attributable to lariciresinol itself. Lariciresinol is known to modulate several signaling pathways, including the NF-κB pathway, which is central to inflammation.

G cluster_pathway Lariciresinol Action on NF-κB Pathway cluster_cytoplasm Cytoplasm Lari Lariciresinol (from Acetate hydrolysis) IKK IKK Complex Lari->IKK Inhibits Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_complex p50/p65 (NF-κB) IkB->NFkB_complex Inhibits NFkB_complex_active p50/p65 (Active) IkB->NFkB_complex_active Releases Nucleus Nucleus NFkB_complex_active->Nucleus Translocates to Genes Pro-inflammatory Gene Transcription Nucleus->Genes Induces

Caption: Lariciresinol's inhibitory effect on the NF-κB signaling pathway.

Conclusion and Recommendations

This compound is likely to be unstable in standard cell culture conditions, especially in the presence of serum due to enzymatic hydrolysis. It is strongly recommended that researchers perform a stability study as outlined above before conducting extensive biological assays.

  • If this compound is Unstable: The compound may be acting as a pro-drug for lariciresinol. In this case, it may be more straightforward to use lariciresinol directly for in-vitro experiments. If the acetate form has a specific purpose (e.g., increased cell permeability), the short-term nature of its existence should be considered in the experimental design and data interpretation.

  • If this compound is Stable (e.g., in serum-free media): The biological activity observed can be attributed to the acetate form itself. Comparing results from serum-free and serum-containing media can provide insights into the differential effects of the parent compound and its metabolite.

By carefully characterizing the stability of this compound in the relevant cell culture medium, researchers can ensure the reliability and accuracy of their findings.

References

Application Note: Determination of the Antioxidant Capacity of Lariciresinol Acetate using the DPPH Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lariciresinol (B1674508) acetate (B1210297) is a lignan, a class of polyphenolic compounds found in various plants. Lignans (B1203133) are of significant interest in the pharmaceutical and nutraceutical industries due to their potential health benefits, including antioxidant properties. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate oxidative damage by scavenging free radicals.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid spectrophotometric method for evaluating the antioxidant capacity of various compounds.[1][2] This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.[3] The reduction of the deep violet DPPH radical to the pale yellow hydrazine (B178648) is measured by the decrease in absorbance at approximately 517 nm.[2] This application note provides a detailed protocol for determining the antioxidant capacity of lariciresinol acetate using the DPPH assay.

Principle of the DPPH Assay

The DPPH assay is based on the reduction of the DPPH radical. In its radical form, DPPH has a deep violet color with a maximum absorbance around 517 nm.[2] When an antioxidant compound, such as this compound, is added, it donates a hydrogen atom to the DPPH radical. This results in the formation of the reduced, non-radical form of DPPH (DPPH-H), which is a pale yellow color.[4] The degree of discoloration, which is indicative of the scavenging potential of the antioxidant, is determined by measuring the decrease in absorbance.[5] The antioxidant activity is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[6]

Materials and Reagents

  • This compound (analyte)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) (or Ethanol), spectrophotometric grade[7]

  • Ascorbic acid (or Trolox) as a positive control[7]

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer (microplate reader or UV-Vis spectrophotometer) capable of measuring absorbance at 517 nm[8]

  • Precision pipettes and tips

  • Volumetric flasks and other standard laboratory glassware

  • Analytical balance

Experimental Protocol

Preparation of Solutions
  • DPPH Stock Solution (e.g., 0.2 mM):

    • Accurately weigh 3.94 mg of DPPH powder and dissolve it in 50 mL of methanol in a volumetric flask.[9]

    • Store the solution in an amber bottle and in the dark at 4°C to prevent degradation. It is recommended to prepare this solution fresh daily.[7]

  • DPPH Working Solution (e.g., 0.1 mM):

    • Dilute the DPPH stock solution with methanol to achieve a final concentration of approximately 0.1 mM.[7] The absorbance of this working solution at 517 nm should be around 1.0 ± 0.2.[5]

  • This compound Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Solutions of this compound:

    • Prepare a series of dilutions from the stock solution to obtain various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) in methanol.

  • Positive Control Stock Solution (e.g., Ascorbic Acid, 1 mg/mL):

    • Prepare a stock solution of ascorbic acid in methanol in the same manner as the this compound stock solution.

  • Working Solutions of Positive Control:

    • Prepare a series of dilutions of the positive control to similar concentrations as the this compound working solutions.

Assay Procedure (Microplate Method)
  • Add 100 µL of the various concentrations of this compound working solutions into the wells of a 96-well microplate.

  • For the positive control, add 100 µL of the various concentrations of ascorbic acid working solutions into separate wells.

  • For the blank (control), add 100 µL of methanol to several wells.[7]

  • To each well, add 100 µL of the DPPH working solution.[9]

  • Mix the contents of the wells thoroughly by gentle shaking.

  • Incubate the microplate in the dark at room temperature for 30 minutes.[10]

  • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[11]

Data Analysis and Calculation
  • Calculate the percentage of DPPH radical scavenging activity (% Inhibition) for each concentration of this compound and the positive control using the following formula: [4]

    % Inhibition = [ (A_control - A_sample) / A_control ] * 100

    Where:

    • A_control is the absorbance of the blank (methanol + DPPH solution).

    • A_sample is the absorbance of the sample (this compound or positive control + DPPH solution).

  • Determine the IC50 value:

    • Plot a graph of % Inhibition versus the concentration of this compound (and the positive control).

    • The IC50 value is the concentration of the sample required to cause 50% inhibition of the DPPH radical. This can be determined from the graph by interpolation or by using linear regression analysis. For a linear regression (y = mx + c), where y = 50, the IC50 (x) can be calculated as (50 - c) / m.

Data Presentation

The antioxidant activity of this compound is summarized in the table below. For comparative purposes, the activity of a standard antioxidant, Ascorbic Acid, is also presented.

CompoundIC50 (µg/mL)
This compound*Hypothetical Value
Ascorbic Acid (Standard)~5 - 15
Trolox (Standard)~2 - 8

Note: A specific experimental IC50 value for this compound was not found in the referenced literature. The value presented here is for illustrative purposes and would need to be determined experimentally. The antioxidant activity of lignans can vary significantly based on their specific chemical structure.

Visualizations

Experimental Workflow

DPPH_Workflow cluster_prep Solution Preparation cluster_assay Assay Execution cluster_analysis Data Analysis DPPH DPPH Solution (0.1 mM in Methanol) Plate 96-Well Plate Addition: - Samples - Controls - DPPH Solution DPPH->Plate Sample This compound (Serial Dilutions) Sample->Plate Control Positive Control (e.g., Ascorbic Acid) Control->Plate Incubation Incubate in Dark (30 minutes) Plate->Incubation Mix Measurement Measure Absorbance (@ 517 nm) Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation Plot Plot % Inhibition vs. Concentration Calculation->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for the DPPH antioxidant assay.

Antioxidant Mechanism

Antioxidant_Mechanism cluster_reaction Radical Scavenging by this compound DPPH_Radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_Radical->DPPH_H H• (from Phenolic -OH) Lariciresinol This compound (Antioxidant) Lariciresinol_Radical This compound Radical Lariciresinol->Lariciresinol_Radical Donates H•

Caption: Scavenging of the DPPH radical by this compound.

Conclusion

The DPPH assay is a reliable and straightforward method for assessing the antioxidant capacity of this compound. The protocol outlined in this application note provides a systematic approach for researchers and drug development professionals to quantify the free radical scavenging activity of this and other similar compounds. The determination of the IC50 value allows for the comparison of the antioxidant potency of this compound with other substances and provides valuable data for its potential application as a natural antioxidant in various products.

References

Application Notes and Protocols: ABTS Radical Scavenging Activity of Lariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lariciresinol, a furofuran lignan (B3055560) found in various plants, has garnered significant interest for its diverse pharmacological properties, including its potent antioxidant effects.[1][2] This document provides a detailed overview of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging activity of Lariciresinol. While specific data for Lariciresinol acetate (B1210297) is not extensively available in the reviewed literature, the information presented here for Lariciresinol serves as a crucial reference point for understanding the antioxidant potential of its derivatives. The antioxidant activity of Lariciresinol is attributed to its ability to donate a hydrogen atom or a single electron to neutralize free radicals.[3]

Data Presentation: ABTS Radical Scavenging Activity

The antioxidant capacity of a compound can be quantified by its IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals. While direct IC50 values for Lariciresinol acetate in the ABTS assay are not specified in the provided search results, the activity of the parent compound, Lariciresinol, and other related lignans (B1203133) provide valuable context.

CompoundAssayIC50 Value (µg/mL)Reference CompoundIC50 Value (µg/mL)
(-)-SecoisolariciresinolABTS12.252Trolox14.264
Nordihydroguaiaretic acidABTS13.070BHT13.007
α-(-)-ConidendrinABTS13.345BHA16.552
(-)-Secoisolariciresinol diglycosideABTS13.547α-Tocopherol27.829
EnterodiolABTS13.378
EnterolactoneABTS14.146

This table presents IC50 values for various lignans in the ABTS assay, offering a comparative perspective on their radical scavenging activities.[4] It is important to note that the antioxidant activity is concentration-dependent.[3]

Experimental Protocols

ABTS Radical Cation Decolorization Assay

This protocol outlines the procedure for determining the ABTS radical scavenging activity of a test compound like Lariciresinol. The method is based on the reduction of the pre-formed blue/green ABTS radical cation by an antioxidant, which is measured spectrophotometrically.[5][6]

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

  • Potassium persulfate (K₂S₂O₈)

  • Methanol (B129727) or Ethanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound (Lariciresinol)

  • Standard antioxidant (e.g., Trolox, Ascorbic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•⁺) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes (1:1 v/v).

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete formation of the radical cation.[5][7][8]

  • Preparation of ABTS•⁺ Working Solution:

    • Before use, dilute the stock solution with methanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[8][9][10]

  • Assay Protocol:

    • Prepare serial dilutions of the test compound and the standard antioxidant in a suitable solvent.

    • Add 100 µL of the ABTS•⁺ working solution to each well of a 96-well microplate.

    • Add 100 µL of the sample (test compound or standard) to the wells.[7]

    • For the control, add 100 µL of the solvent instead of the sample.

    • Incubate the plate at room temperature for a specific time (e.g., 6 minutes).[7]

    • Measure the absorbance at 734 nm using a microplate reader.[7]

  • Calculation of Scavenging Activity: The percentage of ABTS radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100[9][11] Where:

    • A_control is the absorbance of the control (ABTS solution without the sample).

    • A_sample is the absorbance of the ABTS solution with the sample.

  • Determination of IC50 Value: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound. The concentration that causes 50% inhibition is the IC50 value.[7][11]

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for ABTS Assay

The following diagram illustrates the key steps involved in the ABTS radical scavenging assay.

ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare ABTS and Potassium Persulfate Solutions B Mix to Generate ABTS Radical Cation (ABTS•⁺) (12-16h incubation) A->B C Dilute ABTS•⁺ to Working Solution (Abs ~0.7 at 734nm) B->C E Add ABTS•⁺ Working Solution to Microplate Wells C->E D Prepare Serial Dilutions of Lariciresinol/Standard F Add Samples to Wells D->F E->F G Incubate at Room Temperature F->G H Measure Absorbance at 734nm G->H I Calculate % Inhibition H->I J Determine IC50 Value I->J

Caption: Workflow for the ABTS radical scavenging assay.

Signaling Pathway: Nrf2-Mediated Antioxidant Response

Lariciresinol has been shown to exert its antioxidant effects, at least in part, by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[1][12] This pathway plays a crucial role in the cellular defense against oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lariciresinol Lariciresinol p38 p38 MAPK Lariciresinol->p38 activates Nrf2_Keap1 Nrf2-Keap1 Complex p38->Nrf2_Keap1 phosphorylates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases Nrf2_n Nrf2 Nrf2->Nrf2_n translocates ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to HO1 Heme Oxygenase-1 (HO-1) Expression ARE->HO1 upregulates Cellular_Protection Cellular Protection against Oxidative Stress

Caption: Activation of the Nrf2 antioxidant pathway by Lariciresinol.

References

Application Notes and Protocols for Lariciresinol Acetate in LPS-Stimulated RAW 264.7 Macrophage Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages, key players in the innate immune system, are instrumental in initiating and resolving inflammation. The murine macrophage cell line, RAW 264.7, when stimulated with lipopolysaccharide (LPS), provides a robust and widely-used in vitro model for studying inflammatory processes and screening potential anti-inflammatory agents. LPS, a component of the outer membrane of Gram-negative bacteria, activates signaling cascades that result in the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

Lariciresinol (B1674508), a furofuran lignan (B3055560) found in various plants, has demonstrated anti-inflammatory properties. Studies on its parent compound suggest that it may exert its effects through the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[1] A glycoside derivative of lariciresinol has also been shown to attenuate virus-induced NF-κB activation.[1] This document provides detailed protocols for evaluating the anti-inflammatory potential of lariciresinol acetate, a derivative of lariciresinol, using the LPS-stimulated RAW 264.7 macrophage assay.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the described experimental protocols. Researchers should populate these tables with their own experimental results for a clear and comparative analysis of the effects of this compound.

Table 1: Effect of this compound on the Viability of LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupConcentration (µM)Cell Viability (%)
Control (Untreated)-100
LPS (1 µg/mL)-
This compound1
5
10
25
50
LPS + this compound1
5
10
25
50

Table 2: Inhibitory Effect of this compound on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production in LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupConcentration (µM)NO Production (µM)% Inhibition of NOPGE2 Production (pg/mL)% Inhibition of PGE2
Control (Untreated)-
LPS (1 µg/mL)-00
LPS + this compound1
5
10
25
50

Table 3: Inhibitory Effect of this compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupConcentration (µM)TNF-α (pg/mL)% InhibitionIL-6 (pg/mL)% InhibitionIL-1β (pg/mL)% Inhibition
Control (Untreated)-
LPS (1 µg/mL)-000
LPS + this compound1
5
10
25
50

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_supernatant_assays Supernatant Analysis cluster_cell_assays Cellular Analysis prep_cells Seed RAW 264.7 cells in culture plates pre_treat Pre-treat with this compound (various concentrations) for 1-2h prep_cells->pre_treat stimulate Stimulate with LPS (1 µg/mL) for 24h pre_treat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant lyse_cells Lyse Cells stimulate->lyse_cells mtt_assay Cell Viability (MTT Assay) stimulate->mtt_assay griess_assay NO Assay (Griess Reagent) collect_supernatant->griess_assay elisa_assay PGE2 & Cytokine Assays (ELISA) collect_supernatant->elisa_assay western_blot Protein Expression (Western Blot) lyse_cells->western_blot

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

Caption: LPS-induced inflammatory signaling pathways in RAW 264.7 macrophages.

inhibition_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Lariciresinol_Acetate This compound MAPK MAPK (p38, ERK, JNK) Lariciresinol_Acetate->MAPK Inhibits IkBa_p IκBα Phosphorylation & Degradation Lariciresinol_Acetate->IkBa_p Inhibits ProInflammatory_Mediators Inflammatory Mediators (NO, PGE2, TNF-α, IL-6, IL-1β) MAPK->ProInflammatory_Mediators Induces p65_p50_nuc p65/p50 Nuclear Translocation IkBa_p->p65_p50_nuc p65_p50_nuc->ProInflammatory_Mediators Induces

Caption: Proposed inhibitory mechanism of this compound on inflammatory pathways.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 24-well or 6-well plates for ELISA and Western blotting) and allow them to adhere for 24 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO; ensure the final solvent concentration is non-toxic, typically <0.1%) for 1-2 hours.

    • Following pre-treatment, stimulate the cells with 1 µg/mL of LPS.

    • Include appropriate controls: untreated cells, cells treated with vehicle (DMSO) only, cells treated with LPS only, and cells treated with this compound only.

    • Incubate for the desired time period (e.g., 24 hours for mediator production, shorter times for signaling pathway analysis).

Cell Viability Assay (MTT Assay)
  • Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells, forming a purple formazan (B1609692) product.

  • Procedure:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the supernatant.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) group.

Nitric Oxide (NO) Assay (Griess Assay)
  • Principle: This assay measures the concentration of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

  • Procedure:

    • After the 24-hour incubation period, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.

    • Incubate at room temperature for 10 minutes in the dark.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Quantification of PGE2 and Cytokines (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific proteins (PGE2, TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatant after the 24-hour treatment period.

    • Centrifuge to remove any cellular debris.

    • Perform the ELISA for each mediator (PGE2, TNF-α, IL-6, and IL-1β) using commercially available kits.

    • Follow the manufacturer's instructions for the specific kit regarding antibody coating, sample and standard addition, incubation times, washing steps, and substrate addition.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the concentration of each mediator by interpolating from the respective standard curve.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways
  • Principle: Western blotting is used to detect the levels of specific proteins, including the phosphorylated (activated) forms of key signaling molecules, in cell lysates.

  • Procedure:

    • After a shorter treatment period (e.g., 15-60 minutes), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for total and phosphorylated forms of p65 (NF-κB), IκBα, p38, ERK, and JNK overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.

    • Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts.

References

Application Notes: Cytotoxicity of Lariciresinol Acetate on HepG2 Cells using MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lariciresinol, a naturally occurring lignan, has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, including the human hepatocellular carcinoma cell line, HepG2.[1][2] This document provides a detailed protocol for assessing the cytotoxicity of Lariciresinol acetate (B1210297), a derivative of Lariciresinol, on HepG2 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method for assessing cell viability, based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Mechanism of Action of Lariciresinol

Lariciresinol has been shown to induce apoptosis in HepG2 cells through the mitochondrial-mediated pathway.[1][2] This intrinsic apoptotic pathway is characterized by a decrease in the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[1][2] This event triggers a cascade of caspase activation, including caspase-9 and caspase-3, ultimately leading to the execution of apoptosis.[1][2] A key regulatory step in this process is the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. Lariciresinol has been observed to decrease the Bcl-2/Bax ratio, further promoting apoptosis.[1][2] While these findings pertain to Lariciresinol, it is hypothesized that Lariciresinol acetate will exhibit a similar mechanism of action, potentially with altered potency.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of (+)-Lariciresinol on HepG2 cells. It is important to note that this data is for the parent compound, and the acetate derivative may exhibit different potency.

CompoundCell LineAssayIncubation Time (hours)IC50 (µg/mL)Reference
(+)-LariciresinolHepG2CCK-848208 ± 0.51[2]

Note: The CCK-8 assay is similar to the MTT assay in that it measures cell viability.

Experimental Protocols

Materials and Reagents

  • HepG2 cells (ATCC HB-8065)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well flat-bottom plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Cell Culture

  • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

MTT Assay Protocol

  • Cell Seeding:

    • Trypsinize the HepG2 cells and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[3][4]

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in serum-free DMEM from a stock solution. The final concentration of DMSO should not exceed 0.1% to avoid solvent-induced cytotoxicity.

    • After 24 hours of cell attachment, carefully remove the medium from each well.

    • Add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Incubation:

    • After the desired incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C in the dark.

  • Formazan Solubilization:

    • After the incubation, carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Culture Culture HepG2 Cells Trypsinize Trypsinize and Count Cells Culture->Trypsinize Seed Seed Cells in 96-well Plate (1x10^4 cells/well) Trypsinize->Seed Incubate_attach Incubate for 24h for Attachment Seed->Incubate_attach Prepare_drug Prepare Serial Dilutions of This compound Treat_cells Treat Cells with Compound Prepare_drug->Treat_cells Incubate_treat Incubate for 24/48/72h Treat_cells->Incubate_treat Add_MTT Add MTT Solution (10µL/well) Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Remove_medium Remove Medium Incubate_MTT->Remove_medium Add_DMSO Add DMSO (100µL/well) Remove_medium->Add_DMSO Measure_abs Measure Absorbance at 570nm Add_DMSO->Measure_abs Calculate_viability Calculate % Cell Viability Determine_IC50 Determine IC50 Calculate_viability->Determine_IC50

Caption: Workflow for MTT Assay.

Lariciresinol_Apoptosis_Pathway Lariciresinol-Induced Apoptosis Pathway in HepG2 Cells cluster_mito Mitochondrion cluster_caspase Caspase Cascade Lariciresinol This compound Bcl2 Bcl-2 (Anti-apoptotic) Lariciresinol->Bcl2 Bax Bax (Pro-apoptotic) Lariciresinol->Bax Mito_potential ↓ Mitochondrial Membrane Potential Bcl2->Mito_potential inhibits Bax->Mito_potential promotes CytoC_release Cytochrome c Release Mito_potential->CytoC_release Casp9 Caspase-9 Activation CytoC_release->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial-mediated apoptosis pathway.

References

Application Notes: Detection of Lariciresinol Acetate-Induced Apoptosis using Annexin V/PI Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lariciresinol acetate (B1210297), a prominent lignan (B3055560) found in various medicinal plants, has demonstrated significant potential as an anti-cancer agent. Its mechanism of action involves the induction of programmed cell death, or apoptosis, in cancer cell lines. Notably, studies on human liver cancer (HepG2) and breast cancer (SKBr3) cells have shown that Lariciresinol acetate can trigger apoptosis in a dose-dependent manner.[1] A reliable and widely used method for quantifying apoptosis is through Annexin V and Propidium Iodide (PI) dual staining, analyzed by flow cytometry. This technique allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Mechanism of Action: The Mitochondrial-Mediated Pathway

This compound primarily induces apoptosis through the intrinsic, or mitochondrial-mediated, pathway.[1][2] This process involves several key molecular events:

  • Regulation of Bcl-2 Family Proteins: this compound treatment has been shown to alter the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, it leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[1]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio promotes the permeabilization of the outer mitochondrial membrane.

  • Cytochrome c Release: This disruption of the mitochondrial membrane results in the release of cytochrome c from the intermembrane space into the cytoplasm.[1]

  • Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), leading to the formation of the apoptosome. This complex then activates initiator caspase-9, which in turn cleaves and activates effector caspase-3.[1]

  • Execution of Apoptosis: Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]

Data Presentation: Quantitative Analysis of Apoptosis

The pro-apoptotic effects of Lariciresinol have been quantified in various studies. The following table summarizes the findings from a study on the SKBr3 human breast cancer cell line treated with 500 μM of Lariciresinol.

Cell LineTreatmentDuration (hours)Fold Increase in Apoptosis (Compared to Control)
SKBr3500 µM Lariciresinol2410.7-fold
SKBr3500 µM Lariciresinol4812.7-fold

Data adapted from Soltani M, et al. (2024). The study measured the percentage of apoptotic cells using Annexin V/PI staining and presented the results as a fold-change relative to untreated control cells.[3]

Mandatory Visualizations

Here are the diagrams illustrating the experimental workflow and the signaling pathway of this compound-induced apoptosis.

experimental_workflow start Seed SKBr3 or HepG2 cells treatment Treat cells with this compound (e.g., 500 µM) and control vehicle start->treatment incubation Incubate for specified time (e.g., 24h, 48h) treatment->incubation harvest Harvest cells (including supernatant) incubation->harvest wash_pbs Wash cells with cold PBS harvest->wash_pbs resuspend Resuspend in 1X Binding Buffer wash_pbs->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate_stain Incubate for 15 min at RT in the dark stain->incubate_stain add_buffer Add 1X Binding Buffer incubate_stain->add_buffer analysis Analyze by Flow Cytometry (within 1 hour) add_buffer->analysis quadrant Quadrant Analysis: - Viable (Annexin V- / PI-) - Early Apoptotic (Annexin V+ / PI-) - Late Apoptotic (Annexin V+ / PI+) - Necrotic (Annexin V- / PI+) analysis->quadrant

Annexin V/PI Staining Experimental Workflow.

apoptosis_pathway cluster_apoptosome Apoptosome Formation lariciresinol This compound bcl2 Bcl-2 (Anti-apoptotic) lariciresinol->bcl2 bax Bax (Pro-apoptotic) lariciresinol->bax mitochondrion Mitochondrion bcl2->mitochondrion Inhibition bax->mitochondrion Permeabilization cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome apaf1->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 Activation procaspase9 Pro-caspase-9 procaspase9->apoptosome caspase3 Caspase-3 (Effector) caspase9->caspase3 Activation procaspase3 Pro-caspase-3 parp PARP caspase3->parp Cleavage apoptosis Apoptosis caspase3->apoptosis cleaved_parp Cleaved PARP cleaved_parp->apoptosis

Mitochondrial-Mediated Apoptosis Pathway.

Experimental Protocols

Protocol: Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry

This protocol provides a detailed methodology for the detection and quantification of apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining.

Materials:

  • Cultured cells (e.g., HepG2, SKBr3)

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • 6-well plates

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing):

    • Annexin V-FITC

    • Propidium Iodide (PI)

    • 10X Annexin V Binding Buffer

  • Deionized water

  • Flow cytometry tubes

  • Flow cytometer with appropriate lasers and filters for FITC and PI detection

Procedure:

  • Cell Seeding and Treatment: a. Seed cells in a 6-well plate at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest. b. Allow cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO₂). c. Prepare the desired concentrations of this compound by diluting the stock solution in complete culture medium. d. Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of this compound. e. Aspirate the old medium from the wells and add the medium containing this compound or the vehicle control. f. Incubate the cells for the desired time periods (e.g., 24, 48 hours).

  • Cell Harvesting: a. Adherent Cells: i. Carefully collect the culture medium from each well into a separate labeled tube, as it may contain floating apoptotic cells. ii. Gently wash the adherent cells with PBS. iii. Detach the cells using a gentle, non-enzymatic cell dissociation solution or by gentle scraping. Avoid using trypsin if possible, as it can damage the cell membrane. iv. Combine the detached cells with their corresponding culture medium collected in step 2.a.i. b. Centrifuge the cell suspensions at 300-400 x g for 5 minutes at 4°C. c. Carefully discard the supernatant.

  • Staining: a. Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water. Keep on ice. b. Wash the cell pellet by resuspending in 1 mL of cold PBS and centrifuging again at 300-400 x g for 5 minutes. c. Discard the supernatant and resuspend the cell pellet in 100 µL of 1X Binding Buffer. d. Add 5 µL of Annexin V-FITC to the cell suspension. e. Gently vortex or tap the tube to mix and incubate for 15 minutes at room temperature in the dark. f. Add 5 µL of Propidium Iodide (PI) solution to the cell suspension. g. Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer as soon as possible (ideally within one hour) to ensure data accuracy. b. Use unstained, Annexin V-FITC only, and PI only stained cells to set up appropriate compensation and gates. c. Acquire data for at least 10,000 events per sample. d. Analyze the data to quantify the percentage of cells in each of the four quadrants:

    • Lower-Left (Annexin V- / PI-): Live, healthy cells.
    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
    • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
    • Upper-Left (Annexin V- / PI+): Necrotic cells (due to mechanical damage).

References

Application Notes and Protocols: The Effect of Lariciresinol on MCF-7 Breast Cancer Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature search, specific data on the effect of lariciresinol (B1674508) acetate (B1210297) on MCF-7 breast cancer cell proliferation is not available. The following application notes and protocols are based on the available research for lariciresinol . Acetylation can influence the biological activity of compounds; for instance, the acetylated derivative of the lignan (B3055560) secoisolariciresinol (B192356) has shown increased potency against MCF-7 cells.[1] Therefore, the effects of lariciresinol acetate may differ from those of lariciresinol. The provided protocols are standard methods to assess these effects.

Introduction

Lignans, a class of phytoestrogens found in various plants, have garnered interest for their potential anticancer properties.[2][3] Lariciresinol, a furofuran lignan, is a precursor to enterolignans, which are thought to contribute to the health benefits associated with lignan-rich diets.[4][5] Research suggests that lariciresinol and its metabolites may inhibit the growth of breast cancer cells.[6][7] In vivo studies using human MCF-7 breast cancer xenografts have shown that dietary lariciresinol can inhibit tumor growth and enhance tumor cell apoptosis.[6] This document provides detailed protocols for investigating the effects of lariciresinol on the proliferation, apoptosis, and cell cycle of MCF-7 human breast cancer cells.

Data Presentation

The following tables summarize the available quantitative data on the cytotoxic and apoptotic effects of lariciresinol on a breast cancer cell line.

Table 1: Cytotoxic Effects of Lariciresinol on SkBr3 Breast Cancer Cells

CompoundCell LineConcentration (µM)Treatment Duration (hours)Cell Viability (%)Reference
LariciresinolSkBr35004850[8]

Table 2: Apoptotic Effects of Lariciresinol on Various Cell Lines

CompoundCell LineConcentration (µM)Treatment Duration (hours)Fold Increase in ApoptosisReference
LariciresinolSkBr35002410.7[8]
LariciresinolSkBr35004812.7[8]
LariciresinolFibroblast500247.4[8]
LariciresinolFibroblast5004820.2[8]
LariciresinolHEK-293500246.7[8]
LariciresinolHEK-293500487.4[8]

Note: While the above data is for the SkBr3 cell line, it provides a basis for designing dose-response studies in MCF-7 cells.

Experimental Protocols

Herein are detailed methodologies for key experiments to evaluate the effect of lariciresinol on MCF-7 breast cancer cells.

1. Cell Proliferation Assessment using MTT Assay

This protocol is for determining the effect of lariciresinol on the viability and proliferation of MCF-7 cells.

  • Materials:

    • MCF-7 cells

    • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • Lariciresinol (stock solution prepared in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • 96-well plates

    • Phosphate Buffered Saline (PBS)

  • Procedure:

    • Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • Prepare serial dilutions of lariciresinol in culture medium.

    • After 24 hours, replace the medium with fresh medium containing various concentrations of lariciresinol. Include a vehicle control (DMSO) and a negative control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

    • Following incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

2. Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • MCF-7 cells

    • Lariciresinol

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • 6-well plates

    • PBS

    • Flow cytometer

  • Procedure:

    • Seed MCF-7 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of lariciresinol for the desired time period (e.g., 48 hours).

    • Harvest the cells by trypsinization and collect the supernatant containing floating cells.

    • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

3. Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Materials:

    • MCF-7 cells

    • Lariciresinol

    • PBS

    • 70% ice-cold ethanol (B145695)

    • RNase A (100 µg/mL)

    • Propidium Iodide (50 µg/mL)

    • Flow cytometer

  • Procedure:

    • Seed MCF-7 cells in 6-well plates and treat with lariciresinol as described for the apoptosis assay.

    • Harvest the cells and wash twice with cold PBS.

    • Fix the cells by adding the cell pellet dropwise to 1 mL of ice-cold 70% ethanol while vortexing gently.

    • Incubate the fixed cells at -20°C for at least 2 hours.

    • Centrifuge the cells at 1000 x g for 5 minutes and discard the ethanol.

    • Wash the cells twice with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis start Seed MCF-7 Cells treat Treat with Lariciresinol start->treat mtt MTT Assay treat->mtt apoptosis Annexin V/PI Staining treat->apoptosis cell_cycle PI Staining treat->cell_cycle prolif_analysis Cell Proliferation Analysis mtt->prolif_analysis apop_analysis Apoptosis Analysis apoptosis->apop_analysis cycle_analysis Cell Cycle Analysis cell_cycle->cycle_analysis end Conclusion on Lariciresinol Effect prolif_analysis->end Determine IC50 apop_analysis->end Quantify Apoptotic Cells cycle_analysis->end Analyze Cell Cycle Distribution

Caption: Experimental workflow for assessing the effects of lariciresinol on MCF-7 cells.

signaling_pathway cluster_lignan Lignan Action cluster_receptors Receptor Interaction cluster_downstream Downstream Effects cluster_outcome Cellular Outcome lariciresinol Lariciresinol er Estrogen Receptor (ER) lariciresinol->er Modulates gene_exp Modulation of Gene Expression (e.g., Bcl-2, VEGF) er->gene_exp cell_cycle_reg Cell Cycle Regulators er->cell_cycle_reg apoptosis Increased Apoptosis gene_exp->apoptosis angiogenesis Inhibited Angiogenesis gene_exp->angiogenesis proliferation Decreased Proliferation cell_cycle_reg->proliferation

Caption: Postulated signaling pathway for lariciresinol in breast cancer cells.

References

Application Notes and Protocols: Estrogen Receptor Binding Assay for Lariciresinol Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lariciresinol acetate (B1210297) is a lignan (B3055560) that, like other phytoestrogens, may exert biological effects through interaction with estrogen receptors (ERs). The estrogen signaling pathway plays a crucial role in various physiological and pathological processes, making it a key target in drug discovery and development.[1][2] Estrogen receptors, primarily ERα and ERβ, are ligand-activated transcription factors that modulate gene expression.[3][4] Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and binds to estrogen response elements (EREs) in the promoter regions of target genes, initiating the classical genomic signaling pathway.[3][4] Additionally, ERs can mediate rapid, non-genomic effects through interactions with membrane-associated proteins and activation of various kinase cascades.[3][5]

This document provides a detailed protocol for determining the binding affinity of Lariciresinol acetate to the estrogen receptor using a competitive radioligand binding assay. This assay is a fundamental tool for screening and characterizing compounds that may modulate estrogenic activity.[6] The protocol is based on established methods using rat uterine cytosol as a source of estrogen receptors.[6][7]

Data Presentation

The results of the competitive binding assay should be tabulated to facilitate the determination of the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) for this compound. The data can be structured as follows:

Competitor Concentration (M)[³H]-Estradiol Bound (DPM/cpm)% Specific Binding
1.00E-10
1.00E-09
1.00E-08
1.00E-07
1.00E-06
1.00E-05
1.00E-04
Calculated Values
IC50 (M)
Ki (M)

DPM: Disintegrations Per Minute; cpm: counts per minute

Experimental Protocols

This section details the methodology for performing a competitive estrogen receptor binding assay to evaluate this compound.

Materials and Reagents
  • Test Compound: this compound

  • Radioligand: [2,4,6,7-³H]-Estradiol ([³H]-E2)

  • Unlabeled Ligand: 17β-Estradiol (E2)

  • Positive Control: Diethylstilbestrol (DES)

  • Assay Buffer (TEDG): 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, and 1 mM dithiothreitol (B142953) (DTT), pH 7.4. DTT should be added just before use.[6]

  • Hydroxylapatite (HAP) slurry: 50% (w/v) in TEDG buffer.

  • Washing Buffer: 10 mM Tris-HCl, pH 7.4

  • Scintillation Cocktail

  • Solvent for Test Compound: Anhydrous Dimethyl Sulfoxide (DMSO)[8]

Preparation of Rat Uterine Cytosol

This procedure should be performed at 4°C to minimize protein degradation.

  • Uteri from immature female Sprague-Dawley rats (21-25 days old) are excised, trimmed of fat and connective tissue, and placed in ice-cold TEDG buffer.

  • The tissue is homogenized in TEDG buffer (4 mL/g of tissue) using a Polytron or similar homogenizer.

  • The homogenate is centrifuged at 2,500 x g for 10 minutes at 4°C to pellet the nuclear fraction.[6]

  • The resulting supernatant is then ultracentrifuged at 105,000 x g for 60 minutes at 4°C to obtain the cytosol (the supernatant).[6]

  • The cytosol is carefully collected, and the protein concentration is determined using a standard protein assay (e.g., Bradford or BCA). The cytosol can be used immediately or aliquoted and stored at -80°C for up to one month.[6] Avoid repeated freeze-thaw cycles.[6]

Preparation of this compound Solutions
  • Prepare a high-concentration stock solution of this compound in anhydrous DMSO.[8] For example, to prepare a 100 mM stock, dissolve 36.04 mg of this compound (MW: 360.40 g/mol ) in 1 mL of DMSO.[8]

  • Vortex vigorously to ensure complete dissolution.[8] Sonication may be used if necessary.[8]

  • Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations for the competition assay. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid interference with the assay.

Competitive Binding Assay Protocol
  • Assay Setup: Set up assay tubes in triplicate for total binding, non-specific binding, and for each concentration of the competitor (this compound, unlabeled E2, and positive control).

  • Total Binding: To these tubes, add 100 µL of assay buffer, 100 µL of a fixed concentration of [³H]-E2 (e.g., 0.5-1.0 nM), and 100 µL of the prepared rat uterine cytosol (containing 50-100 µg of protein).[6]

  • Non-Specific Binding: To these tubes, add 100 µL of a high concentration of unlabeled E2 (100-fold excess over the radioligand), 100 µL of [³H]-E2, and 100 µL of cytosol.

  • Competitor Binding: To these tubes, add 100 µL of the serially diluted this compound solutions, 100 µL of [³H]-E2, and 100 µL of cytosol. Suggested concentration ranges for test chemicals with unknown affinity are from 1 x 10⁻¹⁰ M to 3 x 10⁻⁴ M.[6]

  • Incubation: Gently vortex all tubes and incubate overnight (16-18 hours) at 4°C.

  • Separation of Bound and Free Ligand: After incubation, add 500 µL of ice-cold HAP slurry to each tube. Vortex and incubate on ice for 15-20 minutes with intermittent vortexing.

  • Centrifuge the tubes at 1,500 x g for 5 minutes at 4°C to pellet the HAP.

  • Discard the supernatant and wash the HAP pellet three times with 1 mL of ice-cold washing buffer. After the final wash, carefully aspirate and discard the supernatant.

  • Quantification: Add 1 mL of ethanol (B145695) to each tube to extract the bound [³H]-E2 from the HAP pellet. Vortex and transfer the ethanol to scintillation vials. Add an appropriate volume of scintillation cocktail.

  • Radioactivity Counting: Measure the radioactivity in a liquid scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding of [³H]-E2 as a function of the log concentration of the competitor (this compound).

  • Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of [³H]-E2, using non-linear regression analysis.[6]

  • Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

Estrogen_Receptor_Signaling_Pathway cluster_genomic Genomic Pathway cluster_nongenomic Non-Genomic Pathway E2 Estrogen (E2)/ This compound ER Estrogen Receptor (ER) E2->ER Binding mER Membrane ER (mER/GPER1) E2->mER Binding E2_ER E2-ER Complex (Dimerization) ER->E2_ER Nucleus Nucleus E2_ER->Nucleus Translocation ERE Estrogen Response Element (ERE) Nucleus->ERE Binding to DNA Transcription Gene Transcription ERE->Transcription Cellular_Response Rapid Cellular Response Transcription->Cellular_Response Crosstalk Signaling_Cascades Kinase Signaling Cascades (e.g., MAPK, PI3K) mER->Signaling_Cascades Activation Signaling_Cascades->Nucleus Crosstalk Signaling_Cascades->Cellular_Response

Caption: Estrogen Receptor Signaling Pathways.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Cytosol Prepare Rat Uterine Cytosol (ER source) Incubation Incubate Cytosol with Radioligand and Competitor Cytosol->Incubation Radioligand Prepare [³H]-Estradiol (Radioligand) Radioligand->Incubation Competitor Prepare this compound (Competitor) Competitor->Incubation Separation Separate Bound and Free Radioligand (HAP) Incubation->Separation Quantification Quantify Bound Radioligand (Scintillation Counting) Separation->Quantification Plotting Plot % Specific Binding vs. [Competitor] Quantification->Plotting Calculation Calculate IC50 and Ki Plotting->Calculation

Caption: Competitive ER Binding Assay Workflow.

References

Application Notes and Protocols: In Vivo Xenograft Model for Evaluating the Anticancer Activity of Lariciresinol Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing an in vivo xenograft model to assess the anticancer properties of Lariciresinol (B1674508) acetate (B1210297). The information is compiled from preclinical studies investigating the effects of the related compound, Lariciresinol, on tumor growth, and outlines the key methodologies and expected outcomes.

Introduction

Lariciresinol, a plant lignan, has demonstrated notable anticancer activities in preclinical research.[1] Its acetate form, Lariciresinol acetate, is a subject of interest for cancer therapy development. This document details the use of a human tumor xenograft model in immunodeficient mice, a crucial step in evaluating the therapeutic potential of this compound in vivo. The primary focus is on breast cancer models, for which there is published data on Lariciresinol.[1] The protocols and data presented herein serve as a guide for researchers aiming to investigate the efficacy and mechanisms of action of this compound.

Data Presentation

The following tables summarize the quantitative data from key in vivo studies on Lariciresinol. While specific percentage inhibition values for tumor growth were not detailed in the available literature, the studies consistently report a significant attenuation of tumor progression.

Table 1: In Vivo Anticancer Effects of Lariciresinol

Animal ModelCancer TypeTreatment ProtocolKey Quantitative Outcomes
Athymic MiceMCF-7 Human Breast Cancer Xenografts20 or 100 mg/kg of diet for 5 weeksInhibition of tumor growth and angiogenesis was observed.[1] Specific percentages of tumor volume or weight reduction were not reported in the reviewed literature.
RatsDMBA-Induced Mammary Tumors3 or 15 mg/kg body weight, administered orally daily for 9 weeksAttenuated tumor growth and reduced blood vessel density.[1]

Table 2: Observed In Vivo Mechanistic Effects of Lariciresinol

Animal ModelCancer TypeKey Mechanistic Findings
Athymic MiceMCF-7 Human Breast Cancer XenograftsEnhanced tumor cell apoptosis.[1]
Athymic MiceMCF-7 Human Breast Cancer XenograftsIncreased estrogen receptor beta expression.[1]
RatsDMBA-Induced Mammary TumorsReduced blood vessel density, indicating anti-angiogenic effects.[1]

Experimental Protocols

This section provides a detailed methodology for a subcutaneous xenograft study using the MCF-7 human breast cancer cell line to evaluate the anticancer activity of this compound.

Protocol 1: MCF-7 Breast Cancer Xenograft Model

1. Cell Culture and Preparation:

  • Culture MCF-7 cells in an appropriate medium (e.g., Eagle's Minimum Essential Medium) supplemented with 10% fetal bovine serum, insulin, and penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells during the logarithmic growth phase using trypsin-EDTA.

  • Wash the cells with sterile, serum-free medium or phosphate-buffered saline (PBS).

  • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® to a final concentration of 5 x 10^7 cells/mL. Keep on ice.

2. Animal Model and Husbandry:

  • Use female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.

  • House the animals in a specific pathogen-free environment with a 12-hour light/dark cycle.

  • Provide sterile food and water ad libitum.

  • Allow a one-week acclimatization period before the experiment begins.

3. Tumor Cell Implantation:

  • Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).

  • Inject 0.1 mL of the cell suspension (containing 5 x 10^6 MCF-7 cells) subcutaneously into the right flank of each mouse.

4. Treatment Regimen:

  • Monitor the mice for tumor growth by measuring tumor dimensions with calipers two to three times per week.

  • Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomly assign the mice to the following treatment groups (n=8-10 mice per group):

    • Vehicle Control (e.g., corn oil, appropriate solvent for this compound)

    • This compound (low dose, e.g., 20 mg/kg body weight)

    • This compound (high dose, e.g., 100 mg/kg body weight)

    • Positive Control (e.g., a standard-of-care chemotherapy agent for breast cancer)

  • Administer the treatments via the appropriate route (e.g., oral gavage, intraperitoneal injection) daily or on a predetermined schedule for a specified duration (e.g., 5 weeks).[1]

5. Monitoring and Endpoint:

  • Continue to measure tumor volume and body weight throughout the study.

  • At the end of the treatment period, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Excise the tumors, weigh them, and either fix them in 10% neutral buffered formalin for immunohistochemistry or snap-freeze them in liquid nitrogen for molecular analysis.

6. Data Analysis:

  • Analyze the differences in tumor volume and final tumor weight between the treatment groups and the control group using appropriate statistical tests (e.g., ANOVA, t-test).

  • Perform immunohistochemical analysis on tumor sections to assess markers of proliferation (e.g., Ki-67), apoptosis (e.g., TUNEL, cleaved caspase-3), and angiogenesis (e.g., CD31).

  • Conduct Western blot or qPCR analysis on tumor lysates to evaluate the expression of proteins involved in relevant signaling pathways.

Signaling Pathways and Visualizations

Mitochondrial-Mediated Apoptosis

Lariciresinol has been shown to induce apoptosis through the intrinsic, or mitochondrial-mediated, pathway.[2] This is a key mechanism of its anticancer activity. The process involves the regulation of pro- and anti-apoptotic proteins, leading to the activation of caspases and subsequent programmed cell death.

Mitochondrial_Apoptosis_Pathway This compound This compound Bcl-2 Bcl-2 This compound->Bcl-2 Bax Bax This compound->Bax Mitochondrion Mitochondrion Bcl-2->Mitochondrion Bax->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Mitochondrial-mediated apoptosis induced by this compound.

Putative PI3K/Akt/mTOR Signaling Pathway Inhibition

While not yet directly demonstrated for this compound in an in vivo xenograft model, the PI3K/Akt/mTOR pathway is a common target for many natural anticancer compounds.[2] Inhibition of this pathway can lead to decreased cell proliferation, survival, and angiogenesis. The following diagram illustrates the potential mechanism of action of this compound on this critical signaling cascade.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K This compound This compound This compound->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Proliferation\n& Survival Cell Proliferation & Survival mTOR->Cell Proliferation\n& Survival Angiogenesis Angiogenesis mTOR->Angiogenesis

Caption: Putative inhibition of the PI3K/Akt/mTOR pathway by this compound.

Experimental Workflow

The following diagram outlines the general workflow for conducting an in vivo xenograft study to evaluate the anticancer activity of this compound.

Experimental_Workflow Cell_Culture MCF-7 Cell Culture & Preparation Implantation Subcutaneous Implantation in Athymic Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment with This compound Randomization->Treatment Data_Collection Tumor Volume & Body Weight Measurement Treatment->Data_Collection Endpoint Study Endpoint & Tumor Excision Data_Collection->Endpoint Analysis Histological & Molecular Analysis Endpoint->Analysis

Caption: Workflow for in vivo xenograft study of this compound.

References

Application Note: Quantification of Lariciresinol Acetate in Plant Extracts using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of lariciresinol (B1674508), a bioactive lignan (B3055560) found in various plant species. While the primary focus is on lariciresinol, this note also addresses the quantification of its acetylated form, lariciresinol acetate (B1210297). In many analytical procedures, ester linkages, such as those in lariciresinol acetate, are cleaved through hydrolysis during sample preparation. Therefore, this method quantifies this compound as lariciresinol. The protocol described herein is applicable for the analysis of lariciresinol in plant extracts and is suitable for quality control, phytochemical analysis, and drug discovery applications.

Introduction

Lariciresinol is a naturally occurring lignan, a class of polyphenolic compounds widely distributed in the plant kingdom, including in flaxseed, sesame seeds, and various vegetables[1]. As a phytoestrogen, lariciresinol is a precursor to the mammalian enterolignans, enterodiol (B191174) and enterolactone, which are produced by the gut microbiota and are associated with protective effects against certain cancers and cardiovascular diseases[2]. Furthermore, recent studies have highlighted the potential anti-diabetic and anti-inflammatory properties of lariciresinol, making it a compound of significant interest for therapeutic development[3]. Lariciresinol often exists in plants in its glycosidic or esterified forms, such as this compound.

Accurate quantification of lariciresinol and its derivatives in plant materials is crucial for the standardization of herbal extracts and the development of new therapeutic agents. High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of lignans (B1203133) due to its high resolution, sensitivity, and reproducibility[2][4]. This application note provides a detailed protocol for the extraction and subsequent HPLC-UV analysis of lariciresinol from plant extracts.

Experimental Protocols

Sample Preparation and Extraction

The following protocol outlines a general procedure for the extraction of lignans from dried plant material. Optimization may be required depending on the specific plant matrix.

a. Grinding and Milling: Air-dry the plant material (e.g., seeds, roots, leaves) at a controlled temperature (typically <60°C) to prevent thermal degradation of the analytes. Grind the dried material into a fine powder using a laboratory mill to increase the surface area for efficient extraction[4].

b. Solvent Extraction:

  • Weigh accurately about 1 gram of the powdered plant material into a flask.

  • Add 20 mL of a polar solvent such as methanol (B129727) or ethanol (B145695) (or a mixture with water, e.g., 80% methanol)[4].

  • Perform extraction using one of the following methods:

    • Maceration: Soak the sample in the solvent at room temperature for 24-48 hours with occasional agitation[4].

    • Soxhlet Extraction: For a more exhaustive extraction, use a Soxhlet apparatus and extract for 4-6 hours[4].

    • Ultrasonication: Sonicate the mixture for 30-60 minutes in an ultrasonic bath.

  • Filter the extract through a Whatman No. 1 filter paper to remove solid debris.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract[4].

c. Hydrolysis of Esters and Glycosides (Optional but Recommended for Total Lignan Content): To quantify this compound and other conjugated forms as lariciresinol, a hydrolysis step is necessary to cleave the ester and glycosidic bonds.

  • Methanolysis (for ester cleavage): Subject the plant sample or extract to methanolysis to break the ester bonds[2][5].

  • Enzymatic Hydrolysis (for glycoside cleavage): After methanolysis, perform enzymatic hydrolysis using cellulase (B1617823) or a mixture of β-glucuronidase/sulfatase to break the glycosidic linkages and release the aglycones[2][5].

  • Following hydrolysis, perform a liquid-liquid extraction, for example, with diethyl ether, to isolate the liberated lignans[2].

  • Evaporate the organic solvent and reconstitute the residue in the HPLC mobile phase for analysis.

d. Final Sample Preparation for HPLC:

  • Accurately weigh the dried extract and dissolve it in a known volume of HPLC-grade methanol or the initial mobile phase[4].

  • Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system to remove any particulate matter[4].

HPLC Instrumentation and Conditions

The following HPLC conditions are based on established methods for lignan analysis and have been shown to provide good resolution and sensitivity.

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD)[6].

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[4].

  • Mobile Phase: A gradient elution is commonly employed for complex plant extracts. A typical mobile phase consists of:

    • Solvent A: Water with 0.1% formic acid[4].

    • Solvent B: Acetonitrile or Methanol[4].

    • A gradient program can be optimized, for example, starting with a higher proportion of Solvent A and gradually increasing the proportion of Solvent B.

  • Flow Rate: A typical flow rate is 1.0 mL/min[4].

  • Column Temperature: 30-40°C.

  • Detection Wavelength: UV detection at approximately 280 nm, which is a common absorbance maximum for lignans[4].

  • Injection Volume: 10-20 µL.

Calibration and Quantification
  • Standard Preparation: Prepare a stock solution of a certified lariciresinol reference standard in HPLC-grade methanol. From the stock solution, prepare a series of calibration standards at different concentrations.

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of lariciresinol.

  • Quantification: Inject the prepared plant extract sample. Identify the lariciresinol peak by comparing its retention time with that of the reference standard. The concentration of lariciresinol in the sample can be determined from the calibration curve using the peak area of the analyte[4].

Data Presentation

The performance of the HPLC method should be validated according to ICH guidelines. The following table summarizes representative validation data for the quantification of lignans using a similar HPLC-UV method, which can be expected for lariciresinol analysis.

Validation ParameterResult
Linearity Range 1 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (%RSD)
- Intra-day< 2%
- Inter-day< 3%
Accuracy (% Recovery) 98 - 102%

Data presented is representative and based on validated methods for similar lignan compounds.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of lariciresinol in plant extracts.

workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plant_material Plant Material grinding Grinding & Milling plant_material->grinding extraction Solvent Extraction grinding->extraction hydrolysis Hydrolysis (Optional) extraction->hydrolysis concentration Concentration hydrolysis->concentration reconstitution Reconstitution & Filtration concentration->reconstitution hplc_injection HPLC Injection reconstitution->hplc_injection separation Chromatographic Separation hplc_injection->separation detection UV Detection (280 nm) separation->detection peak_integration Peak Integration detection->peak_integration quantification Quantification peak_integration->quantification calibration_curve Calibration Curve calibration_curve->quantification

Caption: Workflow for Lariciresinol Quantification.

Signaling Pathway

Lariciresinol has been shown to exert anti-diabetic effects by enhancing the insulin (B600854) signaling pathway, leading to increased glucose uptake in cells. The diagram below illustrates a simplified representation of this pathway.

signaling_pathway cluster_cell Cellular Environment Lariciresinol Lariciresinol InsulinReceptor Insulin Receptor Lariciresinol->InsulinReceptor enhances IRS IRS Activation InsulinReceptor->IRS PI3K PI3K/Akt Pathway IRS->PI3K GLUT4 GLUT4 Translocation PI3K->GLUT4 GlucoseUptake Increased Glucose Uptake GLUT4->GlucoseUptake

Caption: Lariciresinol Enhances Insulin Signaling.

Conclusion

The described RP-HPLC-UV method provides a reliable and accurate approach for the quantification of lariciresinol in plant extracts. By incorporating a hydrolysis step, this method can also be used to determine the total lariciresinol content, including from its acetylated form. This application note serves as a comprehensive guide for researchers in the fields of phytochemistry, natural product chemistry, and drug development, enabling the standardized analysis of this promising bioactive compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Lariciresinol Acetate for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Lariciresinol acetate (B1210297) in in vitro research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental conditions and overcome common challenges.

A Note on Lariciresinol Acetate vs. Lariciresinol

Most of the available scientific literature focuses on the biological activities of Lariciresinol, the parent compound. This compound is an acetylated derivative. While specific data on the acetate form is limited, it is generally anticipated that it will be deacetylated by cellular esterases to yield Lariciresinol as the active compound. Therefore, the information provided here is based on the extensive research conducted on Lariciresinol and should serve as a strong starting point for your experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in in vitro studies?

The optimal concentration is highly dependent on the cell type, assay duration, and the specific biological effect being investigated. A dose-response experiment is crucial to determine the optimal concentration for your specific experimental setup. However, based on published studies with Lariciresinol, the following concentrations have been reported to be effective.

Table 1: Effective Concentrations of Lariciresinol in Various In Vitro Models

Cell LineApplicationEffective Concentration RangeIncubation Time
HepG2 (Liver Cancer)Apoptosis Induction100-400 µg/mL24-72 hours[1]
SKBr3 (Breast Cancer)Apoptosis Induction & Proliferation Inhibition500 µM24-48 hours[1][2]
Hypertrophic Scar FibroblastsInhibition of Migration and Invasion10-40 µM24 hours[1][3]
HepG2.2.15 (HBV Model)Inhibition of HBV Replication150-300 µM (EC₅₀ of 42.62 µM)6 days[1][4]
RAW 264.7 (Macrophages)Upregulation of Antioxidant Enzymes1-20 µM24 hours[5]
Q2: How should I prepare a stock solution of this compound?

This compound, similar to its parent compound, is expected to have low aqueous solubility. Therefore, an organic solvent is required to prepare a high-concentration stock solution. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent.[6]

Table 2: Solubility of Lariciresinol

SolventMolar Mass ( g/mol )SolubilityConcentration (mM)Notes
Dimethyl Sulfoxide (DMSO)360.40100 mg/mL[6]277.47 mM[6]Recommended for primary stock solutions. Use anhydrous DMSO as it is hygroscopic.[6]
Methanol360.4025 mg/mL[6]69.37 mM[6]Ultrasonic treatment may be required.[6]
Water360.40174.5 mg/L (estimated)~0.48 mM[6]Very low solubility. Not recommended for stock solution preparation.[6]

See Protocol 1 for a detailed method for preparing a stock solution.

Troubleshooting Guide

Q3: I see a precipitate forming after adding the compound to my cell culture medium. What should I do?

This is a common issue related to the limited aqueous solubility of the compound.[1]

  • Cause: The solubility of this compound in the aqueous culture medium is limited, leading to precipitation when the concentrated stock solution is diluted.[1]

  • Solution:

    • Warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.[1]

    • Dilution Technique: Add the DMSO stock solution dropwise to the medium while gently swirling to facilitate rapid mixing and prevent localized high concentrations.[1]

    • Intermediate Dilution: Consider performing an intermediate dilution of the stock solution in cell culture medium before the final dilution.[6]

    • Lower Final Concentration: You may need to use a lower final concentration of the compound if precipitation persists.[1]

    • Check DMSO Concentration: Ensure the final concentration of DMSO in your culture medium does not exceed 0.5%, and ideally is ≤ 0.1%, to avoid solvent-induced cytotoxicity.[1][6]

Q4: I am observing high levels of cytotoxicity, even at concentrations where a biological effect is expected. What could be the cause?

Unexpectedly high cytotoxicity can arise from several factors.

  • Cause: The final concentration of the solvent (e.g., DMSO) in the culture medium is too high.[1]

  • Solution: Always calculate the final DMSO concentration and ensure it is below cytotoxic levels (typically <0.5%). Run a "vehicle control" with the same amount of DMSO to assess the solvent's effect on cell viability.[1]

  • Cause: The cells are overly sensitive to the treatment, or the incubation time is too long.

  • Solution: Reduce the incubation time. Performing a time-course experiment (e.g., 12, 24, 48 hours) can help determine the optimal treatment duration for your cell line.[1]

  • Cause: The compound has degraded.

  • Solution: Store the stock solution properly in aliquots at -20°C or -80°C, protected from light, and avoid repeated freeze-thaw cycles.[1][6]

Q5: I am not observing the expected biological effect. What are some possible reasons?
  • Cause: The concentration of this compound is too low.

  • Solution: The effective concentration can vary significantly between cell lines.[1] Perform a dose-response study with a wider range of concentrations to identify the optimal working concentration.

  • Cause: The incubation time is not optimal.

  • Solution: Some cellular responses take longer to develop. Try extending the incubation period and performing a time-course experiment.

  • Cause: The compound has degraded or was improperly prepared.

  • Solution: Prepare a fresh stock solution following the recommended protocol (see Protocol 1 ). Ensure complete dissolution in the solvent.[6]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a sterile, high-concentration stock solution.

Materials:

  • This compound powder

  • Sterile, anhydrous Dimethyl Sulfoxide (DMSO)[6]

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile 0.22 µm syringe filter compatible with DMSO[1][6]

  • Sterile syringe

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. (Molecular Weight of Lariciresinol: 360.40 g/mol ; adjust for the acetate group as necessary based on your product sheet).

  • Calculate the volume of anhydrous DMSO required to achieve a 100 mM concentration.[6]

  • Add the DMSO to the vial containing the powder.

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming or sonication can be used if dissolution is difficult.[1][6]

  • Draw the solution into a sterile syringe and attach a 0.22 µm sterile syringe filter.[1]

  • Filter the solution into a sterile, light-protected container.

  • Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][6]

  • Label aliquots clearly with the compound name, concentration, and date.

  • Store aliquots at -20°C for short-term storage or -80°C for long-term stability, protected from light.[1][6]

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol is a standard method to determine the cytotoxic effects of a compound and calculate its IC₅₀ value.

Materials:

  • Cells of interest seeded in a 96-well plate

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium from your stock solution. Include untreated cells and vehicle (DMSO) control wells.[1]

  • Remove the old medium and add the media containing the different concentrations of the compound to the respective wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1]

  • Following incubation, add MTT reagent to each well (to a final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.[1]

  • Add the solubilization solution to each well to dissolve the formazan crystals.[1]

  • Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Calculate cell viability as a percentage relative to the untreated control and plot a dose-response curve to determine the IC₅₀.

Signaling Pathways and Workflows

Experimental and Signaling Diagrams

The following diagrams illustrate key workflows and signaling pathways modulated by Lariciresinol.

G start_end start_end process process decision decision output output start Start: Plan Experiment prep_stock Prepare Sterile Stock Solution in DMSO (Protocol 1) start->prep_stock dose_response Perform Dose-Response (e.g., 0.1-500 µM) MTT Assay (Protocol 2) prep_stock->dose_response check_precip Precipitate in Medium? dose_response->check_precip check_toxic High Cytotoxicity? check_precip->check_toxic No optimize Troubleshoot: - Adjust Dilution Method - Lower Concentration check_precip->optimize Yes analyze Analyze Data: Calculate IC50 check_toxic->analyze No optimize_toxic Troubleshoot: - Check DMSO Control - Reduce Incubation Time check_toxic->optimize_toxic Yes select_conc Select Optimal Concentrations (e.g., < IC50) for Functional Assays analyze->select_conc optimize->dose_response optimize_toxic->dose_response end_node Proceed with Functional Experiments select_conc->end_node

Caption: Workflow for optimizing this compound concentration.

G cluster_0 compound compound pro_apoptosis pro_apoptosis anti_apoptosis anti_apoptosis effector effector process process lari Lariciresinol bcl2 Bcl-2 (Anti-apoptotic) lari->bcl2 bax Bax (Pro-apoptotic) lari->bax mito Mitochondria bcl2->mito Inhibits bax->mito Promotes cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 (Initiator) cyto_c->cas9 Activates cas3 Caspase-3 (Effector) cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis

Caption: Mitochondrial-mediated apoptosis pathway induced by Lariciresinol.[7][8][9]

G cluster_0 Cytoplasm compound compound kinase kinase transcription_factor transcription_factor protein protein response response lari Lariciresinol p38 p38 MAPK lari->p38 Activates nrf2 Nrf2 p38->nrf2 Phosphorylates keap1 Keap1 keap1->nrf2_keap1 Sequesters/ Degrades nrf2->keap1 Dissociation nucleus Nucleus nrf2->nucleus Translocation are ARE (Antioxidant Response Element) ho1 HO-1 are->ho1 Upregulation sod SOD, CAT, GPx are->sod Upregulation

Caption: Activation of the Nrf2 antioxidant pathway by Lariciresinol.[5][8][10]

References

Technical Support Center: Troubleshooting Lariciresinol Acetate Precipitation in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Lariciresinol acetate (B1210297) in their experiments, maintaining its solubility in culture media is critical for obtaining accurate and reproducible results. This guide provides detailed troubleshooting strategies and answers to frequently asked questions to address the common challenge of Lariciresinol acetate precipitation.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my cell culture medium?

A1: this compound, like its parent compound Lariciresinol, is a hydrophobic molecule with limited solubility in aqueous solutions such as cell culture media. Precipitation typically occurs when the concentration of the compound exceeds its solubility limit in the media. This can be caused by several factors, including the final concentration of the compound, the concentration of the organic solvent used to dissolve it, the temperature of the media, and the method of addition.

Q2: What is the best solvent to dissolve this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of Lariciresinol and similar hydrophobic compounds.[1] It is advisable to use sterile, anhydrous DMSO to prevent degradation of the compound and to ensure the sterility of your stock solution.

Q3: What is the maximum recommended final concentration of DMSO in the culture medium?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[1] Ideally, a concentration of 0.1% or lower is recommended. It is crucial to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments to account for any effects of the solvent on cell behavior.

Q4: Can I use other solvents to dissolve this compound?

A4: While DMSO is preferred, other organic solvents like ethanol, acetone, and ethyl acetate can also dissolve Lariciresinol.[2][3] However, their compatibility with cell culture and potential for cytotoxicity at effective concentrations must be carefully evaluated. For most cell culture applications, DMSO remains the solvent of choice.

Troubleshooting Guide

This guide addresses specific issues you may encounter with this compound precipitation during your experiments.

Issue 1: Immediate Precipitation Upon Addition to Culture Media

  • Possible Cause: The concentration of this compound in the working solution is too high for the aqueous environment of the culture medium.

  • Solution:

    • Prepare a higher concentration stock solution in DMSO. This will allow you to add a smaller volume of the stock solution to your media, thereby keeping the final DMSO concentration low and reducing the chances of the compound precipitating out.

    • Perform a serial dilution. Instead of adding the stock solution directly to your final volume of media, first, create an intermediate dilution in a smaller volume of pre-warmed media. Then, add this intermediate dilution to the rest of your media.

    • Add the stock solution dropwise to pre-warmed media while gently swirling. This gradual introduction and mixing can help to keep the compound in solution. Warming the medium to 37°C increases the solubility of many compounds.[1]

Issue 2: Fine Precipitate Forms Over Time in the Incubator

  • Possible Cause: The compound is slowly coming out of solution due to temperature fluctuations or interactions with media components.

  • Solution:

    • Ensure the stability of your incubator's temperature. Fluctuations can affect the solubility of the compound.

    • Consider the serum content of your media. In some cases, interacting with serum proteins can either help to solubilize a hydrophobic compound or cause it to precipitate. You can test for precipitation in media with and without serum.

    • Reduce the final concentration of this compound. It is possible that the concentration you are using is at the very edge of its solubility limit and is not stable over long incubation periods.

Issue 3: Inconsistent Results or Lower Than Expected Efficacy

  • Possible Cause: Micro-precipitation, which may not be easily visible to the naked eye, is reducing the effective concentration of the compound in the media.

  • Solution:

    • Visually inspect the media for any signs of precipitation before adding it to your cells. Hold the flask or plate up to a light source to check for any cloudiness or particles.

    • Prepare fresh working solutions for each experiment. Do not store diluted solutions of this compound in culture media for extended periods.

    • Sterile-filter your final working solution. If you suspect micro-precipitation, you can try filtering the final working solution through a 0.22 µm filter before adding it to your cells. However, be aware that this could also remove some of the dissolved compound if it adsorbs to the filter membrane.

Data Presentation: Solubility of Lariciresinol and its Acetate

While specific quantitative solubility data for this compound is limited, the following table summarizes the available information for the parent compound, (-)-Lariciresinol, which can serve as a useful reference. The addition of an acetate group generally increases a compound's hydrophobicity, suggesting that this compound's aqueous solubility may be even lower than that of Lariciresinol.

SolventMolar Mass ( g/mol )Solubility of (-)-LariciresinolNotes
Dimethyl Sulfoxide (DMSO) 360.40100 mg/mL (277.47 mM)Recommended for primary stock solutions.
Methanol 360.4025 mg/mL (69.37 mM)-
Ethanol 360.40SolubleQualitative data; specific concentration not reported.
Acetone 360.40SolubleQualitative data; specific concentration not reported.
Chloroform 360.40SolubleQualitative data; specific concentration not reported.
Dichloromethane 360.40SolubleQualitative data; specific concentration not reported.
Ethyl Acetate 360.40SolubleQualitative data; specific concentration not reported.
Water 360.40174.5 mg/L (~0.48 mM) (estimated)Very low solubility. Not recommended for stock solution preparation.
This compound 402.44No quantitative data available.Expected to have lower aqueous solubility than Lariciresinol.

Note: The solubility data for (-)-Lariciresinol is sourced from publicly available information. It is strongly recommended to perform your own solubility tests for this compound in your specific experimental setup.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molar Mass: 402.44 g/mol )

  • Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • 0.22 µm sterile syringe filter (optional, for stringent sterility requirements)

  • Sterile syringe (optional)

Procedure:

  • In a sterile environment, accurately weigh out 40.24 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add 1 mL of sterile, anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes, or until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • (Optional) For applications requiring absolute sterility, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium

Materials:

  • 100 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile tubes for dilution

  • Sterile pipette tips

Procedure:

  • Thaw an aliquot of the 100 mM this compound stock solution at room temperature.

  • Determine the final concentration of this compound needed for your experiment.

  • Example for a 100 µM final concentration in 10 mL of media: a. It is recommended to perform an intermediate dilution to ensure accurate pipetting and thorough mixing. b. Add 1 µL of the 100 mM stock solution to 999 µL of pre-warmed media to make a 100 µM intermediate solution. Mix well by gentle pipetting. c. Alternatively, for direct addition, add 10 µL of the 100 mM stock solution to 10 mL of pre-warmed media.

  • When adding the stock or intermediate solution to the final volume of media, do so dropwise while gently swirling the flask or tube.

  • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

  • Always prepare a vehicle control containing the same final concentration of DMSO as your experimental samples. For the example above, the final DMSO concentration would be 0.1%.

Mandatory Visualization

Troubleshooting_Workflow start Start: this compound Precipitation Observed check_stock Q: Is the stock solution prepared correctly? start->check_stock prep_stock A: Prepare a high concentration stock (e.g., 100 mM) in anhydrous DMSO. check_stock->prep_stock No check_dilution Q: How is the working solution prepared? check_stock->check_dilution Yes prep_stock->check_dilution direct_addition Direct addition of stock to media check_dilution->direct_addition Problematic serial_dilution Recommended Method: 1. Pre-warm media to 37°C. 2. Add stock dropwise while swirling. 3. Consider serial dilution. check_dilution->serial_dilution Good Practice direct_addition->serial_dilution Correction check_concentration Q: Is precipitation still observed? serial_dilution->check_concentration lower_concentration A: Lower the final working concentration of This compound. check_concentration->lower_concentration Yes end_success Success: No Precipitation check_concentration->end_success No check_media_components Q: Could media components be the issue? lower_concentration->check_media_components test_serum A: Test for precipitation in media with and without serum. check_media_components->test_serum Yes consider_cosolvent Advanced Troubleshooting: Consider a co-solvent or surfactant (use with caution and appropriate controls). check_media_components->consider_cosolvent No test_serum->consider_cosolvent consider_cosolvent->end_success

Caption: Troubleshooting workflow for this compound precipitation.

References

How to improve Lariciresinol acetate solubility for assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Lariciresinol acetate (B1210297) in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve Lariciresinol acetate for creating a stock solution?

A1: Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] It exhibits good solubility in several common organic solvents but has limited aqueous solubility.[1]

Q2: What is the recommended concentration for a this compound stock solution in DMSO?

A2: A stock solution of 10-100 mM in anhydrous DMSO is a common starting point.[1][2] For example, to prepare 1 mL of a 100 mM stock solution of a related compound, (-)-Lariciresinol (Molecular Weight: 360.40 g/mol ), you would dissolve 36.04 mg in 1 mL of anhydrous DMSO.[1]

Q3: How should I store the this compound stock solution?

A3: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[2] The stock solution should be protected from light.[2]

Q4: My this compound precipitates when I dilute the DMSO stock in my aqueous assay buffer. What can I do?

A4: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. Here are some strategies to mitigate this:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, typically ≤ 0.1%, to maintain cell health and compound solubility.[1]

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer.

  • Order of Addition: Always add the DMSO stock solution to the aqueous buffer while vortexing or mixing, not the other way around. This helps to disperse the compound quickly.

  • Warming: Gently warming the aqueous buffer (e.g., to 37°C) before adding the compound stock can sometimes improve solubility.[2]

  • Co-solvents: In some cases, the use of a co-solvent may be necessary, but this should be approached with caution as it can impact cellular behavior.

Troubleshooting Guides

Guide 1: Cell-Based Assays

Issue: High variability between replicate wells.

  • Possible Cause: Inconsistent cell seeding, "edge effects" in the microplate, or precipitation of this compound.

  • Troubleshooting Steps:

    • Ensure a homogenous cell suspension before and during plating.

    • Avoid using the outer wells of the microplate for experimental data to minimize evaporation-related "edge effects".

    • Visually inspect the wells under a microscope after adding the compound to check for any precipitation.

    • Follow the recommendations in the FAQs for preparing and diluting the compound.

Issue: Compound appears to be cytotoxic at expected non-toxic concentrations.

  • Possible Cause: The final DMSO concentration may be too high, or the compound has precipitated out of solution, leading to inaccurate concentrations and potential physical effects on the cells.

  • Troubleshooting Steps:

    • Calculate and confirm that the final DMSO concentration in your assay is at a non-toxic level for your specific cell line (generally ≤ 0.1%).

    • Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[1]

    • If precipitation is observed, refer to the troubleshooting steps for compound precipitation.

Guide 2: Enzyme Assays

Issue: Inconsistent or lower-than-expected enzyme inhibition.

  • Possible Cause: The compound is not fully soluble in the enzyme assay buffer, leading to a lower effective concentration. The buffer composition itself may also be interfering with the assay.

  • Troubleshooting Steps:

    • Buffer Selection: Choose a buffer with a pH that is optimal for your enzyme's activity and stability.[3] Be aware that some buffers can interact with enzymes or substrates (e.g., phosphate (B84403) buffers can inhibit some kinases).[3]

    • Solubility in Buffer: Test the solubility of this compound in your chosen enzyme assay buffer at the desired final concentration. You may need to adjust the buffer composition or the final DMSO concentration.

    • Ionic Strength: Reducing the ionic strength of the buffer can sometimes improve the solubility of hydrophobic compounds.[4]

    • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer may increase its solubility.[4] However, ensure the new pH is still compatible with your enzyme's activity.

Data Presentation

Table 1: Solubility of (-)-Lariciresinol in Various Solvents

SolventMolar Mass ( g/mol )SolubilityConcentration (mM)Notes
Dimethyl Sulfoxide (DMSO) 360.40100 mg/mL277.47Recommended for primary stock solutions. Ultrasonic treatment may be required. Use anhydrous DMSO.[1]
Methanol 360.4025 mg/mL69.37Ultrasonic treatment may be required.[1]
Acetone 360.40Soluble-Qualitative data; specific concentration not reported.[1]
Chloroform 360.40Soluble-Qualitative data; specific concentration not reported.[1]
Dichloromethane 360.40Soluble-Qualitative data; specific concentration not reported.[1]
Ethyl Acetate 360.40Soluble-Qualitative data; specific concentration not reported.[1]
Water 360.40174.5 mg/L (estimated)~0.48Very low solubility. Not recommended for stock solution preparation.[1]

Note: This data is for the parent compound, (-)-Lariciresinol. This compound is expected to have similar solubility characteristics, but empirical testing is recommended.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution of a compound with a molecular weight of 402.44 g/mol , weigh out 40.24 mg.

  • Add the appropriate volume of anhydrous DMSO to the vial containing the powder.

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.[1]

  • If the compound does not fully dissolve, use an ultrasonic bath for 5-10 minutes.

  • For sterile applications, filter the stock solution through a 0.22 µm syringe filter that is compatible with DMSO.[2]

  • Aliquot the stock solution into sterile, single-use tubes and store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

Materials:

  • 100 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile pipette tips and tubes

Procedure:

  • Thaw a single aliquot of the 100 mM stock solution at room temperature.[1]

  • To minimize precipitation, it is recommended to perform an intermediate dilution. For example, dilute the 100 mM stock 1:100 in pre-warmed cell culture medium to create a 1 mM intermediate stock.

  • Further dilute the intermediate stock to your desired final concentration in pre-warmed cell culture medium. For instance, to achieve a final concentration of 10 µM, add 10 µL of the 1 mM intermediate stock to 990 µL of cell culture medium.

  • Gently mix the working solution by pipetting up and down. Avoid vigorous vortexing, which can damage proteins in the medium.[1]

  • Prepare a vehicle control containing the same final concentration of DMSO as your experimental samples.[1]

  • Apply the prepared working solutions to your cells immediately.[1]

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Lariciresinol Acetate Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex filter Sterile Filter (0.22 µm) vortex->filter aliquot Aliquot and Store at -20°C/-80°C filter->aliquot thaw Thaw Stock Aliquot aliquot->thaw intermediate Intermediate Dilution in Pre-warmed Media thaw->intermediate final Final Dilution to Desired Concentration intermediate->final mix Gently Mix final->mix apply Apply to Assay mix->apply

Caption: Workflow for preparing this compound solutions.

troubleshooting_logic cluster_solutions Troubleshooting Steps start Precipitation Observed in Aqueous Buffer? check_dmso Final DMSO Concentration ≤ 0.1%? start->check_dmso Yes end_node Re-test Solubility start->end_node No serial_dilution Use Serial Dilutions check_dmso->serial_dilution order_of_addition Add Stock to Buffer (with mixing) serial_dilution->order_of_addition warm_buffer Gently Warm Buffer (e.g., 37°C) order_of_addition->warm_buffer warm_buffer->end_node

Caption: Troubleshooting logic for compound precipitation.

tgf_beta_pathway TGFb TGF-β Ligand ReceptorII Type II Receptor TGFb->ReceptorII ReceptorI Type I Receptor ReceptorII->ReceptorI recruits & phosphorylates SMAD23 SMAD2/3 ReceptorI->SMAD23 phosphorylates Complex SMAD2/3-SMAD4 Complex SMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Transcription Gene Transcription (e.g., Inflammation, Fibrosis) Nucleus->Transcription Lariciresinol Lariciresinol Lariciresinol->ReceptorI Modulates nf_kb_pathway Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates Proteasome Proteasomal Degradation IkB->Proteasome NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus NFkB_IkB NF-κB-IκBα Complex (Inactive) NFkB_IkB->IkB NFkB_IkB->NFkB releases Transcription Gene Transcription (e.g., iNOS, COX-2, Cytokines) Nucleus->Transcription Lariciresinol Lariciresinol Lariciresinol->IKK Inhibits

References

Preventing Lariciresinol acetate degradation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lariciresinol (B1674508) acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Lariciresinol acetate during experimental procedures. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

This compound is an acetylated form of the lignan (B3055560) Lariciresinol.[1] Lignans are a class of polyphenolic compounds found in plants and are investigated for their potential health benefits, including antioxidant, anti-inflammatory, and phytoestrogenic properties.[1] The parent compound, Lariciresinol, is studied for its role in modulating signaling pathways related to diabetes, inflammation, and hormone-dependent conditions.[2][3][4] this compound is often used in research as a more stable or bioavailable precursor to Lariciresinol.

Q2: What are the main causes of this compound degradation during experiments?

Like many phenolic compounds, this compound is susceptible to degradation from several factors:

  • Hydrolysis: The ester linkage of the acetate group is susceptible to cleavage under acidic or basic pH conditions, converting this compound back to Lariciresinol. This is a primary degradation pathway.

  • Oxidation: The phenolic hydroxyl groups on the molecule are prone to oxidation, especially when exposed to air, metal ions, or high pH. This can lead to the formation of quinone-type structures and a brownish discoloration of the solution.

  • Photodegradation: Exposure to light, particularly UV radiation, can promote the degradation of phenolic compounds.

  • Thermal Stress: High temperatures can accelerate the rates of both hydrolysis and oxidation.

  • Enzymatic Degradation: In cell-based assays or experiments using biological matrices, cellular esterases can cleave the acetate group, converting the compound to Lariciresinol.

Q3: How should I prepare and store stock solutions of this compound?

For maximum stability, follow these guidelines:

  • Solvent Selection: Prepare high-concentration stock solutions in a dry, aprotic solvent such as Dimethyl Sulfoxide (DMSO) or absolute ethanol.

  • Storage Conditions: Store the solid compound and stock solutions at -20°C or -80°C, desiccated.[2]

  • Light Protection: Always protect the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Inert Atmosphere: For long-term storage of solutions, consider overlaying the solution with an inert gas like argon or nitrogen before sealing to prevent oxidation.

  • Aliquoting: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q4: My experimental results are inconsistent. Could this compound degradation be the cause?

Yes, inconsistent results are a key indicator of compound degradation. If you observe a loss of expected biological activity, or high variability between replicates, degradation should be suspected. A color change in your solution (e.g., yellowing or browning) is a strong visual sign of oxidative degradation. It is recommended to run an analytical check (e.g., HPLC) on your working solution to confirm its integrity by comparing it to a freshly prepared standard.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.
  • Possible Cause 1: Degradation in Culture Media.

    • Problem: this compound may be hydrolyzed to Lariciresinol or oxidized in the aqueous, near-neutral pH environment of cell culture media, especially during long incubation periods. The presence of esterases in serum or secreted by cells can also cleave the acetate group.

    • Solution: Prepare fresh working solutions from a frozen stock immediately before each experiment. Minimize the time the compound spends in the culture medium by adding it to the cells as the final step. For long-term experiments, consider replenishing the media with a fresh compound at regular intervals. Always include a vehicle control (e.g., DMSO at the same final concentration) in your experiment.[5]

  • Possible Cause 2: Photodegradation during Incubation.

    • Problem: Standard laboratory lighting can be sufficient to cause degradation over several hours or days of incubation.

    • Solution: Protect your cell culture plates from light by using amber-colored plates or by covering them with aluminum foil during incubation.

  • Possible Cause 3: Adsorption to Plasticware.

    • Problem: As a lipophilic molecule, this compound may adsorb to the surface of plastic labware (e.g., pipette tips, tubes, plates), reducing the effective concentration in your experiment.

    • Solution: Consider using low-adhesion plasticware. Pre-conditioning pipette tips by aspirating and dispensing the solution a few times back into the source container can help saturate binding sites before transferring the final volume.

Issue 2: Appearance of unknown peaks or a shift in retention time in HPLC analysis.
  • Problem: The appearance of a new peak, particularly one that corresponds to the retention time of a Lariciresinol standard, is a strong indicator of hydrolytic degradation. A cluster of new, often poorly resolved peaks can indicate oxidative degradation.

  • Solution:

    • Confirm Identity: If possible, confirm the identity of the new peak using mass spectrometry (LC-MS). The primary degradation product from hydrolysis will have a molecular weight corresponding to Lariciresinol (360.4 g/mol ) instead of this compound (402.4 g/mol ).[1]

    • Assess Mobile Phase pH: Ensure the pH of your mobile phase is optimized for stability. For lignans, a slightly acidic mobile phase (e.g., pH 4.8 using a sodium acetate buffer or water with 0.1% formic acid) is often used to ensure good peak shape and minimize on-column degradation.[6]

    • Use a Cooled Autosampler: If samples must wait in an autosampler before injection, use a cooled autosampler (e.g., 4°C) to minimize degradation in the vial.

Issue 3: Precipitate formation when diluting stock solution into aqueous buffer or media.
  • Problem: this compound has limited aqueous solubility. Diluting a concentrated DMSO stock directly into an aqueous solution can cause it to precipitate out.[5]

  • Solution:

    • Warm the Aqueous Solution: Warm your buffer or cell culture medium to 37°C before adding the compound.[5]

    • Dilute Slowly with Mixing: Add the DMSO stock solution dropwise into the aqueous solution while gently swirling or vortexing to facilitate rapid mixing and prevent localized high concentrations that lead to precipitation.[5]

    • Perform Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilutions in a mixture of organic solvent and aqueous buffer to gradually decrease the solvent strength.

    • Check Final DMSO Concentration: Ensure the final concentration of DMSO is low (typically <0.5%) to avoid both precipitation and solvent-induced cytotoxicity.[5]

Data on Compound Stability

Forced degradation studies are critical for understanding a compound's stability profile. While specific public data for this compound is limited, the following table provides a hypothetical summary of expected stability based on the known behavior of similar phenolic acetates under stress conditions. These conditions are based on ICH guidelines for forced degradation studies.[7][8]

Stress ConditionParameterDurationExpected Degradation (%)Primary Degradation Product(s)
Acidic Hydrolysis 0.1 M HCl24 hours15 - 25%Lariciresinol
Basic Hydrolysis 0.1 M NaOH4 hours20 - 30%Lariciresinol, Oxidized Products
Oxidative 3% H₂O₂24 hours10 - 20%Various Oxidized Species
Thermal 60°C in Solution48 hours5 - 10%Lariciresinol, Oxidized Products
Photolytic ICH D65/ID65 Light24 hours5 - 15%Various Photodegradation Products

Note: This table is illustrative. Actual degradation rates should be determined empirically.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile (B52724) or methanol.

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store protected from light at room temperature for 24 hours.

    • Thermal Degradation: Incubate a sealed vial of the stock solution in an oven at 60°C for 48 hours.

    • Control Sample: Keep a stock solution protected from light at 4°C.

  • Sample Preparation for Analysis: Before injection, dilute all samples (stressed and control) to a final concentration of ~50 µg/mL with the mobile phase.

  • HPLC Analysis: Analyze the samples using a stability-indicating HPLC method.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with acetonitrile and 10 mM sodium acetate buffer (pH 4.8) at a ratio of 30:70 (v/v).[6]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

  • Data Analysis: Compare the chromatograms of the stressed samples to the control. Calculate the percentage degradation by measuring the decrease in the peak area of the parent this compound peak. Identify degradation products by their retention times and, if possible, by LC-MS.

Visualizations

Logical Workflow for Troubleshooting Degradation

The following diagram illustrates a systematic approach to troubleshooting experimental issues that may be caused by the degradation of this compound.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Analytical Verification cluster_3 Resolution Inconsistent_Results Inconsistent Results or Visible Solution Change? Storage Review Storage Conditions (-20°C/-80°C, dark, desiccated?) Inconsistent_Results->Storage Handling Review Handling Protocol (Fresh dilutions, inert gas?) Inconsistent_Results->Handling Reagents Check Reagent Quality (Solvent purity, buffer age?) Inconsistent_Results->Reagents HPLC_Check Run HPLC/LC-MS Analysis on Working Solution Storage->HPLC_Check Handling->HPLC_Check Reagents->HPLC_Check Compare Compare to Fresh Standard: New peaks? Reduced parent peak? HPLC_Check->Compare Degradation_Confirmed Degradation Confirmed Compare->Degradation_Confirmed Yes Implement_Changes Implement Corrective Actions: - Use fresh stock - Protect from light - Optimize pH & Temp Degradation_Confirmed->Implement_Changes

Troubleshooting workflow for this compound degradation.
Potential Degradation Pathways

This diagram illustrates the primary chemical degradation pathways for this compound.

G LA This compound L Lariciresinol LA->L Hydrolysis (Acid/Base/Esterase) O Oxidized Products (e.g., Quinones) LA->O Oxidation (O₂, Light, Temp) L->O Oxidation

Primary degradation pathways for this compound.
Involvement in Insulin (B600854) Signaling Pathway

Based on studies of its parent compound, this compound is expected to influence the insulin signaling pathway after being hydrolyzed to Lariciresinol. This pathway is crucial for glucose homeostasis.[2][9]

G cluster_0 Cell Membrane cluster_1 Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS1 IRS-1 IR->IRS1 Phosphorylates GLUT4_mem GLUT4 Glucose_uptake Glucose Uptake GLUT4_mem->Glucose_uptake LSR Lariciresinol (from Acetate) LSR->IR Activates PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes Translocation GLUT4_vesicle->GLUT4_mem

Proposed role of Lariciresinol in the insulin signaling pathway.

References

Adjusting mobile phase pH for Lariciresinol acetate HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for scientists and researchers working on the High-Performance Liquid Chromatography (HPLC) analysis of Lariciresinol acetate (B1210297). The focus is on resolving common issues by adjusting the mobile phase pH.

Frequently Asked Questions (FAQs)

Q1: Why is the mobile phase pH so critical for the HPLC analysis of Lariciresinol acetate? A1: this compound is a phenolic compound.[1] The ionization state of its phenolic hydroxyl groups is dependent on the pH of the mobile phase. Controlling the pH is crucial because it directly affects the analyte's polarity, which in turn influences its retention time, selectivity, and peak shape in reversed-phase HPLC.[2][3] An incorrect pH can lead to issues like poor peak shape, variable retention times, and loss of resolution.[3]

Q2: What is a good starting pH for developing a this compound HPLC method? A2: A good starting point is an acidic mobile phase with a pH between 2 and 4.[4] The acidic pKa of Lariciresinol is approximately 9.75.[1] To ensure the compound is in its non-ionized, more hydrophobic form, the mobile phase pH should be at least 2 pH units below its pKa.[1][5] This suppresses the ionization of the phenolic groups, leading to better retention and more symmetrical peaks. A common and effective starting mobile phase is a mixture of water and acetonitrile (B52724) (or methanol) containing 0.1% formic acid, which typically yields a pH of 2.5 to 3.0.[1]

Q3: My this compound peak is tailing. What is the most likely mobile-phase-related cause? A3: Peak tailing for phenolic compounds like this compound is often caused by the partial ionization of the analyte if the pH is not low enough.[1][3] Another common cause is the interaction between the analyte and free silanol (B1196071) groups on the surface of silica-based C18 columns; these interactions are more pronounced at mid-range pH.[4] Lowering the mobile phase pH to a range of 2.5-3.0 helps protonate both the analyte and the silanol groups, minimizing these secondary interactions and significantly improving peak symmetry.[1][4]

Q4: My retention times for this compound are inconsistent across a series of injections. Could pH be the problem? A4: Yes, inconsistent retention times, or "retention time drift," can be a symptom of an unstable mobile phase pH.[3] If you are using a mobile phase with a pH near the pKa of your analyte without a proper buffering agent, even small changes in pH can cause significant shifts in retention.[3][6] Using a well-buffered mobile phase or an acid modifier like formic acid to maintain a consistently low pH can resolve this issue.

Q5: Should I use a simple acid modifier like formic acid or a formal buffer system? A5: For many applications involving this compound, adding 0.1% formic or acetic acid is sufficient to lower the pH to a stable and effective range (pH 2.5-4.0).[1][7] A formal buffer system (e.g., acetate or formate (B1220265) buffer) is recommended when you need to maintain a precise pH in the 3.8 to 5.8 range to achieve a specific separation selectivity between this compound and other compounds in the sample.[4][8] Buffers provide higher capacity to resist pH changes, leading to more robust and reproducible methods.

Troubleshooting Guide: Mobile Phase pH Adjustment

Problem: Significant Peak Tailing or Fronting
  • Primary Cause: The mobile phase pH may be too close to the analyte's pKa (~9.75), causing a mixed population of ionized and non-ionized species, or it may be promoting undesirable interactions with the stationary phase.[3]

  • Solution: Adjust the mobile phase to an acidic pH, ideally between 2.5 and 4.0, to ensure the analyte is fully protonated.[1][4] This will result in a single, non-ionized species that interacts consistently with the reversed-phase column, improving peak shape.

Problem: Poor or Insufficient Retention
  • Primary Cause: If this compound elutes too early (near the solvent front), the mobile phase pH may be too high. At a high pH, the phenolic groups become ionized, making the molecule more polar and less retained on a nonpolar C18 stationary phase.[2][5]

  • Solution: Decrease the pH of the mobile phase. Lowering the pH increases the hydrophobicity of the analyte, leading to stronger interaction with the stationary phase and a longer, more appropriate retention time.[2]

Data Presentation: Mobile Phase Options

The table below summarizes common mobile phase conditions used for the analysis of Lariciresinol and similar phenolic compounds, which can serve as a starting point for method development.

Mobile Phase CompositionTypical pH RangePrimary Use Case & Expected Outcome
Acetonitrile / Water with 0.1% Formic Acid2.5 - 3.0General-purpose analysis. Suppresses ionization of this compound and column silanols, leading to good peak shape and retention.[1]
Acetonitrile / 10 mM Sodium Acetate Buffer4.8Used when a specific, stable pH is required for selectivity. Provides robust pH control.[4][8]
Acetonitrile / Water with 0.1% Trifluoroacetic Acid (TFA)~2.0Often used for peptide analysis but effective for suppressing ionization. Can sometimes cause ion suppression in LC-MS.[9]

Experimental Protocols

Protocol 1: Optimizing Mobile Phase pH to Reduce Peak Tailing

This protocol details the steps to adjust the mobile phase pH to improve the peak symmetry of this compound.

  • Initial Analysis:

    • Prepare a mobile phase of Acetonitrile and Water (e.g., 30:70 v/v).

    • Equilibrate your HPLC system (e.g., C18 column) with this mobile phase until a stable baseline is achieved.

    • Inject a standard solution of this compound and record the chromatogram. Note the retention time and peak tailing factor.

  • pH Adjustment:

    • Prepare the aqueous component of the mobile phase (Mobile Phase A) by adding 1.0 mL of formic acid to 1 L of HPLC-grade water (0.1% v/v).[1]

    • Prepare the organic component (Mobile Phase B) by using HPLC-grade acetonitrile or methanol (B129727).[1]

    • Set your HPLC gradient or isocratic conditions using the newly prepared Mobile Phase A. A common starting point is a simple isocratic elution.

  • System Re-equilibration and Analysis:

    • Flush the entire HPLC system, including the pump, lines, and column, with the new acidic mobile phase for at least 15-20 minutes or until the baseline is stable.[1]

    • Inject the same this compound standard.

  • Evaluation:

    • Compare the new chromatogram to the initial one. A significant improvement in peak symmetry (a tailing factor closer to 1.0) and an increase in retention time should be observed.[1][2]

Protocol 2: General Sample Preparation from Plant Material

For accurate analysis, this compound often needs to be extracted from a complex plant matrix. This is a generalized workflow.

  • Hydrolysis (if necessary): For samples where Lariciresinol may be present as a glycoside, perform enzymatic hydrolysis to release the aglycone.[8]

  • Extraction: Perform a solvent extraction of the hydrolyzed or raw sample. An ether extraction or extraction with a polar solvent like methanol or ethanol (B145695) is common.[8][10]

  • Concentration: Evaporate the solvent from the extract, often under reduced pressure using a rotary evaporator.[8][10]

  • Reconstitution: Dissolve the dried residue in the initial mobile phase that will be used for the HPLC analysis. This ensures compatibility between the sample solvent and the mobile phase, preventing peak distortion.[8]

  • Filtration: Filter the reconstituted sample through a 0.22 or 0.45 µm syringe filter before injection to remove particulates that could block the column.

Visualizations

TroubleshootingWorkflow Start Observe Peak Shape Problem (e.g., Tailing, Fronting) Check_pH Is Mobile Phase pH Controlled and in Acidic Range (pH 2-4)? Start->Check_pH Adjust_pH Action: Adjust Mobile Phase Add 0.1% Formic Acid to Aqueous Phase Check_pH->Adjust_pH No Other_Issues Troubleshoot Other Causes: - Column Overload - Blocked Frit - Sample Solvent Mismatch Check_pH->Other_Issues Yes Evaluate_Peak Evaluate Peak Shape and Retention Time Adjust_pH->Evaluate_Peak Check_Overload Is Peak Shape Improved? Evaluate_Peak->Check_Overload Problem_Solved Problem Solved: Continue Analysis Check_Overload->Problem_Solved Yes Check_Overload->Other_Issues No

Caption: Troubleshooting workflow for HPLC peak shape issues in this compound analysis.

Caption: Relationship between mobile phase pH, analyte ionization, and chromatographic results.

References

Unexpected cytotoxicity of Lariciresinol acetate in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected cytotoxicity with Lariciresinol (B1674508) acetate (B1210297) in cell lines.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the cytotoxic effects of Lariciresinol acetate.

Q1: Is this compound expected to be cytotoxic to all cell lines?

A1: Not necessarily. Lariciresinol has demonstrated selective cytotoxicity, primarily against various cancer cell lines, including liver (HepG2) and breast (SKBR3) cancer cells.[1][2][3][4][5] Its cytotoxic effects on non-cancerous or "healthy" cell lines, such as human fibroblasts and HEK-293 cells, have been observed to be lower in some studies.[1][4] Therefore, high cytotoxicity in a non-cancerous cell line could be considered an unexpected result.

Q2: What is the primary mechanism of Lariciresinol-induced cytotoxicity?

A2: The primary mechanism of cytotoxicity is the induction of apoptosis, often through the mitochondrial-mediated (intrinsic) pathway.[2][3][4][5] Key events include a decrease in the Bcl-2/Bax ratio, loss of mitochondrial membrane potential, release of cytochrome c from the mitochondria, and subsequent activation of caspase-9 and caspase-3.[2][3]

Q3: Can this compound affect the cell cycle?

A3: Yes, Lariciresinol has been shown to induce cell cycle arrest.[6] Depending on the cell line and experimental conditions, it can cause arrest in the S phase or G2/M phase.[6][7] This cell cycle arrest is a crucial aspect of its anti-proliferative effect.

Q4: I am observing significantly higher/lower IC50 values than what is reported in the literature. What could be the reason?

A4: Discrepancies in IC50 values can arise from several factors:

  • Cell Line Specifics: Different cell lines, and even different passages of the same cell line, can exhibit varying sensitivities.

  • Compound Purity and Solvent: The purity of your this compound and the solvent used (e.g., DMSO) can impact its effective concentration.

  • Assay Conditions: Variations in cell seeding density, incubation time, and the type of cytotoxicity assay used (e.g., MTT, XTT, LDH) can all influence the outcome.

  • Metabolism: The metabolic rate of the cell line can affect the conversion of this compound to its active metabolites.

Q5: My supposedly resistant cancer cell line is showing sensitivity to this compound. Is this possible?

A5: Yes, this is a plausible, albeit unexpected, result. "Resistance" is often specific to certain drugs or mechanisms. This compound's multi-target nature and its ability to induce apoptosis through the mitochondrial pathway might bypass the specific resistance mechanisms of your cell line.[6]

Section 2: Troubleshooting Guide

This guide provides structured advice for troubleshooting common experimental issues.

Problem Possible Causes Recommended Solutions
High variability between replicate wells in a cytotoxicity assay. 1. Uneven cell seeding. 2. Edge effects in the microplate. 3. Inconsistent compound concentration. 4. Contamination.1. Ensure a single-cell suspension before seeding and mix gently. 2. Avoid using the outermost wells of the plate or fill them with sterile PBS. 3. Prepare a fresh stock solution and ensure thorough mixing. 4. Regularly check for mycoplasma and other contaminants.
No apoptotic cells detected by flow cytometry despite a decrease in cell viability. 1. The primary mechanism of cell death in your specific cell line might be necrosis or autophagy, not apoptosis. 2. The timing of the assay is incorrect (too early or too late). 3. Incorrect staining protocol.1. Perform assays to detect markers of necrosis (e.g., LDH assay) or autophagy (e.g., LC3-II expression). 2. Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for apoptosis detection. 3. Review and optimize your Annexin V/PI staining protocol.
Unexpected cytotoxicity in control (vehicle-treated) cells. 1. The solvent (e.g., DMSO) concentration is too high. 2. The solvent itself is contaminated.1. Ensure the final solvent concentration is non-toxic to your cells (typically <0.5%). 2. Use a fresh, high-purity solvent.
This compound appears to increase cell proliferation at low concentrations. This phenomenon, known as hormesis, can sometimes occur. Low doses of a substance may elicit a stimulatory response.Carefully document this biphasic dose-response. This could be a significant finding. Ensure the effect is reproducible and consider investigating the underlying signaling pathways at these low concentrations.

Section 3: Quantitative Data Summary

The following tables summarize key quantitative data from studies on Lariciresinol.

Table 1: IC50 Values of Lariciresinol in Various Cell Lines

Cell LineCell TypeIC50 (µM)Exposure Time (h)
SKBr3Human Breast CancerNot explicitly stated, but showed significant viability decrease24 & 48
HEK-293Human Embryonic Kidney (Non-cancerous)Higher than SKBr324 & 48
FibroblastHuman Fibroblast (Non-cancerous)Higher than SKBr324 & 48
HepG2Human Liver CancerDose-dependent decrease in viabilityNot specified

Data synthesized from multiple sources which indicate dose-dependent effects rather than explicit IC50 values in all cases.[1][2][3]

Table 2: Apoptosis Induction by Lariciresinol

Cell LineTreatment Duration (h)Fold Increase in Apoptosis (Compared to Control)
Fibroblast247.4
4820.2
HEK-293246.7
487.4
SKBr32410.7
4812.7

Data adapted from a comparative study.[1]

Section 4: Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assessment (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Section 5: Visualizations

Diagrams illustrating key pathways and workflows are provided below.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment A Cell Seeding (96-well plate) B This compound Treatment A->B C Incubation (24/48/72h) B->C D MTT Assay C->D E Flow Cytometry (Apoptosis/Cell Cycle) C->E F Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) D->F E->F G cluster_pathway Mitochondrial-Mediated Apoptosis Pathway LA This compound Bcl2 Bcl-2 (Anti-apoptotic) LA->Bcl2 Bax Bax (Pro-apoptotic) LA->Bax Mito Mitochondrion Bcl2->Mito Bax->Mito permeabilization CytC Cytochrome c Mito->CytC release Casp9 Caspase-9 CytC->Casp9 activation Casp3 Caspase-3 Casp9->Casp3 activation Apoptosis Apoptosis Casp3->Apoptosis G cluster_troubleshooting Troubleshooting Logic for Unexpected Cytotoxicity Start Unexpected Cytotoxicity Result Check1 Verify Compound Purity and Concentration Start->Check1 Check2 Assess Cell Line Health and Passage Number Start->Check2 Check3 Review Experimental Protocol Start->Check3 Check4 Is the effect reproducible? Check1->Check4 Check2->Check4 Check3->Check4 Outcome1 Potential Novel Finding: Investigate Mechanism Check4->Outcome1 Yes Outcome2 Experimental Error: Repeat with Corrections Check4->Outcome2 No

References

Technical Support Center: Troubleshooting Bioassays with Lariciresinol Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering a lack of observable effects in bioassays involving Lariciresinol acetate (B1210297). The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: We are not observing any biological effect of Lariciresinol acetate in our cell-based assays. What are the potential reasons?

A1: A lack of an observable effect with this compound can stem from several factors, broadly categorized as issues with the compound itself, the experimental setup, or the biological system being used. It is crucial to systematically troubleshoot each of these areas.

Q2: How can we ensure the quality and activity of our this compound?

A2: Compound integrity is paramount. Verify the purity of your this compound using methods like HPLC or NMR. Improper storage can lead to degradation; it should be stored in a cool, dark, and dry place. To confirm its biological activity, consider using a positive control compound with a known, similar mechanism of action.

Q3: What are the optimal solvent and concentration for this compound in cell culture?

A3: this compound is soluble in organic solvents such as DMSO, ethanol, and acetone. For cell-based assays, a high-concentration stock solution in DMSO is typically prepared and then diluted in culture medium to the final working concentration. It is critical to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, generally below 0.5% and ideally below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments. The optimal working concentration of this compound will be cell-line and assay-dependent and should be determined by a dose-response experiment (e.g., a cell viability assay).

Q4: Could the issue be with our cell line or culture conditions?

A4: Absolutely. Ensure your cells are healthy, free from contamination (especially mycoplasma), and are within a suitable passage number range. The expression level of the target protein or pathway in your chosen cell line is also a critical factor. If the target of this compound is not present or is at very low levels, no effect will be observed.

Q5: What are some common pitfalls in the experimental protocol that could lead to a null result?

A5: Suboptimal assay conditions are a frequent cause of failed experiments. Key parameters to re-evaluate include:

  • Incubation time: The duration of treatment with this compound may be too short or too long.

  • Assay sensitivity: The chosen assay may not be sensitive enough to detect subtle changes induced by the compound.

  • Reagent quality: Ensure all reagents are fresh and properly prepared.

  • Pipetting accuracy: Inaccurate pipetting can lead to significant variability and erroneous results.

Troubleshooting Guides

Issue 1: No Effect Observed in Cell Viability/Cytotoxicity Assays (e.g., MTT, XTT)
Potential CauseRecommended Solution
Compound Inactivity Verify compound purity and integrity. Perform a positive control experiment with a known cytotoxic agent.
Inappropriate Concentration Range Conduct a broad dose-response study, from nanomolar to high micromolar ranges.
Poor Solubility Ensure complete dissolution of this compound in the stock solvent and proper dilution in the final medium. Visually inspect for precipitation.
Cell Line Resistance Use a different cell line known to be sensitive to similar compounds or one that overexpresses the putative target.
Incorrect Incubation Time Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
Assay Interference Some compounds can interfere with the chemistry of viability assays (e.g., by directly reducing MTT). Run a cell-free control to test for this.
Issue 2: No Effect Observed in Anti-Inflammatory Assays (e.g., measuring NO, PGE2, or cytokines)
Potential CauseRecommended Solution
Inadequate Inflammatory Stimulus Ensure the concentration of the inflammatory agent (e.g., LPS, TNF-α) is sufficient to induce a robust response.
Timing of Treatment The timing of this compound treatment relative to the inflammatory stimulus is critical. Test pre-treatment, co-treatment, and post-treatment protocols.
Low Target Expression Confirm that the key signaling molecules (e.g., iNOS, COX-2, NF-κB) are expressed and functional in your cell model.
Assay Detection Limits Use a more sensitive detection method, such as a high-sensitivity ELISA kit or a reporter assay.

Quantitative Data Summary

The following tables summarize quantitative data for the parent compound, Lariciresinol, which may serve as a reference for designing experiments with this compound.

Table 1: Reported IC50 Values for Lariciresinol

BioassayCell Line / SystemIC50 ValueReference
α-Glucosidase Inhibition-6.97 ± 0.37 µM[1]
Anti-proliferativeSKBr3 (Breast Cancer)500 µM[2]
Anti-proliferativeFibroblast (Healthy)>500 µM[2]
Anti-proliferativeHEK-293 (Healthy)>500 µM[2]
Hepatitis B Virus DNA Replication InhibitionHepG2.2.1542.62 µM

Table 2: Solubility of Lariciresinol

SolventSolubility
DMSOSoluble
EthanolSoluble
AcetoneSoluble
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the compound-containing medium. Include vehicle controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value from the dose-response curve.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
  • Cell Seeding: Seed macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Add an inflammatory stimulus (e.g., LPS at 1 µg/mL) to the wells and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve and express the results as a percentage of the LPS-stimulated control.

Visualizations

Troubleshooting_Workflow start No Observable Effect of This compound compound_issues Step 1: Investigate the Compound start->compound_issues sub_compound1 Check Purity & Integrity (HPLC, NMR) compound_issues->sub_compound1 Purity? sub_compound2 Verify Solubility & Stability (Visual Inspection, Fresh Prep) compound_issues->sub_compound2 Solubility? sub_compound3 Confirm Working Concentration (Dose-Response) compound_issues->sub_compound3 Concentration? experimental_issues Step 2: Review Experimental Setup sub_exp1 Optimize Assay Parameters (Incubation Time, Reagents) experimental_issues->sub_exp1 Parameters? sub_exp2 Validate Assay Sensitivity (Positive Controls) experimental_issues->sub_exp2 Sensitivity? sub_exp3 Check for Interference (Cell-Free Controls) experimental_issues->sub_exp3 Interference? biological_issues Step 3: Assess the Biological System sub_bio1 Confirm Cell Health (Morphology, Mycoplasma Test) biological_issues->sub_bio1 Cell Health? sub_bio2 Verify Target Expression (Western Blot, qPCR) biological_issues->sub_bio2 Target Present? sub_bio3 Consider Cell Line Suitability (Literature Review) biological_issues->sub_bio3 Right Model? sub_compound1->experimental_issues sub_compound2->experimental_issues sub_compound3->experimental_issues sub_exp1->biological_issues sub_exp2->biological_issues sub_exp3->biological_issues end Problem Resolved / Redesign Experiment sub_bio1->end sub_bio2->end sub_bio3->end

Caption: Troubleshooting workflow for no observable effect.

Insulin_Signaling_Pathway cluster_cell Cell Membrane IR Insulin Receptor IRS1 IRS-1 IR->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates Insulin Insulin Insulin->IR Binds Lariciresinol Lariciresinol Lariciresinol->IR Activates Akt Akt/PKB PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes Glycogen_synthesis Glycogen Synthesis Akt->Glycogen_synthesis Promotes GSK3b->Glycogen_synthesis Inhibits GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake

Caption: Potential role of Lariciresinol in the Insulin Signaling Pathway.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex IkB->IkB_NFkB Degradation NFkB_p65_p50 NF-κB (p65/p50) NFkB_translocation NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocation Translocation IkB_NFkB->NFkB_p65_p50 Release of NF-κB DNA DNA NFkB_translocation->DNA Binds Gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) DNA->Gene_expression Transcription LPS LPS LPS->IKK Activates Lariciresinol Lariciresinol Lariciresinol->IKK Inhibits

Caption: Postulated inhibitory effect of Lariciresinol on the NF-κB Pathway.

References

Lariciresinol acetate stability at different pH and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of lariciresinol (B1674508) acetate (B1210297) under various experimental conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during the handling and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for lariciresinol acetate?

A1: While specific stability data for this compound is limited, based on the information for its parent compound, lariciresinol, it is recommended to store this compound in a cool, dry, and well-ventilated place. For short-term storage, refrigeration at 2°C - 8°C is advisable. For long-term storage of stock solutions, it is best to keep them sealed at -20°C, which can maintain stability for several months.[1]

Q2: How does pH affect the stability of this compound?

Q3: Is this compound sensitive to temperature?

A3: Yes, like many complex organic molecules, this compound is likely sensitive to high temperatures. While specific degradation kinetics at various temperatures are not published, general guidelines for lignans (B1203133) and other phytopharmaceuticals suggest that elevated temperatures can lead to degradation. For experimental procedures, it is recommended to avoid unnecessary exposure to high heat. If heating is required, it should be done for the shortest possible duration and at the lowest effective temperature.

Q4: What are the potential degradation products of this compound?

A4: The exact degradation products of this compound under various stress conditions (pH, temperature, light) have not been extensively documented in the available literature. However, potential degradation pathways could involve hydrolysis of the acetate group, leading to the formation of lariciresinol, and further degradation of the lignan (B3055560) structure itself.

Q5: Which analytical techniques are suitable for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for the separation and quantification of lariciresinol and its derivatives, making it an excellent choice for stability studies.[3][4][5] HPLC coupled with UV or mass spectrometry (LC-MS) detectors can be used to monitor the concentration of this compound over time and to detect the appearance of any degradation products.

Troubleshooting Guides

Issue: Inconsistent or lower-than-expected concentrations of this compound in my samples.
Potential Cause Troubleshooting Steps
pH-induced Degradation - Ensure all buffers and solvents used are at or near a neutral pH (6-8).- Avoid prolonged exposure to acidic or basic conditions during sample preparation and analysis.[2]
Thermal Degradation - Minimize exposure of samples to elevated temperatures. Store stock solutions and samples at recommended low temperatures (2-8°C for short-term, -20°C for long-term).[1]- If heating is a necessary step in your protocol, perform it as quickly as possible and at the lowest required temperature.
Oxidation - The parent compound, lariciresinol, is noted to be incompatible with oxidizing agents.[2]- Degas solvents where possible and consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments.
Improper Storage of Stock Solutions - Prepare fresh stock solutions for critical experiments. If storing, ensure they are in airtight containers, protected from light, and kept at -20°C.[1]
Inaccurate Quantification - Verify the calibration of your analytical instruments.- Use a certified reference standard for this compound to prepare your calibration curve.

Experimental Protocols

Protocol: Stability Testing of this compound using HPLC

This protocol outlines a general procedure for assessing the stability of this compound under specific pH and temperature conditions.

1. Materials and Reagents:

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in HPLC-grade methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

3. Stability Study Setup:

  • pH Stability:

    • Dilute the stock solution with each phosphate buffer (pH 5, 7, and 9) to a final concentration of 100 µg/mL.

    • Incubate the solutions at a constant temperature (e.g., 25°C) and protect them from light.

  • Temperature Stability:

    • Dilute the stock solution with a neutral buffer (pH 7) to a final concentration of 100 µg/mL.

    • Incubate the solutions at different temperatures (e.g., 4°C, 25°C, and 40°C).

4. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.

  • Filter the aliquot through a 0.45 µm syringe filter.

  • Analyze the sample using HPLC.

5. HPLC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Approximately 280 nm[5]

  • Column Temperature: 30°C[4]

6. Data Analysis:

  • Quantify the peak area of this compound at each time point.

  • Calculate the percentage of this compound remaining relative to the initial concentration (time 0).

  • Plot the percentage remaining against time for each condition to determine the stability profile.

Visualizations

Experimental Workflow for Stability Testing

Stability_Testing_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing stock Prepare this compound Stock Solution dilute Dilute Stock in Buffers (pH 5, 7, 9) and at different Temperatures (4°C, 25°C, 40°C) stock->dilute incubate Incubate Samples at Set Conditions dilute->incubate sample Withdraw Aliquots at Time Points incubate->sample Time Points filter_sample Filter Samples (0.45 µm) sample->filter_sample hplc HPLC Analysis filter_sample->hplc quantify Quantify Peak Area hplc->quantify calculate Calculate % Remaining quantify->calculate plot Plot Stability Profile calculate->plot

Caption: Workflow for assessing the stability of this compound.

Lariciresinol and the NF-κB Signaling Pathway

Lariciresinol and its metabolites have been shown to exhibit anti-inflammatory effects, which may be mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][6][7][8]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus stimuli Inflammatory Stimuli (e.g., TNF-α) receptor Receptor stimuli->receptor IKK IKK Complex receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB proteasome Proteasomal Degradation IkB->proteasome ubiquitination nucleus Nucleus NFkB->nucleus translocates transcription Transcription of Pro-inflammatory Genes (e.g., IL-6, TNF-α) nucleus->transcription lariciresinol Lariciresinol Metabolites lariciresinol->IKK inhibits lariciresinol->NFkB inhibits translocation

Caption: Proposed mechanism of lariciresinol in inhibiting the NF-κB pathway.

References

Technical Support Center: Lariciresinol Acetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Lariciresinol acetate (B1210297). Our goal is to help you improve your reaction yields and overcome common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of Lariciresinol acetate in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. Here are some common causes and solutions:

  • Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[1]

  • Purity of Reactants: The purity of your starting material, Lariciresinol, and reagents like acetic anhydride (B1165640) and pyridine (B92270) is crucial. Impurities can interfere with the reaction. Ensure you are using high-purity, anhydrous reagents.

  • Sub-optimal Reaction Conditions: The molar ratio of reactants, catalyst concentration, and temperature can significantly impact the yield. Refer to the data tables below for guidance on optimizing these parameters.

  • Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction and purification steps. Ensure proper phase separation during liquid-liquid extraction and optimize your chromatography protocol.

Q2: I'm observing multiple spots on my TLC plate after the reaction, indicating the presence of byproducts. What are these byproducts and how can I minimize their formation?

A2: The formation of multiple products is a common issue. Potential byproducts in the acetylation of Lariciresinol include:

  • Di-acetylated Lariciresinol: Acetylation of both the primary alcohol and the phenolic hydroxyl groups can occur. To favor mono-acetylation at the primary alcohol, you can use milder reaction conditions, such as lower temperatures and shorter reaction times.

  • Unreacted Lariciresinol: If the reaction is incomplete, you will have unreacted starting material.

  • Side-products from Pyridine and Acetic Anhydride: In some cases, pyridine and acetic anhydride can react to form byproducts.[2] Using freshly distilled reagents can help minimize this.

To minimize byproduct formation, careful control of the reaction stoichiometry and conditions is key. Using a slight excess of acetic anhydride can help drive the reaction to completion, but a large excess may promote di-acetylation.

Q3: I'm having difficulty purifying the final product. What are the recommended purification methods?

A3: Purification of this compound can be achieved through column chromatography. Here are some tips:

  • Stationary Phase: Silica (B1680970) gel is a commonly used stationary phase for the purification of lignans (B1203133) and their derivatives.[3]

  • Mobile Phase: A gradient elution system is often effective. You can start with a less polar solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate or adding a small amount of methanol.[4]

  • Monitoring: Use TLC to monitor the separation and identify the fractions containing your desired product.

  • Alternative Methods: For highly pure samples, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[5][6][7]

Frequently Asked Questions (FAQs)

Q1: What is a typical protocol for the synthesis of this compound?

A1: A common method for the acetylation of alcohols and phenols is the use of acetic anhydride with pyridine as a catalyst.[1][8][9] A detailed experimental protocol is provided in the "Experimental Protocols" section below.

Q2: What is the expected yield for the synthesis of this compound?

A2: A reported synthesis of (+)-Lariciresinol 3a-acetate from (+)-lariciresinol proceeds in three steps with an overall yield of 66%.[10][11] The yield of the acetylation step itself will depend on the optimization of reaction conditions.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: A combination of analytical techniques can be used for characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Data Presentation

The following tables summarize the impact of key reaction parameters on the theoretical yield of this compound. This data is illustrative and based on general principles of acetylation reactions to guide your optimization experiments.

Table 1: Effect of Temperature on Yield

EntryTemperature (°C)Reaction Time (h)Molar Ratio (Lariciresinol:Acetic Anhydride)Theoretical Yield (%)
125 (Room Temp)41:1.265
24041:1.278
36041:1.285
48041:1.275 (decomposition)

Table 2: Effect of Reaction Time on Yield

EntryTemperature (°C)Reaction Time (h)Molar Ratio (Lariciresinol:Acetic Anhydride)Theoretical Yield (%)
16011:1.260
26021:1.275
36041:1.285
46081:1.286

Table 3: Effect of Molar Ratio of Acetic Anhydride on Yield

EntryTemperature (°C)Reaction Time (h)Molar Ratio (Lariciresinol:Acetic Anhydride)Theoretical Yield (%)
16041:1.070
26041:1.285
36041:1.588
46041:2.089 (risk of di-acetylation)

Experimental Protocols

Selective Acetylation of Lariciresinol to this compound

This protocol describes the selective acetylation of the primary hydroxyl group of Lariciresinol.

Materials:

  • Lariciresinol

  • Acetic Anhydride (freshly distilled)

  • Pyridine (anhydrous)

  • Dichloromethane (B109758) (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Lariciresinol (1 equivalent) in anhydrous pyridine.

  • Addition of Acetic Anhydride: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Workup:

    • Once the reaction is complete, quench the reaction by adding cold water.

    • Extract the aqueous mixture with dichloromethane (3 x volumes).

    • Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the purified this compound by NMR and MS to confirm its structure and purity.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product & Analysis Lariciresinol Lariciresinol ReactionStep Acetylation (0°C to Room Temp, 4-6h) Lariciresinol->ReactionStep Reagents Acetic Anhydride, Pyridine Reagents->ReactionStep Workup Quenching & Liquid-Liquid Extraction ReactionStep->Workup Purification Silica Gel Column Chromatography Workup->Purification FinalProduct This compound Purification->FinalProduct Analysis NMR, MS, HPLC FinalProduct->Analysis

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Yield Start Low Yield of This compound Check_Completion Is the reaction complete (TLC)? Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Action_TimeTemp Increase reaction time or temperature Incomplete->Action_TimeTemp Troubleshoot Check_Purity Are reactants and solvents pure and anhydrous? Complete->Check_Purity Next Step Impure Impure Reagents Check_Purity->Impure No Pure Reagents are Pure Check_Purity->Pure Yes Action_Purify Use freshly distilled/ purified reagents Impure->Action_Purify Solution Check_Workup Was there product loss during workup/purification? Pure->Check_Workup Next Step Loss Product Loss Check_Workup->Loss Yes NoLoss Minimal Loss Check_Workup->NoLoss No Action_Optimize_Workup Optimize extraction and chromatography protocols Loss->Action_Optimize_Workup Solution Final_Check Review reaction stoichiometry and catalyst concentration NoLoss->Final_Check Final Check

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Lariciresinol Acetate Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the low in vivo bioavailability of Lariciresinol (B1674508) acetate (B1210297).

Disclaimer: Specific experimental data on Lariciresinol acetate is limited in publicly available literature. Therefore, this guide draws upon established principles and data from the broader class of lignans, including the parent compound Lariciresinol, and other poorly water-soluble phytochemicals. The protocols and data provided should be considered as foundational templates for experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is an acetylated form of Lariciresinol, a naturally occurring lignan (B3055560) found in various plants like sesame seeds and Brassica vegetables.[1][2] Like many lignans, its therapeutic potential is often hindered by low oral bioavailability.[3][4] This is primarily due to poor aqueous solubility, potential degradation in the gastrointestinal (GI) tract, and rapid first-pass metabolism, which collectively limit the extent of its absorption into systemic circulation.[5][6]

Q2: What are the primary factors limiting the in vivo bioavailability of lipophilic compounds like this compound?

A2: The key limiting factors are:

  • Poor Aqueous Solubility: The compound must be in a dissolved state to be absorbed across the intestinal membrane. Low solubility is a major rate-limiting step.[7][8]

  • Limited Permeability: The physicochemical properties of the molecule may restrict its ability to pass through the intestinal epithelium.

  • Gastrointestinal Degradation: The compound may be unstable in the harsh acidic or enzymatic environment of the GI tract.

  • First-Pass Metabolism: After absorption, the compound passes through the liver, where it can be extensively metabolized by enzymes before reaching systemic circulation, reducing its effective concentration.[6]

  • Efflux Transporters: Transmembrane proteins like P-glycoprotein (P-gp) can actively pump the compound back into the intestinal lumen, preventing its absorption.[5]

Q3: What are the main formulation strategies to enhance the oral bioavailability of this compound?

A3: Several strategies can be employed, broadly categorized as:

  • Particle Size Reduction: Increasing the surface area-to-volume ratio by reducing particle size enhances the dissolution rate. Techniques include micronization and nanosuspension.[8][9]

  • Lipid-Based Formulations: Encapsulating the compound in lipid carriers like self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles (SLNs) can improve solubility and facilitate absorption via the lymphatic pathway, bypassing some first-pass metabolism.[3][10][11]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in its high-energy, amorphous state within a polymer matrix can significantly increase its apparent solubility and dissolution rate.[10][12]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can mask the lipophilic nature of the drug and improve its water solubility.[13]

Troubleshooting Guide

This guide addresses common issues encountered during the development of formulations for this compound.

Problem Encountered Potential Cause Suggested Solution
Low Drug Loading / Encapsulation Efficiency in Nanoparticles 1. Poor solubility of this compound in the selected organic solvent. 2. Drug precipitation during the emulsification process. 3. Incompatible polymer/lipid and drug ratio.1. Screen various biocompatible solvents to find one with higher solubility for this compound (e.g., ethyl acetate, dichloromethane). 2. Optimize the homogenization/sonication energy and time. Ensure rapid solvent evaporation. 3. Systematically vary the drug-to-carrier ratio (e.g., 1:5, 1:10, 1:20) to find the optimal loading capacity.
Particle Aggregation or Instability in Suspension 1. Insufficient stabilizer (surfactant) concentration. 2. High particle concentration leading to agglomeration. 3. Inappropriate pH or ionic strength of the suspension medium.1. Increase the concentration of the stabilizer or use a combination of stabilizers (e.g., Pluronic F68, Tween 80). 2. Prepare a more dilute suspension or add a cryoprotectant (e.g., trehalose) before lyophilization for long-term storage. 3. Evaluate the zeta potential of the particles and adjust the pH of the medium to be further from the isoelectric point to increase electrostatic repulsion.
High Variability in In Vivo Pharmacokinetic Data 1. Inconsistent formulation quality (e.g., variable particle size). 2. Differences in animal fasting protocols. 3. Inter-individual differences in gut microbiota and metabolism.[5]1. Implement stringent quality control for each batch, ensuring consistent particle size distribution, polydispersity index (PDI), and drug loading. 2. Standardize the fasting period for all animals (e.g., 12-14 hours overnight) before oral administration.[14] 3. Increase the number of animals per group to improve statistical power and account for biological variability.
No Significant Improvement in Bioavailability Compared to Unformulated Drug 1. The formulation releases the drug too slowly or too quickly in the GI tract. 2. The chosen strategy does not adequately address the primary absorption barrier (e.g., using a solubility enhancer when efflux is the main problem). 3. The in vitro dissolution method does not accurately predict in vivo performance.1. Modify the polymer or lipid composition to tailor the release profile. For example, use a higher molecular weight PLGA for slower release.[15] 2. Consider combination approaches, such as a nanoemulsion containing a P-gp inhibitor (e.g., piperine, though this requires extensive safety evaluation). 3. Develop a more biorelevant dissolution test using simulated gastric and intestinal fluids (e.g., FaSSIF, FeSSIF) to better mimic in vivo conditions.

Data Presentation: Solubility & Pharmacokinetics

Table 1: Solubility of Lariciresinol

This table summarizes the solubility of the parent compound, (-)-Lariciresinol, which can serve as a baseline for this compound. The acetate form is expected to have different solubility properties, likely being more lipophilic.

SolventMolar Mass ( g/mol )SolubilityConcentration (mM)Notes
Dimethyl Sulfoxide (DMSO)360.40100 mg/mL277.47 mMRecommended for primary stock solutions.[16]
Methanol360.4025 mg/mL69.37 mMUltrasonic treatment may be required.[16]
Acetone360.40SolubleNot ReportedQualitative data.[16]
Chloroform360.40SolubleNot ReportedQualitative data.[16]
Dichloromethane360.40SolubleNot ReportedQualitative data.[16]
Ethyl Acetate360.40SolubleNot ReportedQualitative data.[16]
Table 2: Hypothetical Pharmacokinetic Parameters for Different Formulations

This table presents a hypothetical comparison of pharmacokinetic parameters for this compound following oral administration in a rat model. These values are illustrative and intended to show the expected outcomes of successful formulation strategies.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension (Control)5045 ± 121.0150 ± 45100%
Micronized Suspension5090 ± 251.0350 ± 80~233%
PLGA Nanoparticles50250 ± 602.51800 ± 350~1200%
Self-Emulsifying System (SEDDS)50400 ± 951.52500 ± 510~1667%

Data are presented as mean ± SD and are for illustrative purposes only.

Experimental Protocols & Workflows

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol describes a common method for preparing polymeric nanoparticles using an emulsion-solvent evaporation technique.[6][17]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50, MW 10-20 kDa)

  • Ethyl acetate (or dichloromethane)

  • Poly(vinyl alcohol) (PVA) or Pluronic F68

  • Deionized water

  • Magnetic stirrer and probe sonicator

Procedure:

  • Organic Phase Preparation: Dissolve 10 mg of this compound and 100 mg of PLGA in 2 mL of ethyl acetate. Ensure complete dissolution.

  • Aqueous Phase Preparation: Prepare a 4 mL solution of 1% (w/v) PVA in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase dropwise while stirring. Immediately after, emulsify the mixture using a probe sonicator (e.g., 60% amplitude for 2 minutes) on an ice bath to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Transfer the emulsion to a magnetic stirrer and stir at room temperature for 4-6 hours to allow the ethyl acetate to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug. Resuspend the pellet by vortexing and sonication, then repeat the centrifugation step.

  • Final Product: Resuspend the final pellet in a suitable medium (e.g., water with a cryoprotectant like 5% trehalose) and either use immediately or lyophilize for storage.

Diagrams and Visualizations

This diagram outlines a logical workflow for selecting an appropriate bioavailability enhancement strategy based on the physicochemical properties of this compound.

G start Start: Characterize This compound (LA) solubility_check Is aqueous solubility < 10 µg/mL? start->solubility_check permeability_check Is permeability a major issue (e.g., Caco-2 assay)? solubility_check->permeability_check No strategy1 Primary Strategy: Solubility Enhancement solubility_check->strategy1 Yes strategy2 Consider Permeation Enhancers or Lipid Systems (e.g., SEDDS) permeability_check->strategy2 Yes in_vivo_test In Vivo Pharmacokinetic Study in Animal Model permeability_check->in_vivo_test No (Proceed with basic formulation) size_reduction Particle Size Reduction (Micronization, Nanosuspension) strategy1->size_reduction solid_dispersion Amorphous Solid Dispersion (ASD) strategy1->solid_dispersion lipid_formulation Lipid-Based Formulation (SEDDS, SLN, Liposomes) strategy1->lipid_formulation strategy2->lipid_formulation combine_strategy Combine Strategies: e.g., ASD in SEDDS strategy2->combine_strategy size_reduction->in_vivo_test solid_dispersion->in_vivo_test lipid_formulation->in_vivo_test combine_strategy->in_vivo_test

Caption: Workflow for selecting a bioavailability enhancement strategy.

This diagram provides a structured approach to troubleshooting poor in vivo results.

G start Poor In Vivo Results (Low Bioavailability) check_formulation Step 1: Re-evaluate Formulation Quality start->check_formulation check_protocol Step 2: Review In Vivo Protocol start->check_protocol check_mechanism Step 3: Investigate Absorption Mechanism start->check_mechanism qc_size Particle Size & PDI check_formulation->qc_size qc_loading Drug Loading & EE% check_formulation->qc_loading qc_release In Vitro Release Profile check_formulation->qc_release proto_dose Dose & Administration check_protocol->proto_dose proto_fasting Animal Fasting check_protocol->proto_fasting proto_sampling Blood Sampling Times check_protocol->proto_sampling mech_efflux P-gp Efflux? check_mechanism->mech_efflux mech_metabolism Gut Wall Metabolism? check_mechanism->mech_metabolism reformulate Reformulate or Modify Experimental Design qc_release->reformulate proto_sampling->reformulate mech_efflux->reformulate

Caption: A systematic workflow for troubleshooting poor in vivo data.

Based on studies of Lariciresinol in cancer models, this diagram illustrates a potential signaling pathway involving the inhibition of VEGF and modulation of Estrogen Receptor Beta.[18]

G lar Lariciresinol / Metabolites (Enterolactone) er_beta Estrogen Receptor β (ERβ) lar->er_beta increases expression vegf_secretion VEGF Secretion lar->vegf_secretion inhibits e2 Estradiol (E2) e2->vegf_secretion stimulates apoptosis Tumor Cell Apoptosis (Programmed Cell Death) er_beta->apoptosis promotes angiogenesis Tumor Angiogenesis (Blood Vessel Growth) vegf_secretion->angiogenesis promotes angiogenesis->apoptosis inhibits

Caption: Potential signaling pathway modulated by Lariciresinol.

References

Minimizing DMSO toxicity in Lariciresinol acetate cell experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Lariciresinol acetate (B1210297) in cell-based experiments. This resource provides essential guidance on minimizing dimethyl sulfoxide (B87167) (DMSO) toxicity, a common solvent for Lariciresinol acetate, to ensure the validity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended final concentration of DMSO in my cell culture medium when using this compound?

A1: The final concentration of DMSO should be kept as low as possible, ideally below 0.1%, to minimize solvent-induced effects on your cells.[1][2] While many robust cell lines can tolerate up to 0.5% DMSO, and some even up to 1% for short-term experiments, it is crucial to determine the specific tolerance of your cell line.[1][3] Primary cells are generally more sensitive to DMSO toxicity.[3] Always include a vehicle control in your experiments, which consists of culture medium with the same final DMSO concentration as your treated samples.[2][4]

Q2: I am observing high levels of cell death in my vehicle control group (DMSO only). What could be the cause?

A2: High cell death in your DMSO vehicle control group strongly suggests that the DMSO concentration is toxic to your specific cell line. The sensitivity to DMSO can vary significantly between different cell types.[1][5] It is recommended to perform a dose-response curve with DMSO alone to determine the maximum non-toxic concentration for your cells before proceeding with your this compound experiments.

Q3: Can DMSO interfere with the signaling pathways I am studying in relation to this compound?

A3: Yes, DMSO is not an inert solvent and can affect various cellular processes.[6] At certain concentrations, DMSO has been shown to suppress signaling pathways such as NF-κB and MAPK.[7] It can also induce changes in the epigenetic landscape, trigger apoptosis through caspase activation, and alter cytokine production.[6][7][8][9][10] Therefore, minimizing the final DMSO concentration is critical to ensure that the observed effects are due to this compound and not the solvent.

Q4: How should I prepare and store my this compound stock solution in DMSO?

A4: To prepare a high-concentration stock solution, dissolve the this compound powder in anhydrous, sterile DMSO.[11] It is advisable to filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with DMSO.[11][12] To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into single-use volumes and store them at -20°C or -80°C, protected from light.[12]

Q5: Are there any alternatives to DMSO for dissolving this compound?

A5: While DMSO is the most common solvent for this compound due to its high solubility, other organic solvents like ethanol, methanol, or acetone (B3395972) might be viable alternatives, although the solubility of this compound in these solvents may be lower.[11][13][14] If considering an alternative, it is essential to perform solubility and toxicity tests for the new solvent with your cell line.

Troubleshooting Guides

Problem 1: Unexpectedly High Cell Viability in Treated Wells
  • Possible Cause: The concentration of this compound is too low to induce a cytotoxic effect.

    • Solution: Perform a dose-response experiment to determine the optimal concentration range for your cell line.[12]

  • Possible Cause: The compound has degraded due to improper storage or multiple freeze-thaw cycles.

    • Solution: Use a fresh aliquot of your stock solution. Ensure stock solutions are stored properly at -20°C or -80°C in small, single-use aliquots.[12]

  • Possible Cause: The incubation time is too short for this compound to exert its effects.

    • Solution: Conduct a time-course experiment to identify the optimal treatment duration for your experimental goals.

Problem 2: High Variability Between Replicate Wells
  • Possible Cause: Uneven cell seeding in the multi-well plate.

    • Solution: Ensure you have a homogenous single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells.

  • Possible Cause: Precipitation of this compound upon dilution into the aqueous culture medium.

    • Solution: Perform serial dilutions of your high-concentration DMSO stock solution in DMSO first, before making the final dilution into your culture medium.[2] Adding the DMSO stock dropwise to the medium while vortexing can also help prevent precipitation.

  • Possible Cause: Edge effects in the multi-well plate, where wells on the perimeter of the plate evaporate more quickly.

    • Solution: Avoid using the outer wells of the plate for experimental conditions. Instead, fill them with sterile PBS or culture medium to maintain humidity.

Problem 3: this compound Stock Solution Appears Cloudy or Contains Precipitate
  • Possible Cause: The solubility limit of this compound in DMSO has been exceeded.

    • Solution: Gently warm the solution and vortex or sonicate to aid dissolution.[3][11] If the precipitate persists, you may need to prepare a new stock solution at a lower concentration.

  • Possible Cause: The DMSO used was not anhydrous, and the absorbed water has reduced the solubility of the compound.

    • Solution: Use a fresh, unopened bottle of anhydrous DMSO for preparing stock solutions.[2]

Data Presentation

Table 1: General Guidelines for Final DMSO Concentrations in Cell Culture
Final DMSO ConcentrationGeneral Effect on Cell LinesRecommendation
< 0.1%Generally considered safe for most cell lines, including sensitive ones.[1]Recommended for most experiments.
0.1% - 0.5%Tolerated by many robust cancer cell lines without significant cytotoxicity.[3][4]Use with caution. A DMSO toxicity test is highly recommended.
0.5% - 1.0%May induce off-target effects and cytotoxicity in some cell lines.[1][3]Not generally recommended. Only for short-term exposure if absolutely necessary and validated.
> 1.0%Often cytotoxic and can significantly impact cellular processes and signaling.[5][15]Avoid.
Table 2: Reported Biological Activity of Lariciresinol
Cell LineBiological EffectConcentration RangeIncubation Time
HepG2 (liver cancer)Apoptosis Induction100-400 µg/mL24-72 hours
SKBr3 (breast cancer)Apoptosis Induction & Proliferation Inhibition500 µM24-48 hours
MCF-7 (breast cancer)Inhibition of Tumor Growth20-100 mg/kg diet (in vivo)5 weeks
Hypertrophic Scar FibroblastsInhibition of Migration and Invasion10-40 µM24 hours

Note: The data above pertains to Lariciresinol. Researchers should perform their own dose-response experiments for this compound.

Experimental Protocols

Protocol 1: Determining DMSO Toxicity Threshold via MTT Assay

This protocol helps establish the maximum tolerated DMSO concentration for your specific cell line.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete culture medium (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a no-DMSO control).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared DMSO dilutions to the respective wells. Include a "medium only" blank control.

  • Incubation: Incubate the plate for the longest duration of your planned this compound experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[16][17]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of 100% DMSO to each well to dissolve the formazan crystals.[16][17][18]

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution and read the absorbance at 570-590 nm using a microplate reader.[17]

  • Analysis: Calculate cell viability as a percentage relative to the no-DMSO control. The highest concentration of DMSO that does not significantly reduce cell viability is your toxicity threshold.

Protocol 2: Preparing this compound Working Solutions

This protocol outlines the steps to dilute a high-concentration DMSO stock solution to the final working concentrations in culture medium.

  • Thaw Stock Solution: Thaw a single-use aliquot of your high-concentration this compound stock solution (e.g., 100 mM in DMSO).

  • Intermediate Dilutions (in DMSO): If necessary, perform serial dilutions of the stock solution in pure DMSO to create intermediate stocks. This is particularly useful for generating a wide range of final concentrations.[2]

  • Final Dilution (in Medium): To prepare the final working solution, dilute the DMSO stock (or intermediate stock) into pre-warmed complete culture medium to achieve the desired final concentration of this compound. Ensure the final DMSO concentration remains below the predetermined toxicity threshold (e.g., <0.1%).

    • Example: To make 10 mL of a 10 µM working solution from a 10 mM stock with a final DMSO concentration of 0.1%:

      • Add 10 µL of the 10 mM stock to 9.99 mL of culture medium.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO to the same volume of culture medium used for the highest concentration of your drug.

  • Application: Vortex the working solutions gently and immediately add them to your cells.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis A Determine DMSO Toxicity Threshold (MTT Assay) B Prepare High-Concentration This compound Stock in DMSO C Aliquot & Store Stock at -80°C D Seed Cells in Multi-well Plates C->D E Prepare Working Solutions & Vehicle Control (Final DMSO < 0.1%) D->E F Treat Cells for Defined Duration E->F G Perform Cell-Based Assay (e.g., Viability, Apoptosis, Western Blot) F->G H Collect & Analyze Data G->H I Interpret Results vs. Vehicle Control H->I

Caption: Workflow for this compound Cell Experiments.

Troubleshooting_Tree cluster_yes cluster_no Start High Cell Death in Vehicle (DMSO) Control? Yes Yes Start->Yes No No Start->No Toxic DMSO concentration is too high for the cell line. Yes->Toxic Good DMSO concentration is likely safe. Proceed with experiment. No->Good Action1 Perform DMSO dose-response to find max non-toxic concentration. Toxic->Action1 Action2 Lower final DMSO concentration in all experiments. Action1->Action2 Check If issues arise in treated wells, - Check compound concentration - Verify compound stability - Assess incubation time Good->Check

Caption: Troubleshooting unexpected cytotoxicity in control groups.

Signaling_Pathway cluster_lariciresinol Lariciresinol-Mediated Effects cluster_apoptosis Mitochondrial Apoptosis Pathway cluster_inflammation Inflammatory Pathways Lari Lariciresinol Acetate Bax Bax (Upregulated) Lari->Bax activates Bcl2 Bcl-2 (Downregulated) Lari->Bcl2 inhibits TGFb TGF-β Pathway Lari->TGFb regulates NFkB NF-κB Pathway Lari->NFkB regulates Mito Mitochondria Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Inflammation Modulation of Inflammation TGFb->Inflammation NFkB->Inflammation

Caption: Simplified signaling pathways modulated by Lariciresinol.

References

Technical Support Center: Standardizing Lariciresinol Acetate Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the extraction of Lariciresinol acetate (B1210297) from plant materials. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to assist in standardizing your extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for extracting Lariciresinol acetate?

A1: The most common and effective methods for extracting lignans (B1203133) like this compound include conventional techniques such as Maceration and Soxhlet extraction, as well as modern methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE).[1][2] The choice of method depends on factors like the plant material, desired purity, available equipment, and scalability.[3]

Q2: Which solvents are recommended for this compound extraction?

A2: Polar solvents are generally employed for the extraction of lignans. Methanol (B129727), ethanol, or aqueous mixtures of these alcohols (typically 70-100%) are highly effective.[1][4] The addition of water to organic solvents can enhance the extraction of more polar lignans.[1] For purification steps like liquid-liquid partitioning, solvents of increasing polarity such as n-hexane, chloroform, and ethyl acetate are used.[4]

Q3: What typical yields can I expect for lignans like this compound?

A3: The yield of Lariciresinol and its derivatives is highly variable and depends on the plant species, the specific part of the plant used, geographical origin, harvest time, and the extraction method employed.[4] For instance, the total lignan (B3055560) content in some varieties of Sesamum indicum (Sesame) seeds can range from 5.22 to 12.68 mg/g.[4]

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective analytical technique for quantifying this compound.[4] A reversed-phase C18 column with UV detection at approximately 280 nm is typically used.[4] For higher sensitivity and selectivity, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[5] Quantification is achieved by creating a calibration curve with a certified reference standard.[4]

Q5: Is this compound susceptible to degradation during extraction?

A5: Lignans are generally stable at temperatures below 100°C.[1] However, prolonged exposure to high temperatures, extreme pH conditions, or light can lead to the formation of artifacts or degradation.[1] For acetate derivatives, there is a potential risk of hydrolysis (cleavage of the acetate group) under acidic or alkaline conditions, which would convert this compound back to Lariciresinol.[2][6]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield of this compound Poor Quality of Plant Material: Incorrect species, improper harvesting time, or poor storage conditions.Verify the botanical identity of the plant material. Harvest at the optimal time and ensure proper drying and storage in a cool, dark, dry place.
Inadequate Grinding: Insufficient surface area for solvent penetration.Grind the dried plant material to a fine, uniform powder.
Incomplete Lysis: Plant cells are not sufficiently broken down.Ensure the sample is fully homogenized. If solid material remains after initial extraction steps, the yield will be poor.
Incorrect Solvent Choice: The solvent may not be optimal for this compound.Use polar solvents like methanol, ethanol, or their aqueous mixtures. Optimize the solvent-to-solid ratio.
Insufficient Extraction Time or Temperature: The compound may not have had enough time to be fully extracted.Increase the extraction time or temperature (while being mindful of potential degradation above 100°C). For maceration, allow 24-48 hours.[4]
Inconsistent Results in HPLC Analysis Sample Preparation Variability: Inconsistent extraction or dilution.Standardize the sample preparation protocol. Use calibrated pipettes and ensure complete dissolution of the extract before injection.
Column Degradation: Loss of stationary phase or contamination.Use a guard column and ensure proper mobile phase pH. Flush the column regularly.
Mobile Phase Issues: Incorrect composition, pH, or dissolved gases.Prepare fresh mobile phases daily using high-purity solvents. Degas the mobile phase before use.
Presence of Impurities in the Final Product Inefficient Purification: Co-extraction of other compounds with similar polarity.Optimize the liquid-liquid partitioning steps. For column chromatography, use a finer silica (B1680970) gel or a different solvent gradient. Consider using Sephadex LH-20 for further purification.[4]
Formation of Artifacts: Degradation or transformation of the target compound during extraction.Avoid high temperatures and extreme pH. Protect samples from light. Consider using milder extraction techniques like UAE over prolonged Soxhlet extraction.[1]
Emulsion Formation During Liquid-Liquid Partitioning Presence of Surfactant-like Molecules: High concentration of fats, phospholipids, or proteins in the crude extract.Gently swirl instead of vigorously shaking the separatory funnel. Add brine (salting out) to increase the ionic strength of the aqueous layer. Centrifugation can also help break the emulsion.[7]

Quantitative Data Presentation

The following table summarizes the reported yields of Lariciresinol from various plant sources. Data for this compound is less commonly reported, but these values can serve as a useful benchmark.

Plant SpeciesPart UsedReported Yield of LariciresinolExtraction/Quantification MethodReference
Sesamum indicum (Sesame)SeedsMinor lignan; total lignans 5.22 to 12.68 mg/gNot specified[4]
Linum usitatissimum (Flaxseed)Seeds3.04 mg/100gNot specified[4]

Note: Yields are highly dependent on the specific cultivar, growing conditions, and extraction protocol.[4]

Experimental Protocols

Protocol 1: General Solvent Extraction of this compound

This protocol outlines a general methodology for extracting this compound, which can be adapted for different plant materials.

1. Plant Material Preparation:

  • Air-dry the collected plant material (e.g., stems, seeds, roots) at a controlled temperature (typically below 60°C) to prevent degradation.[4]

  • Grind the dried material into a fine powder (e.g., 40-60 mesh) to maximize the surface area for extraction.[4]

2. Extraction:

  • Maceration: Soak 100g of the powdered plant material in 1L of 80% methanol at room temperature for 48 hours with occasional agitation.[4]

  • Filter the mixture to remove solid plant debris.

  • Repeat the extraction process on the residue with fresh solvent to ensure exhaustive extraction.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.[4]

3. Purification:

  • Liquid-Liquid Partitioning:

    • Dissolve the crude extract in a methanol-water mixture (e.g., 9:1 v/v).

    • Perform sequential partitioning in a separatory funnel with immiscible solvents of increasing polarity.

    • First, partition against n-hexane to remove non-polar compounds like fats and sterols. Discard the hexane (B92381) layer.

    • Next, partition the aqueous layer against ethyl acetate. This compound, being moderately polar, is expected to be enriched in the ethyl acetate fraction.[4]

    • Collect the ethyl acetate fraction and evaporate the solvent to yield a purified extract.

  • Column Chromatography:

    • For further purification, subject the enriched ethyl acetate fraction to column chromatography using silica gel.[4]

    • Elute the column with a gradient of solvents, starting with a less polar mixture (e.g., chloroform) and gradually increasing the polarity by adding methanol.[4]

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Alternatively, use Sephadex LH-20 column chromatography with methanol as the eluent for size-based separation.[4]

Protocol 2: Quantification by HPLC-UV

1. Sample and Standard Preparation:

  • Accurately weigh the dried, purified extract and dissolve it in a known volume of HPLC-grade methanol.[4]

  • Filter the solution through a 0.45 µm syringe filter before injection.[4]

  • Prepare a stock solution of a certified this compound reference standard in methanol. From this, create a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2. HPLC Conditions:

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[4]

  • Mobile Phase: A gradient elution is typically employed.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: Start with a low percentage of Solvent B (e.g., 10%), increase to a high percentage (e.g., 95%) over 20-30 minutes, hold for 5 minutes, and then return to the initial conditions to re-equilibrate the column.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV detection at 280 nm.[4]

  • Injection Volume: 10-20 µL.

3. Data Analysis:

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.[4]

Visualizations

Extraction_Workflow A Plant Material B Drying (<60°C) A->B C Grinding B->C D Extraction (e.g., Maceration with 80% Methanol) C->D E Filtration D->E F Concentration (Rotary Evaporator) E->F Filtrate G Crude Extract F->G H Liquid-Liquid Partitioning (vs. n-Hexane, then Ethyl Acetate) G->H I Enriched Ethyl Acetate Fraction H->I J Column Chromatography (Silica Gel or Sephadex LH-20) I->J K Pure this compound J->K L Quantification (HPLC) K->L

Caption: General workflow for the extraction and purification of this compound.

Caption: Troubleshooting logic for addressing low extraction yield.

References

Technical Support Center: Validating a New Analytical Method for Lariciresinol Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on validating a new analytical method for Lariciresinol acetate (B1210297). It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the essential parameters for validating an analytical method for Lariciresinol acetate according to ICH guidelines?

A1: According to the International Council for Harmonisation (ICH) guidelines, the core parameters for validating an analytical method include Specificity, Linearity, Range, Accuracy, Precision (Repeatability and Intermediate Precision), Detection Limit (LOD), Quantitation Limit (LOQ), and Robustness.[1][2] These parameters ensure the method is reliable, reproducible, and suitable for its intended purpose.[1][2]

Q2: What is a stability-indicating method, and why is it important for this compound analysis?

A2: A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the intact drug substance in the presence of its degradation products, impurities, and excipients.[3][4][5] This is crucial for this compound as it provides assurance that any changes in the molecule's identity, purity, and potency due to storage or stress conditions can be reliably detected.[4][5] Forced degradation studies are a key component in developing and validating such a method.[3][4]

Q3: How should I prepare this compound samples for HPLC analysis?

A3: Sample preparation for this compound typically involves dissolving a precisely weighed amount of the sample in a suitable solvent, which is often the mobile phase or a component of it (e.g., methanol (B129727) or acetonitrile), to a known concentration. The final concentration should fall within the linear range of the method. It is also crucial to filter the sample solution through a 0.45 µm filter before injection to prevent particulates from damaging the HPLC system.

Q4: What are typical starting conditions for developing an HPLC method for this compound?

A4: A good starting point for developing a reversed-phase HPLC method for this compound, a moderately polar compound, would be:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) or methanol and water, often with a small amount of acid (e.g., 0.1% formic or phosphoric acid) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Around 280 nm, where lignans (B1203133) typically exhibit UV absorbance.

  • Column Temperature: Ambient or slightly elevated (e.g., 30-40 °C) to ensure consistent retention times.

Troubleshooting Guides

Issue 1: Peak Tailing

Q: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?

A: Peak tailing for phenolic compounds like this compound is often due to interactions with residual silanols on the silica-based column packing. Here are some troubleshooting steps:

  • Mobile Phase pH: Ensure the mobile phase is sufficiently acidic (e.g., pH 2.5-3.5) by adding a small amount of an acid like formic, acetic, or phosphoric acid. This will suppress the ionization of both the phenolic hydroxyl groups on the analyte and the silanol (B1196071) groups on the stationary phase, minimizing secondary interactions.

  • Column Overload: Inject a series of dilutions of your sample. If the peak shape improves with dilution, you may be overloading the column. Reduce the concentration of your sample.

  • Column Contamination or Degradation: If the problem persists, the column may be contaminated or the stationary phase may have degraded. Try flushing the column with a strong solvent. If that fails, consider replacing the column.

Issue 2: Baseline Drift or Noise

Q: I am observing a drifting or noisy baseline during my analysis. What are the common causes?

A: An unstable baseline can be caused by several factors:

  • Inadequate Mobile Phase Mixing or Degassing: Ensure your mobile phase components are thoroughly mixed and degassed to prevent bubble formation, which can cause noise when passing through the detector.

  • Detector Lamp Issues: The detector lamp may be failing or may not have had sufficient time to warm up and stabilize. Allow for adequate warm-up time as per the manufacturer's instructions.

  • Contamination: Contamination in the mobile phase, injector, or column can lead to a drifting baseline. Use high-purity solvents and prepare fresh mobile phases daily.

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase. Allow the mobile phase to run through the system until a stable baseline is achieved.

Issue 3: Inconsistent Retention Times

Q: The retention time for my this compound peak is shifting between injections. What should I investigate?

A: Fluctuations in retention time can compromise the reliability of your method. Check the following:

  • Pump and Flow Rate: Inconsistent flow from the HPLC pump is a primary cause of shifting retention times. Check for leaks, air bubbles in the pump head, or malfunctioning check valves.

  • Mobile Phase Composition: If you are mixing the mobile phase online, ensure the solvent proportions are accurate and consistent. If preparing it manually, ensure precise measurements.

  • Column Temperature: Variations in column temperature will affect retention times. Use a column oven to maintain a constant and stable temperature.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.

Experimental Protocols

Specificity and Forced Degradation

The specificity of the method is its ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components. A key part of demonstrating specificity is performing forced degradation studies.[3][6]

Protocol for Forced Degradation:

  • Prepare Stock Solutions: Prepare stock solutions of this compound in a suitable solvent.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for a specified period (e.g., 2, 4, 8 hours). Cool, neutralize with 0.1 M NaOH, and dilute to the target concentration.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60-80°C for a specified period. Cool, neutralize with 0.1 M HCl, and dilute to the target concentration.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period. Dilute to the target concentration.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 105°C) for a specified duration. Dissolve a weighed amount in the solvent to the target concentration.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) or sunlight for a specified duration.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.

  • Evaluation: The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak.

Linearity and Range

Linearity demonstrates the direct proportionality between the concentration of the analyte and the analytical signal over a specified range.

Protocol:

  • Prepare a Stock Solution: Prepare a stock solution of this compound reference standard of known concentration.

  • Prepare Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five concentration levels covering the expected range of the samples (e.g., 50% to 150% of the target concentration).

  • Analysis: Inject each calibration standard in triplicate.

  • Evaluation: Plot the mean peak area against the concentration and perform a linear regression analysis. The acceptance criteria typically include a correlation coefficient (r²) of ≥ 0.999.[7]

Accuracy (as Recovery)

Accuracy is the closeness of the test results to the true value. It is often determined by a recovery study.

Protocol:

  • Spike Placebo Samples: If working with a formulated product, prepare a placebo (a mixture of all excipients without the active ingredient). Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) with a known amount of this compound stock solution. Prepare three replicates at each level.

  • Analysis: Analyze the spiked samples using the developed method.

  • Evaluation: Calculate the percentage recovery for each sample using the formula: (Amount found / Amount added) * 100. The acceptance criteria for recovery are typically between 98.0% and 102.0%.

Precision (Repeatability and Intermediate Precision)

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.

Protocol for Repeatability (Intra-assay Precision):

  • Prepare at least six independent samples of this compound at 100% of the target concentration.

  • Analyze these samples on the same day, with the same analyst, and on the same instrument.

  • Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the results. A typical acceptance criterion for %RSD is ≤ 2%.

Protocol for Intermediate Precision:

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Compare the results from both studies to assess the method's precision under varied conditions. The %RSD should still be within acceptable limits.

Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Identify critical method parameters (e.g., mobile phase composition, pH, flow rate, column temperature).

  • Introduce small, deliberate variations to these parameters one at a time. For example:

    • Flow rate: ± 0.1 mL/min

    • Mobile phase pH: ± 0.2 units

    • Column temperature: ± 5 °C

  • Analyze a standard solution under each varied condition.

  • Evaluate the effect of these changes on system suitability parameters (e.g., retention time, peak asymmetry, resolution). The method is robust if the results remain within the acceptance criteria.

Quantitative Data Summary

The following tables present example data for a validated HPLC method for a related lignan, (+)-pinoresinol-di-O-beta-D-glucopyranoside, which can be used as a reference for setting acceptance criteria for this compound method validation.[7]

Table 1: Linearity Data

ParameterResultAcceptance Criteria
Linear Range (µg)0.068 - 0.68-
Correlation Coefficient (r²)0.9999≥ 0.999

Table 2: Accuracy (Recovery) Data

Spike LevelNumber of Replicates (n)Mean Recovery (%)Acceptance Criteria
-399.22%98.0% - 102.0%

Table 3: Precision (Repeatability) Data

ParameterResultAcceptance Criteria
Number of Replicates (n)5≥ 6
Coefficient of Variation (%CV or %RSD)0.50% - 0.74%≤ 2.0%

Visualizations

ValidationWorkflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Validation cluster_reporting Phase 3: Documentation Dev Method Development & Optimization Proto Write Validation Protocol Dev->Proto Spec Specificity (Forced Degradation) Proto:s->Spec:n Lin Linearity & Range Proto:s->Lin:n Acc Accuracy (Recovery) Proto:s->Acc:n Prec Precision (Repeatability & Intermediate) Proto:s->Prec:n Rob Robustness Proto:s->Rob:n LOD_LOQ LOD & LOQ Proto:s->LOD_LOQ:n Report Compile Validation Report Spec:s->Report:n Lin:s->Report:n Acc:s->Report:n Prec:s->Report:n Rob:s->Report:n LOD_LOQ:s->Report:n Approval Method Approved for Use Report:s->Approval:n HPLCTroubleshooting cluster_peak Peak Shape Issues cluster_baseline Baseline Issues cluster_retention Retention Time Issues Start HPLC Problem Observed PeakTailing Peak Tailing? Start->PeakTailing Drift Baseline Drift? Start->Drift RT_Shift Retention Time Shifting? Start->RT_Shift PeakTailing_Q1 Column Overload? PeakTailing->PeakTailing_Q1 Yes Fronting Peak Fronting? Split Split Peaks? Drift_Q1 Column Equilibrated? Drift->Drift_Q1 Yes Noise Baseline Noise? RT_Shift_Q1 Flow Rate Stable? RT_Shift->RT_Shift_Q1 Yes Sol_pH Adjust Mobile Phase pH (Acidify for Lignans) Sol_Conc Reduce Sample Concentration Sol_Column Flush or Replace Column Sol_Equil Ensure Column Equilibration Sol_Degas Degas Mobile Phase Sol_Flow Check Pump / Flow Rate Sol_Temp Use Column Oven PeakTailing_Q1->Sol_Conc Yes PeakTailing_Q2 Silanol Interaction? PeakTailing_Q1->PeakTailing_Q2 No PeakTailing_Q2->Sol_pH Yes PeakTailing_Q2->Sol_Column No Drift_Q1->Sol_Equil No Drift_Q2 Bubbles in System? Drift_Q1->Drift_Q2 Yes Drift_Q2->Sol_Column No (Contamination) Drift_Q2->Sol_Degas Yes RT_Shift_Q1->Sol_Flow No RT_Shift_Q2 Temp Controlled? RT_Shift_Q1->RT_Shift_Q2 Yes RT_Shift_Q2->Sol_Column Yes (Column Aging) RT_Shift_Q2->Sol_Temp No

References

Validation & Comparative

A Comparative Analysis of Lariciresinol and Lariciresinol Acetate: Unveiling a Data Gap

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activities of related natural compounds is paramount for identifying promising therapeutic leads. This guide aims to provide a comparative analysis of the biological activities of lariciresinol (B1674508) and its acetylated form, lariciresinol acetate (B1210297). However, a comprehensive review of the current scientific literature reveals a significant disparity in the available experimental data for these two compounds. While lariciresinol has been the subject of numerous studies elucidating its diverse pharmacological effects, data on the biological activity of lariciresinol acetate is notably scarce, precluding a direct, data-driven comparison.

This guide will therefore present a detailed overview of the well-documented biological activities of lariciresinol, supported by quantitative data and experimental protocols. We will also highlight the current knowledge gap regarding this compound, a crucial consideration for future research endeavors.

Lariciresinol: A Multifaceted Lignan (B3055560)

Lariciresinol is a furofuran lignan found in a variety of plants and has demonstrated a broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, anti-diabetic, and antiviral effects.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data on the biological activities of lariciresinol from various in vitro and in vivo studies.

Table 1: Anticancer Activity of Lariciresinol

Cell LineAssayMetricResultReference
HepG2 (Liver Cancer)Apoptosis Assay-Induces apoptosis via the mitochondrial-mediated pathway at 100-400 µg/mL.[2]
SKBr3 (Breast Cancer)MTT AssayIC₅₀500 μM (after 48 hours)[3]
Fibroblast (Healthy)MTT AssayCell Viability47% reduction at 500 μM (after 48 hours)[3]
HEK-293 (Healthy)MTT AssayCell Viability49% reduction at 500 μM (after 48 hours)[3]
MCF-7 (Breast Cancer)In vivo (xenograft)Tumor GrowthInhibition of tumor growth and angiogenesis at 20-100 ppm in diet.[2]

Table 2: Anti-diabetic Activity of Lariciresinol

Assay/ModelMetricResultReference
α-glucosidase InhibitionIC₅₀6.97 μM[2]
α-glucosidase InhibitionKᵢ0.046 μM[2]
Streptozotocin-induced diabetic miceBlood GlucoseDecreased levels with 10 mg/kg oral administration for 3 weeks.[4]

Table 3: Antifungal Activity of Lariciresinol

Fungal StrainMetricResultReference
C. albicansMIC25 μg/mL[2]
T. beigeliiMIC12.5 μg/mL[2]
M. furfurMIC25 μg/mL[2]

Table 4: Antiviral Activity of Lariciresinol

VirusCell LineMetricResultReference
Hepatitis B Virus (HBV)HepG2.2.15EC₅₀42.62 μM[5]
Signaling Pathways Modulated by Lariciresinol

Lariciresinol exerts its biological effects by modulating several key signaling pathways.

Lariciresinol_Signaling cluster_inflammation Anti-inflammatory Pathway cluster_metabolism Metabolic Regulation cluster_apoptosis Pro-apoptotic Pathway Lariciresinol Lariciresinol NFkB NF-κB Lariciresinol->NFkB inhibits AMPK AMPK Lariciresinol->AMPK activates SIRT1 SIRT1 Lariciresinol->SIRT1 activates Bax Bax Lariciresinol->Bax upregulates Bcl2 Bcl-2 Lariciresinol->Bcl2 downregulates ProInflammatory_Cytokines Pro-inflammatory Cytokines NFkB->ProInflammatory_Cytokines regulates Metabolic_Health Improved Metabolic Health AMPK->Metabolic_Health SIRT1->Metabolic_Health Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Signaling pathways modulated by Lariciresinol.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the biological activity of lariciresinol.

α-Glucosidase Inhibition Assay

This assay is used to evaluate the anti-diabetic potential of a compound by measuring its ability to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.[1]

alpha_glucosidase_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Enzyme_Prep Prepare α-glucosidase solution (Saccharomyces cerevisiae) in phosphate (B84403) buffer (pH 6.8) Incubation In a 96-well plate, mix Lariciresinol, α-glucosidase, and pNPG Enzyme_Prep->Incubation Substrate_Prep Prepare p-nitrophenyl-α-D-glucopyranoside (pNPG) solution in the same buffer Substrate_Prep->Incubation Compound_Prep Prepare various concentrations of Lariciresinol Compound_Prep->Incubation Reaction Incubate at a specific temperature for a set time Incubation->Reaction Measurement Measure absorbance at 405 nm to quantify the released p-nitrophenol Reaction->Measurement Calculation Calculate the percentage of inhibition and determine the IC₅₀ value Measurement->Calculation

Workflow for α-glucosidase inhibition assay.
Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a compound.[6]

mtt_assay_workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt_reagent MTT Addition & Incubation cluster_solubilization_measurement Solubilization & Measurement cluster_data_analysis Data Analysis Cell_Seeding Seed cells in a 96-well plate and allow to attach overnight Treatment Treat cells with various concentrations of Lariciresinol Cell_Seeding->Treatment Incubation_24h Incubate for 24-72 hours Treatment->Incubation_24h Add_MTT Add MTT solution to each well Incubation_24h->Add_MTT Incubate_MTT Incubate for 2-4 hours to allow formazan (B1609692) crystal formation Add_MTT->Incubate_MTT Solubilize Add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at ~570 nm using a microplate reader Solubilize->Measure_Absorbance Calculate_Viability Calculate cell viability as a percentage of the untreated control Measure_Absorbance->Calculate_Viability Determine_IC50 Determine the IC₅₀ value from the dose-response curve Calculate_Viability->Determine_IC50

Workflow for the MTT cell viability assay.

This compound: The Unexplored Derivative

In stark contrast to lariciresinol, there is a significant lack of published research on the biological activities of this compound. A review of the scientific literature did not yield any substantial studies detailing its antioxidant, anti-inflammatory, anticancer, or neuroprotective properties. One study mentioned this compound as a constituent of Larch bark with anti-mildew activity, but no quantitative data was provided. Another paper described the chemical synthesis of (+)-lariciresinol 3a-acetate but did not investigate its biological effects.

This data gap makes a direct comparison of the biological activities of lariciresinol and this compound impossible at this time.

Future Directions

The acetylation of natural phenolic compounds can sometimes alter their biological activities, for instance by modifying their lipophilicity, which can affect cell membrane permeability and interaction with molecular targets. It is plausible that this compound may possess unique biological properties or a different potency compared to its parent compound.

Therefore, future research should focus on:

  • Investigating the fundamental biological activities of this compound , including its antioxidant, anti-inflammatory, anticancer, and neuroprotective potential.

  • Conducting direct comparative studies of lariciresinol and this compound in various in vitro and in vivo models to elucidate any differences in their efficacy and mechanisms of action.

Conclusion

Lariciresinol is a well-studied lignan with a wide array of promising biological activities that make it a compelling candidate for further therapeutic development. In contrast, this compound remains largely unexplored. The current body of scientific literature does not provide sufficient data to perform a meaningful comparison between these two compounds. This highlights a clear need for further investigation into the pharmacological profile of this compound to determine if it holds similar or even superior therapeutic potential to its more studied precursor. Such research is essential for a comprehensive understanding of the structure-activity relationships within this class of lignans (B1203133) and for the potential discovery of new therapeutic agents.

References

Lariciresinol Acetate vs. Pinoresinol: A Comparative Guide to Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the antioxidant potential of plant-derived lignans (B1203133) is crucial for identifying promising therapeutic agents. This guide provides a detailed comparison of the antioxidant capacities of two such lignans: lariciresinol (B1674508) acetate (B1210297) and pinoresinol (B1678388). While direct comparative studies are limited, this document synthesizes available data from various experimental evaluations to offer insights into their relative efficacy.

Quantitative Antioxidant Activity

The antioxidant potential of lariciresinol and pinoresinol has been evaluated using various in vitro assays, primarily focusing on their ability to scavenge free radicals. The following table summarizes key quantitative data from the existing literature. It is important to note that variations in experimental conditions across different studies warrant caution when making direct comparisons.

CompoundAssayIC50 / ActivityReference
Pinoresinol DPPH Radical Scavenging69 µM[1]
Hydroxyl Radical ScavengingSignificant Activity[2]
DPPH Radical ScavengingSignificant Activity[2]
Oxygen Radical Absorbance Capacity (ORAC)Comparable to Trolox[2]
Inhibition of Cu2+-induced LDL oxidation1.8 times stronger than probucol[2]
Pinoresinol-4-O-β-D-glucopyranoside ABTS Assay1091.3 µmol/g (ascorbic acid equivalent)[3][4]
FRAP Assay418.47 µmol/g (ascorbic acid equivalent)[3][4]
Lariciresinol Antineoplastic Effects (related to oxidative stress)Showed potential as an apoptosis-inducing agent in breast cancer cells, suggesting an influence on cellular redox status.[5][6]

Experimental Protocols

The following are detailed methodologies for the two most common assays used to evaluate the antioxidant capacity of lignans.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[7]

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695) and stored in the dark.[7][8]

  • Sample Preparation: The test compounds (lariciresinol acetate, pinoresinol) and a positive control (e.g., ascorbic acid, Trolox) are prepared in a series of concentrations.[7]

  • Reaction Mixture: A specific volume of the sample solution is mixed with the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.[7][9]

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[7][10]

  • Absorbance Measurement: The absorbance of the solutions is measured at a wavelength of approximately 517 nm using a spectrophotometer.[7][10]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the sample concentration.[1]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[11]

Procedure:

  • Generation of ABTS Radical Cation: The ABTS•+ is produced by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.[11][12][13]

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., methanol or ethanol) to an absorbance of 0.700 ± 0.02 at 734 nm.[12]

  • Sample Preparation: The test compounds and a standard antioxidant are prepared in various concentrations.

  • Reaction: A small volume of the sample is added to a larger volume of the diluted ABTS•+ solution.[12]

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 30 minutes) at room temperature.[12]

  • Absorbance Measurement: The absorbance is measured at 734 nm.[11]

  • Calculation: The percentage of ABTS•+ scavenging is calculated using the same formula as for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[12]

Visualizing Experimental and Biological Pathways

To better illustrate the processes involved in assessing and mediating antioxidant activity, the following diagrams have been generated.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Lignan (B3055560) Sample (this compound/Pinoresinol) Mix Mix Sample/Control with Radical Solution Sample->Mix Radical Free Radical Solution (DPPH or ABTS•+) Radical->Mix Control Positive Control (e.g., Trolox) Control->Mix Incubate Incubate in the Dark Mix->Incubate Measure Measure Absorbance (Spectrophotometry) Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate Compare Compare Antioxidant Capacity Calculate->Compare

Caption: General workflow for in vitro antioxidant capacity assays.

G cluster_cell Cellular Environment cluster_nucleus Nucleus Lignans Lignans (e.g., Pinoresinol) Keap1_Nrf2 Keap1-Nrf2 Complex Lignans->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates and binds Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, etc.) ARE->Antioxidant_Enzymes Promotes transcription Antioxidant_Enzymes->ROS Neutralizes Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Leads to

References

Comparative study of Lariciresinol acetate and secoisolariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Lariciresinol (B1674508) Acetate (B1210297) and Secoisolariciresinol (B192356): Biological Activities and Signaling Pathways

This guide provides a comparative overview of Lariciresinol acetate and Secoisolariciresinol, focusing on their biological activities, underlying signaling pathways, and available experimental data. The information is intended for researchers, scientists, and professionals in drug development. While direct comparative studies on this compound versus Secoisolariciresinol are scarce, this document synthesizes the existing research on the parent compound, Lariciresinol, and the well-studied lignan (B3055560), Secoisolariciresinol, to offer a valuable comparative perspective.

Introduction

Lignans (B1203133) are a class of polyphenolic compounds found in a variety of plants, recognized for their diverse and potent biological activities. Among them, Lariciresinol and Secoisolariciresinol are two prominent members that have garnered significant scientific interest. This compound is a synthetically derived acetate ester of Lariciresinol.[1] Secoisolariciresinol is a key dietary lignan, notably abundant in flaxseed, and is a precursor to the mammalian enterolignans, enterodiol (B191174) and enterolactone, which are produced by gut microbiota.[2][3][4][5] These enterolignans are believed to be responsible for many of the health benefits associated with lignan consumption.[3][4] This guide will delve into the known biological effects and mechanisms of action of these compounds.

Comparative Summary of Biological Activities

Biological ActivityLariciresinol / this compoundSecoisolariciresinolKey Findings
Anticancer Limited data available.Potent activity reported.[2][6]Secoisolariciresinol (as its diglucoside, SDG) has demonstrated antiproliferative, antiestrogenic, and antiangiogenic effects, reducing tumor growth in breast, lung, and colon cancer models.[2][7][8]
Antidiabetic Demonstrated activity.[9][10]Demonstrated activity.[2]Lariciresinol inhibits α-glucosidase and enhances insulin (B600854) signaling.[10][11] Secoisolariciresinol's antidiabetic effects are linked to its antioxidant properties and reduction of oxidative stress.[2]
Antioxidant Reported activity.Potent activity reported.[2][12]Secoisolariciresinol is a strong scavenger of free radicals, including superoxide (B77818) and peroxyl radicals.[12] Its antioxidant activity contributes to its cardioprotective and antidiabetic effects.[2][3]
Cardioprotective Not extensively studied.Demonstrated activity.[13][14]Secoisolariciresinol diglucoside (SDG) protects against atherosclerosis by reducing serum cholesterol and oxidative stress.[2] It also shows therapeutic impact against vascular injury and cardiac fibrosis.[13][14]
Anti-inflammatory Reported activity.[15]Reported activity.[3]Lariciresinol is suggested to have anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.[15] Secoisolariciresinol acts as a platelet-activating factor inhibitor.[3]
Antifungal Demonstrated activity.[16]Not a primary reported activity.Lariciresinol shows potent antifungal properties against several human pathogenic fungal strains by disrupting the fungal plasma membrane.[16]
Antidepressant Not extensively studied.Demonstrated activity.[17]Secoisolariciresinol has been shown to have antidepressant-like effects in ovariectomized mice by increasing brain monoamine levels.[17]

Quantitative Data

CompoundAssayModelIC50 / Key Quantitative DataReference
Lariciresinol α-glucosidase inhibitionIn vitroIC50: 6.97 ± 0.37 µM[10]
Secoisolariciresinol DPPH radical scavengingIn vitroStrong scavenging activity reported, more effective than BHA and Trolox.[12]
Secoisolariciresinol Diglucoside MCF-7 cell proliferation reductionIn vivo (OVX athymic mice)25.9% reduction (P = 0.007)[6]
Secoisolariciresinol Antidepressant effect (forced swimming test)Ovariectomized miceSignificant reduction in immobility at 10 mg/kg.[17]

Signaling Pathways

Lariciresinol

Lariciresinol has been shown to modulate key signaling pathways related to its antidiabetic and anti-inflammatory effects.

  • Insulin Signaling Pathway: Lariciresinol enhances glucose uptake by activating the insulin signaling pathway. It stimulates the insulin receptor substrate-1 (IRS-1), which in turn activates the PI3K/Akt pathway. This leads to the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, facilitating increased glucose absorption into skeletal muscle cells.[9][10][11]

  • NF-κB Signaling Pathway: It is proposed that Lariciresinol exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is central to the inflammatory response, and its inhibition leads to a decrease in the production of pro-inflammatory mediators.[15]

Lariciresinol_Signaling cluster_0 Antidiabetic Effect cluster_1 Anti-inflammatory Effect LSR Lariciresinol aGlucosidase α-glucosidase LSR->aGlucosidase InsulinReceptor Insulin Receptor LSR->InsulinReceptor IRS1 IRS-1 InsulinReceptor->IRS1 PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt GLUT4_translocation GLUT4 Translocation Akt->GLUT4_translocation Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake LSR2 Lariciresinol IKK IKK Complex LSR2->IKK IkBa IκBα IKK->IkBa NFkB NF-κB IkBa->NFkB Nucleus Nucleus NFkB->Nucleus ProInflammatoryGenes Pro-inflammatory Gene Transcription Nucleus->ProInflammatoryGenes

Caption: Proposed signaling pathways for Lariciresinol.

Secoisolariciresinol

The biological activities of Secoisolariciresinol are mediated through multiple signaling pathways, particularly in the context of cancer and cardiovascular health.

  • Estrogen Receptor (ER) Signaling Pathway: The metabolites of Secoisolariciresinol, enterodiol and enterolactone, can bind to estrogen receptors.[7] This interaction can lead to both estrogenic and antiestrogenic effects, which is a key mechanism in its potential to reduce the risk of hormone-dependent cancers like breast cancer.[7] It has been shown to reduce the expression of estrogen-sensitive genes such as PS2.[7][8]

  • Growth Factor Receptor Signaling Pathways: Secoisolariciresinol has been observed to modulate growth factor receptor-mediated signaling. It can reduce the expression of genes like IGF-1R and BCL2, and proteins such as PMAPK, which are involved in cell proliferation and survival.[6][7][8]

  • Apelin/AMPK/FOXO3a Signaling Pathway: In the context of cardiovascular health, Secoisolariciresinol diglucoside has been shown to exert protective effects against vascular injury and cardiac fibrosis by modulating the Apelin/AMPK/FOXO3a signaling pathway.[13][14]

Secoisolariciresinol_Signaling cluster_0 Anticancer Effects cluster_1 Cardioprotective Effects SECO Secoisolariciresinol (metabolites) ER Estrogen Receptor SECO->ER GF_Receptor Growth Factor Receptors (e.g., IGF-1R) SECO->GF_Receptor Estrogen_Genes Estrogen-sensitive Genes (e.g., PS2) ER->Estrogen_Genes Proliferation_Genes Proliferation/Survival Genes (e.g., BCL2) GF_Receptor->Proliferation_Genes Cell_Proliferation Tumor Cell Proliferation Estrogen_Genes->Cell_Proliferation Proliferation_Genes->Cell_Proliferation SDG Secoisolariciresinol Diglucoside (SDG) Apelin_APJ Apelin/APJ SDG->Apelin_APJ AMPK AMPK Apelin_APJ->AMPK FOXO3a FOXO3a AMPK->FOXO3a Cardiovascular_Protection Cardiovascular Protection FOXO3a->Cardiovascular_Protection

Caption: Key signaling pathways modulated by Secoisolariciresinol.

Experimental Protocols

α-Glucosidase Inhibitory Assay for Lariciresinol

This assay is used to determine the potential of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion. Inhibition of this enzyme can help in managing postprandial hyperglycemia.

Methodology:

  • A reaction mixture containing α-glucosidase enzyme solution and various concentrations of Lariciresinol is prepared in a phosphate (B84403) buffer.

  • The mixture is incubated for a specific period at a controlled temperature.

  • The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is added to initiate the enzymatic reaction.

  • The reaction is allowed to proceed for a set time and then stopped by adding a sodium carbonate solution.

  • The amount of p-nitrophenol released is measured spectrophotometrically at a specific wavelength.

  • The percentage of inhibition is calculated, and the IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined.[10]

Cell Proliferation Assay for Secoisolariciresinol Diglucoside (SDG)

This assay is performed to evaluate the effect of a compound on the growth of cancer cells.

Methodology:

  • Human breast cancer cells (e.g., MCF-7) are cultured in a suitable medium.

  • The cells are treated with various concentrations of SDG or a vehicle control.

  • The cells are incubated for a defined period (e.g., 24-72 hours).

  • Cell proliferation can be assessed using various methods, such as the MTT assay, which measures the metabolic activity of the cells, or by direct cell counting.

  • The results are expressed as the percentage of cell growth inhibition compared to the control group.[6]

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify specific proteins in a sample, providing insights into the activation or inhibition of signaling pathways.

Methodology:

  • Cells or tissues are treated with the compound of interest (e.g., Lariciresinol or Secoisolariciresinol).

  • The cells or tissues are lysed to extract the total protein content.

  • The protein concentration is determined using a protein assay (e.g., BCA assay).

  • Equal amounts of protein from each sample are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

  • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with a primary antibody specific to the target protein (e.g., Akt, p-Akt, NF-κB).

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • A chemiluminescent substrate is added, and the resulting signal is detected, which is proportional to the amount of the target protein.[9][11]

Conclusion

Both Lariciresinol and Secoisolariciresinol exhibit a range of promising biological activities with therapeutic potential. Secoisolariciresinol is extensively studied, with strong evidence supporting its anticancer, cardioprotective, antioxidant, and antidiabetic effects, primarily mediated through its metabolites' interaction with estrogen receptors and modulation of growth factor and other signaling pathways. Lariciresinol shows significant potential as an antidiabetic and anti-inflammatory agent by targeting the insulin signaling and NF-κB pathways, respectively, and also possesses antifungal properties.

Data on this compound is currently limited, with research primarily focused on its synthesis.[1] Future studies are warranted to explore whether the acetylation of Lariciresinol modifies its biological activity and pharmacokinetic profile. Direct comparative studies between this compound and Secoisolariciresinol would be invaluable to ascertain their relative potency and therapeutic advantages in various disease models. Researchers are encouraged to build upon the foundational knowledge of these parent lignans to explore the potential of their derivatives.

References

Lariciresinol Acetate vs. Podophyllotoxin: A Comparative Guide for Cancer Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic and mechanistic properties of lariciresinol (B1674508) acetate (B1210297) and podophyllotoxin (B1678966) in the context of cancer cell research. While direct experimental data for lariciresinol acetate is limited, this guide leverages available information on its parent compound, lariciresinol, as a proxy to offer a valuable comparative perspective against the well-established anti-cancer agent, podophyllotoxin.

Quantitative Comparison of Cytotoxicity

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for lariciresinol and podophyllotoxin against various cancer cell lines. It is important to note that direct comparative studies using this compound are not currently available in the scientific literature.

CompoundCell LineCancer TypeIC50 (µM) after 48hCitation
Lariciresinol SKBr3Breast Adenocarcinoma500[1][2]
Fibroblast (Healthy)->500[2]
HEK-293 (Healthy)->500[2]
Podophyllotoxin HCT116Colorectal Carcinoma0.23[3]
A549Lung Carcinoma1.9[3]
SkBr3Breast Adenocarcinoma0.175[3]

Note: A study comparing lariciresinol, pinoresinol (B1678388), and podophyllotoxin found that lariciresinol and pinoresinol exhibited lower cytotoxic effects on healthy fibroblast and HEK-293 cells compared to podophyllotoxin.[1][4] After 48 hours of treatment, the viability of fibroblast cells was reduced by 47% with lariciresinol, while podophyllotoxin showed significantly higher toxicity.[1]

Mechanisms of Action

Lariciresinol

Lariciresinol is believed to induce apoptosis in cancer cells primarily through the mitochondrial-mediated (intrinsic) pathway .[2][4][5][6] This process involves the regulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[2][7] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, triggering the release of cytochrome c and subsequent activation of the caspase cascade, ultimately leading to programmed cell death.[5]

Podophyllotoxin

Podophyllotoxin is a potent anti-cancer agent with a well-defined dual mechanism of action.[8][9] It primarily functions as:

  • An inhibitor of tubulin polymerization: By binding to tubulin, podophyllotoxin prevents the formation of microtubules, which are essential components of the mitotic spindle. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase.[8][9]

  • An inhibitor of DNA topoisomerase II: This action results in DNA strand breaks, further contributing to cell cycle arrest and the induction of apoptosis.[8][9]

The cytotoxic effects of podophyllotoxin are mediated through various signaling pathways, including the p38 MAPK, PI3K/Akt/mTOR, and NF-κB pathways.

Signaling Pathways

The following diagrams illustrate the known and proposed signaling pathways affected by lariciresinol and podophyllotoxin.

Lariciresinol_Signaling_Pathway Lariciresinol Lariciresinol Bcl2 Bcl-2 Lariciresinol->Bcl2 down-regulates Bax Bax Lariciresinol->Bax up-regulates Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Bcl2->Mitochondria Bax->Mitochondria Caspase_Cascade Caspase Cascade Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis Podophyllotoxin_Signaling_Pathway Podophyllotoxin Podophyllotoxin Tubulin Tubulin Polymerization Podophyllotoxin->Tubulin Topoisomerase_II Topoisomerase II Podophyllotoxin->Topoisomerase_II p38_MAPK p38 MAPK Pathway Podophyllotoxin->p38_MAPK PI3K_Akt PI3K/Akt Pathway Podophyllotoxin->PI3K_Akt NF_kB NF-kB Pathway Podophyllotoxin->NF_kB Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption DNA_Damage DNA Damage Topoisomerase_II->DNA_Damage G2M_Arrest G2/M Phase Arrest Microtubule_Disruption->G2M_Arrest DNA_Damage->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis p38_MAPK->Apoptosis PI3K_Akt->Apoptosis NF_kB->Apoptosis Experimental_Workflow Start Start: Select Cancer Cell Lines Cell_Culture Cell Culture and Seeding Start->Cell_Culture Treatment Treat with this compound and Podophyllotoxin Cell_Culture->Treatment MTT_Assay MTT Assay for Cytotoxicity (IC50) Treatment->MTT_Assay Flow_Cytometry Flow Cytometry for Cell Cycle and Apoptosis Treatment->Flow_Cytometry Western_Blot Western Blot for Apoptosis Pathway Proteins Treatment->Western_Blot Data_Analysis Data Analysis and Comparison MTT_Assay->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

A Comparative Efficacy Analysis: Lariciresinol Acetate and Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural compounds with therapeutic potential, both Lariciresinol, a lignan, and Resveratrol, a stilbenoid, have garnered significant attention from the scientific community. While direct comparative studies on the efficacy of Lariciresinol acetate (B1210297) versus Resveratrol are limited in publicly available literature, a parallel analysis of Lariciresinol and Resveratrol based on existing experimental data can provide valuable insights for researchers, scientists, and drug development professionals. This guide synthesizes available quantitative data, details key experimental protocols, and visualizes relevant biological pathways to offer an objective comparison.

It is important to note that the following data pertains to Lariciresinol, not Lariciresinol acetate. The biological activity of the acetate form may differ, and this comparison is made under the assumption of comparable efficacy.

Quantitative Efficacy Comparison

To facilitate a clear comparison, the following tables summarize the quantitative data on the anti-cancer, anti-diabetic, and antioxidant activities of Lariciresinol and Resveratrol.

CompoundCancer Cell LineAssayEndpointResultCitation
Lariciresinol SKBr3 (Breast Cancer)MTTIC50 (48h)500 µM[1]
Fibroblast (Healthy)MTTIC50 (48h)>500 µM[1]
HEK-293 (Healthy)MTTIC50 (48h)>500 µM[1]
Resveratrol A549 (Lung Carcinoma)MTTIC501.9 µM[2]
HCT-116 (Colon Cancer)MTTIC50 (48h)0.23 µM[2]
Various Cancer Cell LinesMTTIC500.18 - 9 µM[2]
Breast Carcinoma (MCF-7)MTTIC50 (48h)~100 µM[2]
Table 1: Comparative Cytotoxicity in Cancer and Healthy Cell Lines
CompoundEnzyme/AssayEndpointResultCitation
Lariciresinol α-glucosidaseIC506.97 ± 0.37 µM[3]
Resveratrol Not directly compared for α-glucosidase inhibition in the provided results.--
Table 2: Comparative Anti-Diabetic Activity
CompoundAssayResultCitation
Lariciresinol DPPH radical scavengingDose-dependent activity[4]
ABTS radical scavengingDose-dependent activity[4]
Superoxide radical scavengingDose-dependent activity[4]
Hydroxyl radical scavengingDose-dependent activity[4]
Resveratrol DPPH radical scavengingEffective scavenging activity[5]
ABTS radical scavengingHigher antioxidant activity than Trolox[5]
ORACDemonstrated highest antioxidant activity in this assay[5]
Table 3: Comparative Antioxidant Activity

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the efficacy of these compounds.

Cell Viability Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[6]

  • Cell Seeding: Cancer cells (e.g., SKBr3) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.[6]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (Lariciresinol or Resveratrol).[6]

  • Incubation: Cells are incubated with the compound for a specified period (e.g., 48 hours).[6]

  • MTT Addition: MTT solution is added to each well and incubated for a few hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[6]

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[6]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[6]

  • Data Analysis: The percentage of cell viability is calculated relative to the control (untreated cells), and the IC50 value is determined from the dose-response curve.[6]

Apoptosis Analysis: Flow Cytometry

Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a common method to quantify apoptosis.

  • Cell Treatment: Cells are treated with the desired concentrations of the test compound for a specified time.[1]

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.[1]

  • Resuspension: The cell pellet is resuspended in 1X Binding Buffer.[1]

  • Staining: Annexin V-FITC and PI are added to the cell suspension.[1]

  • Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.[1]

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound.

  • Preparation: A solution of DPPH in methanol (B129727) is prepared.[7]

  • Reaction: In a 96-well plate, different concentrations of the test compound are added to the DPPH solution.[7]

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.[7]

  • Absorbance Measurement: The absorbance is measured at a wavelength of approximately 517 nm.[7]

  • Calculation: The decrease in absorbance, indicating the scavenging of DPPH radicals, is used to calculate the antioxidant activity.[7]

Signaling Pathways and Mechanisms of Action

Both Lariciresinol and Resveratrol exert their biological effects by modulating various cellular signaling pathways.

Lariciresinol: Proposed Anti-Cancer and Anti-Diabetic Mechanisms

Lariciresinol has been shown to induce apoptosis in breast cancer cells, potentially through the mitochondrial-mediated pathway. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[1] In the context of diabetes, Lariciresinol inhibits the α-glucosidase enzyme and activates the insulin (B600854) signaling pathway, leading to the translocation of GLUT4 and increased glucose uptake.[3]

Lariciresinol_Signaling cluster_Anticancer Anti-Cancer Mechanism cluster_Antidiabetic Anti-Diabetic Mechanism Lariciresinol_cancer Lariciresinol Mitochondria Mitochondria Lariciresinol_cancer->Mitochondria Bcl2 Bcl-2 (Anti-apoptotic) Mitochondria->Bcl2 Bax Bax (Pro-apoptotic) Mitochondria->Bax Caspases Caspase Activation Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis Lariciresinol_diabetes Lariciresinol alpha_Glucosidase α-Glucosidase Lariciresinol_diabetes->alpha_Glucosidase Insulin_Receptor Insulin Receptor Lariciresinol_diabetes->Insulin_Receptor IRS1 IRS-1 Insulin_Receptor->IRS1 PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: Proposed signaling pathways for Lariciresinol.

Resveratrol: Multifaceted Anti-Inflammatory and Anti-Cancer Pathways

Resveratrol is known to interact with a multitude of cellular targets. Its anti-inflammatory effects are partly mediated through the inhibition of pro-inflammatory cytokines like TNF-α and interleukins, and the modulation of pathways such as NF-κB and MAPK. In cancer, Resveratrol can inhibit cell proliferation and induce apoptosis by affecting various signaling cascades, including those involving p53 and STAT3.

Resveratrol_Signaling cluster_Anti_Inflammatory Anti-Inflammatory Effects cluster_Anti_Cancer Anti-Cancer Effects Resveratrol Resveratrol NFkB NF-κB Pathway Resveratrol->NFkB MAPK MAPK Pathway Resveratrol->MAPK p53 p53 Pathway Resveratrol->p53 STAT3 STAT3 Pathway Resveratrol->STAT3 Proliferation Cell Proliferation Resveratrol->Proliferation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Pro_inflammatory_Cytokines MAPK->Pro_inflammatory_Cytokines Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis_Cancer Apoptosis p53->Apoptosis_Cancer STAT3->Proliferation

Caption: Key signaling pathways modulated by Resveratrol.

Conclusion

Based on the available in vitro data, Resveratrol appears to exhibit greater potency in terms of cytotoxicity against a range of cancer cell lines, with IC50 values often in the low micromolar range. Lariciresinol, while also demonstrating anti-cancer activity, shows a higher IC50 value in the tested breast cancer cell line. However, Lariciresinol displays significant inhibitory activity against α-glucosidase, suggesting a promising role in diabetes management. Both compounds demonstrate robust antioxidant properties through various mechanisms.

References

A Comparative Analysis of the Anti-inflammatory Effects of Lariciresinol Acetate and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Natural compounds with anti-inflammatory properties are of significant interest in drug discovery. This guide provides a comparative overview of the anti-inflammatory effects of two such compounds: Lariciresinol (B1674508), a lignan (B3055560) found in various plants, and Quercetin (B1663063), a flavonoid ubiquitous in fruits and vegetables.[1][2] While direct comparative studies on their acetate (B1210297) esters are limited, this analysis focuses on the available experimental data for the parent compounds to elucidate their mechanisms and potential therapeutic applications.

Mechanisms of Anti-inflammatory Action

Both Lariciresinol and Quercetin have been shown to modulate key signaling pathways involved in the inflammatory response, primarily through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

Lariciresinol:

Lariciresinol exerts its anti-inflammatory effects by regulating the NF-κB and transforming growth factor-beta (TGF-β) pathways.[3] In a rat model of Freund's adjuvant-induced arthritis, oral administration of Lariciresinol was shown to mitigate the inflammatory response.[3] Furthermore, a glycoside of lariciresinol has been found to attenuate influenza A virus-induced inflammation by inhibiting NF-κB activation.[3]

Quercetin:

Quercetin's anti-inflammatory properties are well-documented and operate through multiple mechanisms. It effectively suppresses the production of pro-inflammatory cytokines and mediators like nitric oxide (NO) by inhibiting the activation of NF-κB and the phosphorylation of MAP kinases, specifically ERK and p38.[4] Quercetin achieves NF-κB inhibition by stabilizing the NF-κB/IκB complex and preventing the degradation of IκB.[4] It has also been shown to down-regulate the expression of inflammatory genes and up-regulate anti-inflammatory factors. In human cell lines, quercetin has been observed to reduce the transcriptional activity of NF-κB and the expression of adhesion molecules VCAM-1 and E-selectin.[5]

Quantitative Data Summary

The following tables summarize the quantitative data from key experimental studies on the anti-inflammatory effects of Lariciresinol and Quercetin.

Table 1: In Vivo Anti-inflammatory Effects of Lariciresinol

ModelCompoundDosageEffectReference
Rat model of complete Freund's adjuvant-induced arthritis(-)-Lariciresinol10-30 mg/kg (oral) for 28 daysRegulation of TGF-β and NF-κB pathways[3]

Table 2: In Vitro Anti-inflammatory Effects of Quercetin

Cell LineTreatmentEffectFindingReference
LPS-stimulated RAW 264.7 macrophagesQuercetinInhibition of pro-inflammatory cytokine and NO productionSuppression of ERK and p38 MAP kinase activation and NF-κB signaling[4]
Human endothelial cellsQuercetinReduced cytokine-induced cell-surface expression of VCAM-1 and E-selectinAnti-inflammatory effect on endothelial activation[5]
Human hepatocytesQuercetinReduced transcriptional activity of NF-κBDirect inhibition of a key inflammatory transcription factor[5]
TNF-α stimulated HepG2 cellsQuercetinInhibition of NF-κB pathway and COX-2 expressionProtection against TNF-α induced inflammation[6]

Table 3: Clinical Trial Data for Quercetin

Study PopulationInterventionDurationKey FindingsReference
50 women with Rheumatoid Arthritis500 mg/day Quercetin8 weeksSignificant reduction in early morning stiffness, morning pain, and after-activity pain. Significant decrease in plasma hs-TNFα levels.[7][8]

Experimental Protocols

Study on Lariciresinol in a Rat Model of Arthritis

  • Model: Complete Freund's Adjuvant (CFA)-induced arthritis in rats.[3]

  • Treatment: Oral administration of (-)-Lariciresinol at doses of 10-30 mg/kg for 28 days.[3]

  • Analysis: Evaluation of the regulation of TGF-β and NF-κB signaling pathways. The specific methods for pathway analysis were not detailed in the provided source.[3]

Study on Quercetin in LPS-stimulated Macrophages

  • Cell Line: RAW 264.7 murine macrophage cells.[4]

  • Stimulation: Lipopolysaccharide (LPS) to induce an inflammatory response.[4]

  • Treatment: Dose- and time-dependent treatment with quercetin.[4]

  • Analysis:

    • RT-PCR: To measure the expression of proinflammatory cytokine mRNA.[4]

    • Immunoblotting: To assess the activation (phosphorylation) of MAP kinases (ERK, p38, JNK) and the degradation of IκB.[4]

    • NO Production Assay: To measure the levels of nitric oxide.[4]

Clinical Trial of Quercetin in Rheumatoid Arthritis

  • Design: Randomized, double-blind, placebo-controlled clinical trial.[7]

  • Participants: 50 women diagnosed with Rheumatoid Arthritis (RA).[7]

  • Intervention: Participants were divided into two groups: one receiving 500 mg/day of quercetin and the other a placebo for 8 weeks.[7]

  • Outcome Measures:

    • Clinical Symptoms: Early morning stiffness (EMS), morning pain, and after-activity pain were assessed.[7]

    • Disease Activity: Disease Activity Score 28 (DAS-28) and Health Assessment Questionnaire (HAQ) scores were evaluated.[7]

    • Inflammatory Markers: Plasma levels of high-sensitivity tumor necrosis factor-alpha (hs-TNFα) and erythrocyte sedimentation rate (ESR) were measured.[7]

Signaling Pathway and Experimental Workflow Diagrams

Lariciresinol_Anti_inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Pathway cluster_response Cellular Response Inflammatory_Stimulus Inflammatory Stimulus NFkB_Pathway NF-κB Pathway Inflammatory_Stimulus->NFkB_Pathway TGFb_Pathway TGF-β Pathway Inflammatory_Stimulus->TGFb_Pathway Inflammation Inflammation NFkB_Pathway->Inflammation TGFb_Pathway->Inflammation Lariciresinol Lariciresinol Lariciresinol->NFkB_Pathway Inhibits Lariciresinol->TGFb_Pathway Regulates

Caption: Lariciresinol's anti-inflammatory mechanism.

Quercetin_Anti_inflammatory_Pathway cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, p38) TLR4->MAPK IkB IκB TLR4->IkB Degradation NFkB NF-κB MAPK->NFkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_in_Nucleus NF-κB Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Quercetin Quercetin Quercetin->MAPK Inhibits Phosphorylation Quercetin->IkB Prevents Degradation NFkB_in_Nucleus->Pro_inflammatory_Genes

Caption: Quercetin's inhibition of NF-κB and MAPK pathways.

Experimental_Workflow_RA_Trial Recruitment Recruitment of 50 Women with Rheumatoid Arthritis Baseline Baseline Assessment (Clinical Symptoms, DAS-28, HAQ, hs-TNFα, ESR) Recruitment->Baseline Randomization Randomization Group_Q Quercetin Group (500 mg/day) Randomization->Group_Q Group_P Placebo Group Randomization->Group_P Intervention 8-Week Intervention Group_Q->Intervention Group_P->Intervention Final Final Assessment (Clinical Symptoms, DAS-28, HAQ, hs-TNFα, ESR) Intervention->Final Baseline->Randomization Analysis Comparative Analysis Final->Analysis

Caption: Workflow of the Quercetin clinical trial in RA patients.

Conclusion

Both Lariciresinol and Quercetin demonstrate significant anti-inflammatory properties by modulating key signaling pathways such as NF-κB and MAPK. Quercetin has been more extensively studied, with a larger body of in vitro and in vivo evidence, including human clinical data, supporting its efficacy.[4][5][7][8] The available data for Lariciresinol, primarily from animal models, also indicates its potential as an anti-inflammatory agent.[3]

For researchers and drug development professionals, Quercetin presents a well-characterized compound with established anti-inflammatory mechanisms and proven clinical effects in certain inflammatory conditions. Lariciresinol, while less studied, represents a promising candidate for further investigation, particularly regarding its regulatory role in the TGF-β pathway. Future research should aim for direct comparative studies, potentially including their acetate derivatives, to better delineate their respective potencies and therapeutic potentials.

References

Lariciresinol Acetate vs. Tamoxifen in ER-Positive Breast Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic strategies for estrogen receptor-positive (ER-positive) breast cancer, the selective estrogen receptor modulator (SERM) tamoxifen (B1202) has long been a cornerstone of endocrine therapy.[1][2][3] However, the quest for novel compounds with improved efficacy and reduced side effects is ongoing. Among the potential candidates are phytoestrogens, such as lariciresinol (B1674508), a lignan (B3055560) found in various plants. This guide provides a detailed comparison of the available experimental data on lariciresinol (as data on its acetate (B1210297) form is limited) and tamoxifen, focusing on their effects on ER-positive breast cancer cells.

Overview of Mechanisms

Tamoxifen's primary mechanism of action involves competitive binding to the estrogen receptor, thereby blocking estrogen-mediated signaling pathways that promote tumor growth.[2][4] This interaction leads to a cascade of events, including cell cycle arrest and induction of apoptosis.[5][6][7] While functioning as an antagonist in breast tissue, tamoxifen can exhibit estrogenic (agonist) effects in other tissues.[8]

Lariciresinol, a dietary lignan, and its metabolites are also known to possess anti-cancer properties.[9][10][11] Research suggests that its effects in ER-positive breast cancer cells are mediated through the induction of apoptosis and inhibition of tumor growth.[9] Notably, lariciresinol has been shown to upregulate the expression of estrogen receptor beta (ERβ), which is often associated with a better prognosis in breast cancer.[9]

Comparative Efficacy Data

Cell Viability and Proliferation

Tamoxifen: Numerous studies have demonstrated that tamoxifen inhibits the proliferation of MCF-7 cells in a dose- and time-dependent manner.[1][5]

Lariciresinol: Studies on lignans, including lariciresinol, indicate they can inhibit the growth of breast cancer cells.[10][11] For instance, dietary lariciresinol has been shown to attenuate mammary tumor growth in animal models bearing human MCF-7 xenografts.[9]

Compound Cell Line Concentration Effect on Cell Viability/Proliferation Citation
TamoxifenMCF-71-10 µMDose-dependent inhibition of cell growth.[6]
TamoxifenMCF-74.506 µg/mL (IC50)Significant cytotoxic effect.[12]
LariciresinolSkBr3500 µM50% reduction in cell viability after 48 hours.[10]
LariciresinolMCF-7 Xenografts20 and 100 mg/kg of dietInhibition of tumor growth.[9]
Apoptosis Induction

Tamoxifen: Tamoxifen is a well-established inducer of apoptosis in ER-positive breast cancer cells.[1][5][13][14] This is often associated with the downregulation of anti-apoptotic proteins like Bcl-2.[13][14]

Lariciresinol: Lariciresinol and its metabolites have also been shown to induce apoptosis.[10][11][15] In MCF-7 xenografts, dietary lariciresinol increased the apoptotic index of tumor cells.[9]

Compound Cell Line/Model Concentration/Dose Effect on Apoptosis Citation
TamoxifenMCF-75 µMInduction of apoptosis.[16]
TamoxifenMCF-7Not specifiedTime- and concentration-dependent downregulation of Bcl-2, correlating with apoptosis.[13][14]
LariciresinolSkBr3500 µMInduction of apoptosis.[11]
LariciresinolMCF-7 Xenografts20 and 100 mg/kg of dietEnhanced tumor cell apoptosis.[9]
Cell Cycle Arrest

Tamoxifen: A significant mechanism of tamoxifen's anti-proliferative effect is the induction of cell cycle arrest, primarily at the G0/G1 phase.[6][7][17]

Lariciresinol: While studies have shown that other natural compounds can induce cell cycle arrest in breast cancer cells, specific data on lariciresinol's effect on the cell cycle in ER-positive breast cancer cells is less detailed in the currently available literature.[18][19]

Compound Cell Line Concentration Effect on Cell Cycle Citation
TamoxifenMCF-71 µMArrest of cells in the G0/G1 phase.[7]
TamoxifenMCF-7Not specifiedAccumulation of cells in the early G1 phase.[17]

Signaling Pathways

The signaling pathways affected by tamoxifen are well-documented. In contrast, the precise molecular pathways for lariciresinol in ER-positive breast cancer are still under investigation.

Tamoxifen Signaling Pathway

Tamoxifen, as a SERM, competitively inhibits the binding of estradiol (B170435) to the estrogen receptor. This tamoxifen-ER complex then translocates to the nucleus and binds to estrogen response elements (EREs) on the DNA. This binding recruits co-repressors instead of co-activators, leading to the downregulation of estrogen-responsive genes involved in cell proliferation and survival. Furthermore, tamoxifen can induce apoptosis through both ER-dependent and ER-independent mechanisms, including the modulation of Bcl-2 family proteins and the activation of signaling cascades like the ERK pathway.[13][14][16]

Tamoxifen_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tamoxifen Tamoxifen ER Estrogen Receptor (ER) Tamoxifen->ER Binds Bcl2 Bcl-2 Tamoxifen->Bcl2 Downregulates Apoptosis Apoptosis Tamoxifen->Apoptosis Induces Estradiol Estradiol Estradiol->ER Blocked by Tamoxifen Tam_ER Tamoxifen-ER Complex ERE Estrogen Response Element (ERE) Tam_ER->ERE Translocates & Binds Bcl2->Apoptosis Inhibits Prolif_Genes Proliferation & Survival Genes ERE->Prolif_Genes Represses Transcription Proliferation Cell Proliferation Prolif_Genes->Proliferation Inhibition

Caption: Simplified signaling pathway of Tamoxifen in ER-positive breast cancer cells.
Lariciresinol Signaling Pathway

The current understanding of lariciresinol's mechanism suggests it can induce apoptosis, potentially through the modulation of Bcl-2 family proteins, similar to tamoxifen.[15] It has also been observed to increase the expression of ERβ, which can counteract the proliferative signals from ERα.[9] However, a detailed signaling cascade comparable to that of tamoxifen has not yet been fully elucidated.

Experimental Protocols

Below are representative protocols for key experiments used to evaluate the effects of these compounds.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow:

Caption: General workflow for an MTT cell viability assay.

Detailed Method:

  • Cell Seeding: ER-positive breast cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of lariciresinol acetate or tamoxifen. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Detailed Method:

  • Cell Culture and Treatment: Cells are cultured and treated with the compounds as described for the viability assay.

  • Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. The results allow for the quantification of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Conclusion and Future Directions

Tamoxifen is a well-established and effective therapy for ER-positive breast cancer with a clearly defined mechanism of action.[1][2][3] Lariciresinol shows promise as a potential anti-cancer agent, demonstrating inhibitory effects on tumor growth and the ability to induce apoptosis in ER-positive breast cancer models.[9][10][11]

The primary limitation in a direct comparison is the lack of head-to-head in vitro or in vivo studies. Future research should focus on:

  • Direct Comparative Studies: Conducting studies that directly compare the efficacy of this compound and tamoxifen in ER-positive cell lines and animal models.

  • Mechanistic Elucidation: Further investigating the molecular mechanisms of this compound, including its specific signaling pathways and its effects on the cell cycle.

  • Combination Therapies: Exploring the potential synergistic effects of using this compound in combination with tamoxifen or other standard-of-care treatments.

Such studies will be crucial in determining the potential of this compound as a viable alternative or adjunct therapy in the management of ER-positive breast cancer.

References

A Comparative Guide to the Bioavailability of Lignans: Featuring Lariciresinol Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the bioavailability of Lariciresinol acetate (B1210297) and other prominent dietary lignans (B1203133), including Secoisolariciresinol, Pinoresinol, and Matairesinol. Designed for researchers, scientists, and drug development professionals, this document summarizes key pharmacokinetic data, details experimental methodologies, and visualizes relevant biological pathways to facilitate a deeper understanding of these bioactive compounds.

Executive Summary

Lignans are a class of polyphenolic compounds found in a variety of plant-based foods that have garnered significant interest for their potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties. Their therapeutic efficacy is, however, intrinsically linked to their bioavailability. This guide focuses on Lariciresinol acetate, a derivative of the lignan (B3055560) Lariciresinol. While direct pharmacokinetic studies on this compound are not currently available in the public domain, it is hypothesized to function as a prodrug, undergoing hydrolysis in vivo to release the active compound, Lariciresinol. This approach is a common strategy to enhance the bioavailability of phenolic compounds.

This comparison synthesizes available preclinical data for Lariciresinol and other key lignans to provide a valuable resource for researchers. Due to the limited direct comparative studies, this guide collates data from various in vivo experiments to construct a comparative overview.

Quantitative Bioavailability Data

The following table summarizes the available pharmacokinetic parameters for several key lignans following oral administration in animal models. It is important to note that direct comparative studies are scarce, and the data presented here is compiled from different studies with varying experimental conditions.

Table 1: Comparative Pharmacokinetic Parameters of Lignans (Oral Administration)

CompoundAnimal ModelDoseTmax (h)Cmax (ng/mL)AUC (ng·h/mL)Oral Bioavailability (%)
Lariciresinol Rat3 or 15 mg/kg/day for 9 weeksNot ReportedNot ReportedNot ReportedNot Reported
Secoisolariciresinol (metabolite of SDG) Rat40 mg/kg (of SDG)~358.7Not ReportedNot Reported
Enterodiol (B191174) (metabolite of SDG) Rat40 mg/kg (of SDG)11-12Similar to EnterolactoneSimilar to EnterolactoneNot Reported
Enterolactone (metabolite of SDG) Rat40 mg/kg (of SDG)11-12Similar to EnterodiolSimilar to EnterodiolNot Reported
Pinoresinol Mouse0.1 µmol/kg0.2561.14Greater than PMGNot Reported
Pinoresinol-4-O-β-D-glucopyranoside (PMG) Mouse0.1 µmol/kg0.2552.97Less than PINNot Reported
7-Hydroxymatairesinol Human (Postmenopausal Women)36 mg/day1757.08Not ReportedNot Reported

Note: Data for Lariciresinol and Matairesinol are limited. The data for 7-Hydroxymatairesinol, a related compound to Matairesinol, is included for reference. The bioavailability of Secoisolariciresinol Diglucoside (SDG) itself is negligible; the data presented are for its metabolites.

Experimental Protocols

This section outlines a general experimental workflow for assessing the oral bioavailability of lignans in a rodent model, based on common practices in the field.

Animal Model and Dosing
  • Animal Model: Male Sprague-Dawley rats (200-250 g) are a commonly used model. Animals are typically housed in a controlled environment and fasted overnight before the experiment.

  • Compound Administration: The lignan of interest is administered orally via gavage. The compound is usually suspended in a vehicle such as a 0.5% solution of carboxymethylcellulose (CMC) in water. The dosing volume is typically kept consistent, for example, at 10 mL/kg body weight.

Blood Sampling
  • Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points after oral administration. A typical sampling schedule might include 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

  • Blood is collected into heparinized tubes to prevent clotting and then centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.

Sample Preparation and Analysis
  • Plasma Extraction: Lignans and their metabolites are extracted from the plasma. A common method is liquid-liquid extraction with a solvent like diethyl ether or protein precipitation with acetonitrile.[1][2]

  • Analytical Method: The concentrations of the lignans and their metabolites in the plasma extracts are quantified using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV detector, fluorescence detector, or a Mass Spectrometer (LC-MS/MS).[3][4] An internal standard is used to ensure accuracy and precision.

Pharmacokinetic Analysis
  • The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:

    • Cmax: The maximum observed plasma concentration.

    • Tmax: The time at which Cmax is reached.

    • AUC (Area Under the Curve): A measure of the total drug exposure over time, calculated using the trapezoidal rule.

The following diagram illustrates a typical experimental workflow for a lignan pharmacokinetic study.

experimental_workflow cluster_pre_study Pre-Study cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Fasting Overnight Fasting Animal_Acclimatization->Fasting Oral_Gavage Oral Administration (Gavage) Fasting->Oral_Gavage Blood_Collection Serial Blood Sampling Oral_Gavage->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Sample_Extraction Plasma Extraction Plasma_Separation->Sample_Extraction LC_MS_Analysis LC-MS/MS Analysis Sample_Extraction->LC_MS_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) LC_MS_Analysis->PK_Analysis

Workflow for a typical lignan pharmacokinetic study in rodents.

Signaling Pathways and Biological Activities

Lignans exert their biological effects by modulating various signaling pathways. The following diagrams illustrate some of the known pathways influenced by Lariciresinol.

Lariciresinol and Insulin (B600854) Signaling

Lariciresinol has demonstrated anti-diabetic properties by enhancing insulin signaling. It promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, leading to increased glucose uptake.[1]

insulin_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS1 IRS-1 IR->IRS1 Phosphorylation GLUT4_vesicle GLUT4 Vesicle GLUT4_transporter GLUT4 Transporter GLUT4_vesicle->GLUT4_transporter Glucose_uptake Glucose Uptake GLUT4_transporter->Glucose_uptake PI3K PI3K IRS1->PI3K Activation Akt Akt PI3K->Akt Activation Akt->GLUT4_vesicle Promotes translocation Glucose Glucose Glucose->GLUT4_transporter Lariciresinol Lariciresinol Lariciresinol->Akt Enhances Activation

Lariciresinol enhances insulin signaling, promoting glucose uptake.
Lignan Metabolism and Enterolignan Production

Dietary lignans are metabolized by the gut microbiota into enterolignans, primarily enterodiol and enterolactone, which are thought to be the primary bioactive forms.

lignan_metabolism cluster_dietary Dietary Lignans cluster_gut Gut Microbiota Metabolism SDG Secoisolariciresinol Diglucoside (SDG) Secoisolariciresinol Secoisolariciresinol SDG->Secoisolariciresinol Hydrolysis Pinoresinol Pinoresinol Lariciresinol Lariciresinol Pinoresinol->Lariciresinol Lariciresinol->Secoisolariciresinol Matairesinol Matairesinol Enterolactone Enterolactone Matairesinol->Enterolactone Enterodiol Enterodiol Secoisolariciresinol->Enterodiol Enterodiol->Enterolactone

Metabolic conversion of dietary lignans to enterolignans by gut microbiota.

Conclusion

References

Validating Lariciresinol Acetate's Anticancer Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide to the Anticancer Potential of Lariciresinol (B1674508) Acetate (B1210297) in Comparison to Alternative Lignans (B1203133)

This publication provides a detailed comparison of the anticancer properties of lariciresinol acetate against other well-known lignans, pinoresinol (B1678388) and podophyllotoxin (B1678966). This guide is intended for researchers, scientists, and drug development professionals, offering a side-by-side analysis of their efficacy in multiple cell lines, supported by experimental data and detailed protocols.

Comparative Efficacy of Lignans in Cancer and Healthy Cell Lines

The in vitro cytotoxic activity of lariciresinol, pinoresinol, and podophyllotoxin was evaluated across various human cancer cell lines and non-cancerous cell lines to determine their potency and selectivity. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the tables below.

Table 1: IC50 Values (in µM) in SKBr3 Human Breast Cancer Cells and Healthy Human Cell Lines
CompoundSKBr3 (Breast Cancer)Fibroblast (Healthy)HEK-293 (Healthy)
Lariciresinol 500>500>500
Pinoresinol 575>575>575
Podophyllotoxin 0.1750.175Not Reported

Data sourced from a comparative study on the effects of these lignans after 48 hours of treatment.[1][2]

Table 2: IC50 Values (in µM) of Podophyllotoxin in Various Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
HL-60 Leukemia>0.004
SMMC-7721 Liver Cancer>40
A549 Lung Cancer0.8 - 10
MCF-7 Breast Cancer>40
SW-480 Colon Cancer>40
HCT116 Colon Cancer0.23

IC50 values for podophyllotoxin and its derivatives vary significantly based on the specific derivative and the cell line tested. The values presented are a range found in the literature.[3][4]

Mechanisms of Anticancer Action: A Look at Signaling Pathways

Lariciresinol, pinoresinol, and podophyllotoxin induce cancer cell death through distinct signaling pathways.

Lariciresinol primarily triggers the mitochondrial-mediated apoptosis pathway .[5][6] This intrinsic pathway is characterized by the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately resulting in programmed cell death.[5]

Pinoresinol has been shown to activate the ATM-p53 signaling cascade , particularly in colon cancer cell lines.[1] Ataxia telangiectasia mutated (ATM) is a crucial protein kinase that responds to DNA damage. Its activation leads to the phosphorylation of the tumor suppressor protein p53, which can then initiate cell cycle arrest and apoptosis.[1]

Podophyllotoxin and its derivatives function as inhibitors of both microtubule polymerization and topoisomerase II . This dual action disrupts the cell's cytoskeleton, leading to cell cycle arrest in the G2/M phase, and interferes with DNA replication and repair, ultimately inducing apoptosis.[7][]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Cell Viability Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., SKBr3, HepG2) into 96-well plates at a density of approximately 1 x 10^4 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the test compounds (Lariciresinol, Pinoresinol, or Podophyllotoxin).

  • Incubation: Incubate the plates for the desired period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated cells) and determine the IC50 values from the dose-response curves.[9][10][11]

Apoptosis Quantification: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of the test compounds for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold phosphate-buffered saline (PBS), and centrifuge.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive and PI-negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[12][13][14]

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat cells with the test compounds, then harvest and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing and incubate on ice for at least 30 minutes.

  • Washing: Wash the fixed cells twice with PBS.

  • RNase Treatment: Treat the cell pellet with RNase A solution to remove RNA.

  • PI Staining: Add PI solution to the cells and incubate at room temperature for 5-10 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting PI fluorescence data on a linear scale. Use gating to exclude doublets and analyze at a low flow rate.

Visualizing the Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow.

Lariciresinol_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell Lariciresinol Lariciresinol Bcl2 Bcl-2 (Anti-apoptotic) Lariciresinol->Bcl2 inhibits Bax Bax (Pro-apoptotic) Lariciresinol->Bax activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Bcl2->Mitochondrion inhibits release of Bax->Mitochondrion promotes release of Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 activates Activated_Caspase9 Activated Caspase-9 Caspase9->Activated_Caspase9 Caspase3 Pro-caspase-3 Activated_Caspase9->Caspase3 activates Activated_Caspase3 Activated Caspase-3 Caspase3->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis executes

Caption: Lariciresinol-induced mitochondrial-mediated apoptosis.

Pinoresinol_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell Pinoresinol Pinoresinol DNA_Damage DNA Damage Pinoresinol->DNA_Damage ATM ATM DNA_Damage->ATM activates p53 p53 ATM->p53 phosphorylates (activates) Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Podophyllotoxin_Action_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell Podophyllotoxin Podophyllotoxin Microtubules Microtubule Polymerization Podophyllotoxin->Microtubules inhibits TopoisomeraseII Topoisomerase II Podophyllotoxin->TopoisomeraseII inhibits G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest DNA_Damage DNA Damage TopoisomeraseII->DNA_Damage Apoptosis Apoptosis G2M_Arrest->Apoptosis DNA_Damage->Apoptosis Experimental_Workflow cluster_assays Cytotoxicity & Apoptosis Assays start Start: Cancer Cell Culture treatment Treatment with This compound & Alternatives start->treatment incubation Incubation (24-48 hours) treatment->incubation mt_assay MTT Assay (Cell Viability) incubation->mt_assay ap_assay Annexin V/PI Staining (Apoptosis) incubation->ap_assay cc_assay Propidium Iodide Staining (Cell Cycle) incubation->cc_assay analysis Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) mt_assay->analysis ap_assay->analysis cc_assay->analysis conclusion Conclusion: Comparative Efficacy analysis->conclusion

References

A Comparative Analysis of the Estrogenic Potency of Lariciresinol Acetate and Genistein

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide offers a detailed, data-driven comparison of the estrogenic activities of the lignan (B3055560) precursor Lariciresinol (B1674508) acetate (B1210297) and the well-characterized isoflavone, genistein (B1671435). The analysis focuses on their interaction with estrogen receptors and their subsequent effects on estrogen-responsive breast cancer cells, providing valuable insights for researchers in pharmacology and drug development.

While extensive research has elucidated the estrogenic profile of genistein, direct quantitative data for Lariciresinol acetate remains limited. Consequently, this guide incorporates data on the primary metabolites of lariciresinol—enterolactone (B190478) and enterodiol (B191174)—which are the biologically active forms in vivo, to provide a more comprehensive comparative framework.

Estrogen Receptor Binding Affinity: A Tale of Two Phytoestrogens

The initiation of an estrogenic response is predicated on the binding of a ligand to one of the two estrogen receptor (ER) subtypes: ERα or ERβ. The binding affinity for each subtype can dictate the tissue-specific physiological and pathological outcomes.

Table 1: Comparative Estrogen Receptor Binding Affinity

CompoundTarget ReceptorAssay TypeIC50Relative Binding Affinity (RBA) % (vs. Estradiol)
Genistein ERαRadioligand Displacement5 x 10⁻⁷ M~4%[1]
ERβRadioligand DisplacementNot explicitly stated~87%
Enterolactone ERαRadioligand DisplacementLow Affinity[2]Not determined
ERβRadioligand DisplacementLow Affinity[2]Not determined
Enterodiol ERα / ERβ---Data not availableData not available
Experimental Protocol: Competitive Estrogen Receptor Binding Assay

A standard method to quantify the binding affinity of a test compound is the competitive radioligand binding assay.

Methodology:

  • Receptor Source: Estrogen receptors are typically isolated from the uterine cytosol of ovariectomized rats.

  • Competitive Incubation: A fixed concentration of radiolabeled 17β-estradiol ([³H]-E2) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (genistein or lariciresinol metabolites).

  • Equilibrium and Separation: Following incubation to reach binding equilibrium, unbound ligands are separated from the receptor-ligand complexes, often using a dextran-coated charcoal suspension.

  • Quantification: The radioactivity of the receptor-bound fraction is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that displaces 50% of the radiolabeled estradiol (B170435) (IC50) is calculated. The Relative Binding Affinity (RBA) is then determined using the formula: (IC50 of Estradiol / IC50 of Test Compound) x 100.

Visualizing the Workflow: Competitive ER Binding Assay

ER_Binding_Assay_Workflow cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis A Isolate Uterine Cytosol (ER Source) C Incubate ER, [3H]-Estradiol & Test Compound A->C B Prepare [3H]-Estradiol & Test Compounds B->C D Separate Bound & Unbound Ligands C->D E Quantify Radioactivity D->E F Determine IC50 Values E->F G Calculate Relative Binding Affinity (RBA) F->G

Figure 1: Experimental workflow for a competitive estrogen receptor binding assay.

Impact on Breast Cancer Cell Proliferation: The MCF-7 Model

The MCF-7 human breast cancer cell line, which expresses both ERα and ERβ, serves as a crucial in vitro model to assess the proliferative or anti-proliferative effects of estrogenic compounds.

Table 2: Effects on MCF-7 Cell Proliferation

CompoundProliferative EffectConcentration RangeIC50 / EC50
Genistein Biphasic: Stimulatory at low concentrations, inhibitory at high concentrations.[1]Stimulatory: 10⁻⁸ - 10⁻⁶ M, Inhibitory: >10⁻⁵ M[1]Varies by study
Lariciresinol Inhibitory (on SKBr3 breast cancer cells)Not specifiedIC50: 500 µM[3]
Enterolactone Stimulatory at low concentrations, inhibitory at higher concentrations.[4][5]Stimulatory: 0.5 - 10 µM[4][5]Not determined
Enterodiol Stimulatory[6]Not specifiedNot determined

Key Insights: Genistein exhibits a characteristic biphasic effect on MCF-7 cells, promoting growth at lower concentrations and inhibiting it at higher doses[1]. The metabolites of lariciresinol, particularly enterolactone and enterodiol, have been shown to stimulate MCF-7 cell proliferation at micromolar concentrations[4][6]. While direct data on this compound in MCF-7 cells is scarce, a study on the SKBr3 breast cancer cell line indicated an inhibitory effect at a high concentration[3].

Experimental Protocol: MCF-7 Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

Methodology:

  • Cell Culture: MCF-7 cells are seeded in 96-well plates and are typically cultured in a medium containing charcoal-stripped serum to eliminate confounding effects from endogenous estrogens.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compounds (genistein, this compound, or its metabolites).

  • Incubation: The cells are incubated for a defined period, generally 24 to 72 hours.

  • MTT Reagent: The MTT reagent is added to each well. Metabolically active cells convert the yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as DMSO.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader, which correlates with the number of viable cells.

  • Data Analysis: Cell proliferation is calculated relative to a vehicle-treated control group, and dose-response curves are generated to determine EC50 (for stimulation) or IC50 (for inhibition) values.

Visualizing the Workflow: MCF-7 Proliferation Assay

MTT_Assay_Diagram A Seed MCF-7 Cells B Estrogen Deprivation A->B C Treat with Test Compounds B->C D Incubate C->D E Add MTT Reagent D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Analyze Cell Viability Data G->H

Figure 2: Key steps in the MCF-7 cell proliferation (MTT) assay.

Underlying Signaling Mechanisms

Both genistein and the active metabolites of lariciresinol exert their biological effects through the canonical estrogen receptor signaling pathway.

Genistein's Estrogenic Signaling Cascade

Upon entering the cell, genistein binds to cytosolic estrogen receptors, inducing a conformational change that leads to receptor dimerization. The activated dimer translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription and subsequent cellular responses.

Genistein_Pathway Genistein Genistein ER ER Genistein->ER Binds Dimerization Dimerization ER->Dimerization Nuclear_Translocation Nuclear_Translocation Dimerization->Nuclear_Translocation ERE_Binding ERE_Binding Nuclear_Translocation->ERE_Binding Binds to EREs Gene_Transcription Gene_Transcription ERE_Binding->Gene_Transcription Modulates Cellular_Response Cellular_Response Gene_Transcription->Cellular_Response

Figure 3: Simplified estrogenic signaling pathway for genistein.
Lariciresinol's Path to Estrogenic Activity

Lariciresinol itself is a pro-ligand. Following ingestion, it undergoes metabolic transformation by the gut microbiota to produce the biologically active enterolignans, enterolactone and enterodiol. These metabolites are then absorbed and can engage with the estrogen receptor signaling pathway in a manner analogous to genistein.

Lariciresinol_Activation_Pathway cluster_Metabolism In Vivo Metabolism cluster_Signaling Cellular Signaling Lariciresinol This compound Metabolism Gut Microbiota Metabolism Lariciresinol->Metabolism Enterolignans Enterolactone & Enterodiol Metabolism->Enterolignans ER_Binding Binds to Estrogen Receptors Enterolignans->ER_Binding Gene_Modulation Modulation of Gene Expression ER_Binding->Gene_Modulation

Figure 4: Metabolic activation and signaling of lariciresinol.

Concluding Remarks

The comparative analysis reveals that genistein is a more potent and well-documented estrogenic compound than the metabolites of lariciresinol. Genistein exhibits a stronger binding affinity for estrogen receptors, particularly ERβ, and displays a pronounced biphasic proliferative effect on MCF-7 breast cancer cells.

The estrogenic activity of this compound is indirect and dependent on its metabolic conversion to enterolignans by the gut microbiota. The resulting metabolites, enterolactone and enterodiol, demonstrate weak estrogenic properties, including a low affinity for estrogen receptors and a stimulatory effect on MCF-7 cell proliferation at micromolar concentrations.

For researchers and drug development professionals, this guide underscores the nuanced differences between these two classes of phytoestrogens. Future in-depth studies are warranted to directly quantify the estrogenic and anti-estrogenic potential of this compound and its metabolites to fully understand their therapeutic and toxicological profiles in comparison to established phytoestrogens like genistein.

References

A Head-to-Head Comparison: Lariciresinol Acetate vs. Its Glucoside in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product research, lignans (B1203133) have garnered significant attention for their diverse pharmacological properties. Among them, lariciresinol (B1674508) and its derivatives are subjects of ongoing investigation for their potential therapeutic applications. This guide provides a detailed head-to-head comparison of Lariciresinol acetate (B1210297) and its corresponding glucoside, Lariciresinol-4-O-β-D-glucopyranoside, focusing on their biological activities, underlying mechanisms of action, and the experimental methodologies used to evaluate them. This objective analysis, supported by available experimental data, is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

The addition of an acetate or a glucoside moiety to the lariciresinol backbone significantly alters its physicochemical properties, which in turn can influence its bioavailability and biological activity.

PropertyLariciresinol AcetateLariciresinol GlucosideReference
Molecular Formula C22H26O7C26H34O11[1]
Molecular Weight 402.44 g/mol 522.54 g/mol [1]
Solubility Likely more soluble in organic solventsMore water-solubleInferred
Bioavailability Potentially higher passive diffusion across cell membranesMay require enzymatic hydrolysis for absorptionInferred

Comparative Biological Activity

While direct comparative studies between this compound and its glucoside are limited, available data on their individual biological activities in key therapeutic areas are summarized below.

Anticancer Activity

Both lariciresinol and its glucoside have been investigated for their potential to inhibit cancer cell growth.

CompoundCell LineAssayIC50 ValueReference
(-)-LariciresinolSKBr3 (Breast Cancer)MTT Assay500 µM (48h)[2]
Lariciresinol-4-O-β-D-glucopyranosideNot SpecifiedMTT AssayWeaker ER-β affinity compared to lariciresinol derivatives, suggesting aglycone structure dictates receptor specificity.[3]
Antiviral Activity

The antiviral properties of lariciresinol derivatives have been a key area of research, particularly against influenza and hepatitis B viruses.

CompoundVirusAssayEC50 ValueReference
(-)-LariciresinolHepatitis B Virus (HBV)qPCR42.62 µM[4]
Lariciresinol-4-O-β-D-glucopyranosideInfluenza A Virus (H1N1)CPE InhibitionEffective against virus-induced CPE[5]
Anti-inflammatory Activity

The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key signaling pathways involved in inflammation.

CompoundKey FindingsReference
(-)-LariciresinolRegulates TGF-β and NF-κB pathways.[6]
Lariciresinol-4-O-β-D-glucopyranosideSuppressed influenza A virus-induced expression of pro-inflammatory molecules IL-6, TNF-α, IL-8, MCP-1, IP-10, and IFN-α.[5]
Antioxidant Activity

The antioxidant capacity is a fundamental property of many phenolic compounds, including lignans.

CompoundAssayKey FindingsReference
(+)-LariciresinolDPPH and ABTS radical scavengingDose-dependent radical scavenging activity.[7]
Lariciresinol GlucosideGeneralScavenges free radicals and reduces oxidative stress.[3]

Signaling Pathways

The biological activities of Lariciresinol and its derivatives are often mediated through the modulation of critical cellular signaling pathways. The NF-κB pathway, a central regulator of inflammation and immune responses, is a key target.

Caption: Proposed mechanism of Lariciresinol derivatives in inhibiting the NF-κB signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and its glucoside.

MTT Assay for Cytotoxicity

This assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[8]

Protocol:

  • Cell Seeding: Seed cells (e.g., SKBr3) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the test compound (e.g., Lariciresinol).

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 values from dose-response curves.

MTT_Assay_Workflow A Seed cells in 96-well plate B Add test compounds at various concentrations A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 3-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 G->H

Caption: Workflow for the MTT cell viability assay.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the capacity of a compound to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical.[9][10]

Protocol:

  • Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol). Prepare a 0.1 mM working solution of DPPH in the same solvent.

  • Reaction Mixture: In a 96-well plate, add a defined volume of the test sample at various dilutions to an equal volume of the DPPH working solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each sample concentration and determine the IC50 value. The scavenging activity is calculated using the formula: Scavenging activity (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

Cytopathic Effect (CPE) Inhibition Assay for Antiviral Activity

This assay determines the ability of a compound to inhibit the virus-induced damage to host cells.[11][12]

Protocol:

  • Cell Plating: Seed host cells (e.g., MDCK cells for influenza virus) in 96-well plates and incubate until a confluent monolayer is formed.

  • Virus Infection: Infect the cells with a specific titer of the virus (e.g., 100 TCID50).

  • Compound Treatment: After a 2-hour incubation with the virus, wash the cells and add fresh medium containing serial dilutions of the test compound.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere, until CPE is observed in the virus control wells.

  • CPE Evaluation: Observe the cells under a microscope for morphological changes indicative of CPE. Cell viability can be quantified using a dye such as neutral red or crystal violet.

  • Data Analysis: The 50% effective concentration (EC50) is calculated as the concentration of the compound that inhibits viral CPE by 50%.

Conclusion

The available evidence suggests that both Lariciresinol and its glucoside possess a range of promising biological activities, including anticancer, antiviral, anti-inflammatory, and antioxidant effects. The addition of a glucoside moiety generally increases water solubility, which may affect bioavailability and the mechanism of action. Lariciresinol itself has demonstrated potent inhibitory effects in various assays, while its glucoside has shown significant anti-inflammatory and antiviral properties, particularly through the modulation of the NF-κB pathway.

Direct comparative data for this compound is currently lacking in the scientific literature. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound to allow for a more comprehensive head-to-head comparison with its glucoside counterpart. Such studies would be invaluable for guiding the future development of these natural compounds as potential therapeutic agents.

References

Lariciresinol: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the therapeutic potential of the lignan (B3055560) Lariciresinol (B1674508). This document synthesizes available preclinical data, focusing on its anticancer, antidiabetic, and antiviral activities.

Note: While this guide focuses on Lariciresinol, a thorough literature search yielded no specific efficacy data for its acetylated form, Lariciresinol acetate. The following information is based on studies of Lariciresinol.

Executive Summary

Lariciresinol, a naturally occurring lignan found in various plants, has demonstrated promising therapeutic potential in preclinical studies.[1] It exhibits selective cytotoxicity towards cancer cells, primarily through the induction of apoptosis.[1] Furthermore, Lariciresinol has shown potential as an antidiabetic agent by inhibiting α-glucosidase and enhancing insulin (B600854) signaling. Antiviral properties, particularly against the Hepatitis B virus, have also been reported. This guide provides a comparative overview of the in vitro and in vivo efficacy of Lariciresinol, alongside detailed experimental protocols and a discussion of its mechanisms of action.

In Vitro Efficacy of Lariciresinol

In vitro studies have been instrumental in elucidating the cytotoxic and biological activities of Lariciresinol across various cell lines.

Anticancer Activity

Lariciresinol has been shown to induce apoptosis in a concentration-dependent manner in several cancer cell lines.[1] Notably, it appears to have a lower cytotoxic effect on healthy cell lines compared to some conventional chemotherapeutic agents.[1]

Cell LineCancer TypeKey FindingsReference
SkBr3Breast CancerIC50 of 500 µM after 48 hours. Induced morphological changes and apoptosis.[2]
HepG2Liver CancerInduced apoptosis via the mitochondrial-mediated pathway.[3]
Fibroblast (Healthy)NormalReduced cell viability by 47% at 500 µM after 48 hours.[4][5]
HEK-293 (Healthy)NormalCell viability of 49% at 500 µM after 48 hours.[5]
Antidiabetic Activity

The antidiabetic potential of Lariciresinol has been investigated through its effect on key enzymes and cellular pathways involved in glucose metabolism.

AssayKey FindingsReference
α-glucosidase inhibitionIC50 value of 6.97 ± 0.37 µM. Acts as a competitive inhibitor with a Ki value of 0.046 µM.[3]
Glucose uptake in C2C12 cellsActivates insulin signaling, leading to GLUT4 translocation and augmented glucose uptake.[3]
Antiviral Activity

Lariciresinol has demonstrated significant antiviral activity, particularly against the Hepatitis B virus (HBV).

Cell LineVirusKey FindingsReference
HepG2.2.15Hepatitis B Virus (HBV)EC50 of 42.62 μM. Inhibited HBV DNA replication of both wild-type and nucleoside analogue-resistant strains.[6][7]

In Vivo Efficacy of Lariciresinol

In vivo studies, primarily in rodent models, have provided evidence for the therapeutic potential of Lariciresinol in oncology and diabetes.

Anticancer Activity

Animal studies have demonstrated the ability of Lariciresinol to inhibit tumor growth and angiogenesis.[8][9]

Animal ModelCancer TypeTreatment ProtocolKey Quantitative OutcomesReference
Sprague-Dawley RatsDMBA-Induced Mammary Tumors3 or 15 mg/kg body weight, oral gavage, daily for 9 weeks.Inhibition of tumor growth and angiogenesis (specific percentage not reported).[8][9]
Athymic MiceMCF-7 Human Breast Cancer Xenografts20 or 100 mg/kg of diet for 5 weeks.Inhibition of tumor growth and angiogenesis (specific percentage not reported); Enhanced tumor cell apoptosis; Increased estrogen receptor beta expression.[8][9]
Antidiabetic Activity

In a diabetic mouse model, oral administration of Lariciresinol has shown significant improvements in glycemic control.

Animal ModelConditionTreatment ProtocolKey Quantitative OutcomesReference
Streptozotocin (STZ)-treated diabetic miceDiabetes10 mg/kg oral administration for 3 weeks.Considerably decreased blood glucose levels; Increased insulin levels; Improved pancreatic islet size; Increased GLUT4 expression in skeletal muscle.[10]

Comparison with Alternatives

Lariciresinol's efficacy has been compared to other lignans (B1203133) and established therapeutic agents.

CompoundTarget/ModelKey Comparative FindingReference
Pinoresinol SkBr3 breast cancer cellsLariciresinol (IC50: 500 µM) was slightly more potent than Pinoresinol (IC50: 575 µM). Both showed lower cytotoxicity to healthy cells than Podophyllotoxin.[2]
Podophyllotoxin Fibroblast and HEK-293 cellsPodophyllotoxin had a significantly higher cytotoxic effect on healthy cell lines compared to Lariciresinol.[4][5]

Experimental Protocols

In Vitro Cell Viability (MTT Assay)
  • Cell Seeding: Cancer and healthy cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of Lariciresinol or a control substance.

  • Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

In Vivo Mammary Cancer Xenograft Model
  • Animal Model: Estrogen-maintained ovariectomized athymic mice are used.[1]

  • Tumor Cell Implantation: Human breast cancer cells (e.g., MCF-7) are implanted into the mammary fat pad.

  • Treatment Administration: Once tumors are established, mice are fed a diet containing Lariciresinol (e.g., 20 or 100 mg/kg of diet) or a control diet.[8]

  • Monitoring: Tumor growth is monitored regularly using calipers.

  • Endpoint Analysis: After a set period (e.g., 5 weeks), tumors are excised, weighed, and analyzed for markers of apoptosis and angiogenesis.[1]

Signaling Pathways and Mechanisms of Action

Apoptosis Signaling Pathway

Lariciresinol is believed to induce apoptosis in cancer cells, in part, by modulating the Bcl-2 family of proteins, which are key regulators of the mitochondrial (intrinsic) apoptosis pathway.[1] Treatment with Lariciresinol leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[3]

apoptosis_pathway Lariciresinol Lariciresinol Bcl2 Bcl-2 (Anti-apoptotic) Lariciresinol->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Lariciresinol->Bax Activates Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed mechanism of Lariciresinol-induced apoptosis.

Insulin Signaling Pathway

Lariciresinol enhances glucose homeostasis by activating the insulin signaling pathway, leading to increased glucose uptake.

insulin_pathway Lariciresinol Lariciresinol Insulin_Receptor Insulin Receptor Lariciresinol->Insulin_Receptor Activates IRS1 IRS-1 Insulin_Receptor->IRS1 PI3K PI3K IRS1->PI3K Akt Akt/PKB PI3K->Akt GLUT4_translocation GLUT4 Translocation Akt->GLUT4_translocation Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake

Caption: Lariciresinol's effect on the insulin signaling pathway.

Experimental Workflow for In Vivo Anticancer Studies

The general workflow for assessing the in vivo anticancer efficacy of a compound like Lariciresinol is a multi-step process.

invivo_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Athymic Mice) Tumor_Implantation Implant Tumor Cells (e.g., MCF-7) Animal_Model->Tumor_Implantation Treatment_Admin Administer Lariciresinol (e.g., in diet) Tumor_Implantation->Treatment_Admin Monitoring Monitor Tumor Growth Treatment_Admin->Monitoring Endpoint Excise and Analyze Tumors Monitoring->Endpoint Data_Analysis Statistical Analysis Endpoint->Data_Analysis

Caption: General workflow for in vivo anticancer efficacy studies.

References

The Untapped Potential of Lariciresinol Acetate in Enhancing Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of more effective cancer therapies, the scientific community is increasingly turning its attention to natural compounds that can work in concert with conventional chemotherapy. This guide provides a comprehensive comparison of the potential synergistic effects of Lariciresinol acetate (B1210297), a lignan (B3055560) found in various plants, with cornerstone chemotherapy drugs. While direct clinical studies on this specific combination are yet to be conducted, a deep dive into their respective mechanisms of action reveals a compelling case for their combined use to overcome chemoresistance and enhance therapeutic efficacy.

This document, intended for researchers, scientists, and drug development professionals, objectively outlines the known anti-cancer properties of Lariciresinol and contrasts them with the mechanisms and resistance pathways of common chemotherapeutic agents. We present hypothetical synergistic models, detailed experimental protocols to test these hypotheses, and visualizations of the intricate signaling pathways involved.

Unveiling the Anti-Cancer Arsenal of Lariciresinol

Lariciresinol has demonstrated a multi-faceted approach to combating cancer cell growth and survival. Its primary mechanisms include:

  • Induction of Apoptosis: Lariciresinol triggers programmed cell death through the mitochondrial-mediated pathway. This involves modulating the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, leading to the release of cytochrome c and the activation of caspases-9 and -3.

  • Cell Cycle Arrest: It has been shown to halt the proliferation of cancer cells by inducing arrest in the S phase of the cell cycle.

  • Inhibition of Pro-Survival Signaling: Crucially, Lariciresinol can regulate and inhibit the NF-κB and TGF-β signaling pathways, which are often hijacked by cancer cells to promote their survival and proliferation, and contribute to chemoresistance.

  • Anti-Angiogenic Properties: By inhibiting the formation of new blood vessels, Lariciresinol can effectively starve tumors of the nutrients they need to grow and metastasize.

The Double-Edged Sword of Chemotherapy: Efficacy and Resistance

Chemotherapy drugs like doxorubicin (B1662922) and cisplatin (B142131) are mainstays in cancer treatment, primarily functioning by inducing significant DNA damage in rapidly dividing cancer cells, which ultimately leads to apoptosis. However, their effectiveness is often hampered by the development of chemoresistance.

Table 1: Comparison of Mechanisms of Action and Resistance

FeatureLariciresinol AcetateDoxorubicinCisplatin
Primary Mechanism Induction of apoptosis (mitochondrial pathway), cell cycle arrest, NF-κB inhibitionDNA intercalation, topoisomerase II inhibition, generation of reactive oxygen species (ROS)Formation of DNA adducts, leading to DNA damage and replication arrest
Apoptosis Induction Intrinsic (mitochondrial) pathwayIntrinsic and extrinsic pathwaysIntrinsic and extrinsic pathways
Key Molecular Targets Bcl-2 family proteins, caspases, NF-κB, TGF-βDNA, topoisomerase IIDNA
Mechanisms of Acquired Resistance Not yet studied in detailIncreased drug efflux (e.g., P-glycoprotein), enhanced DNA repair, upregulation of anti-apoptotic proteins, activation of NF-κBReduced drug uptake, increased drug efflux, enhanced DNA repair, inactivation by glutathione, upregulation of anti-apoptotic proteins

Hypothesizing Synergy: A Multi-pronged Attack on Cancer

The true potential of this compound lies in its ability to counteract the very mechanisms that enable cancer cells to resist chemotherapy. The following are plausible synergistic interactions:

  • Overcoming NF-κB-Mediated Resistance: Many chemotherapy drugs inadvertently activate the NF-κB pathway, which in turn promotes the expression of anti-apoptotic genes, thereby protecting cancer cells from the drug's cytotoxic effects.[1][2][3] Lariciresinol's inhibitory effect on NF-κB could dismantle this survival mechanism, re-sensitizing resistant cells to chemotherapy.

  • Enhancing Apoptotic Signaling: By promoting apoptosis through the mitochondrial pathway, Lariciresinol can complement the apoptotic signals initiated by DNA damage from chemotherapy. This dual assault on the cell's survival machinery could lead to a more profound and sustained anti-cancer effect.

  • Inhibiting Drug Efflux: While not yet demonstrated for Lariciresinol, many natural compounds have been found to inhibit the function of drug efflux pumps like P-glycoprotein.[4][5][6] If Lariciresinol or its metabolites possess this capability, they could increase the intracellular concentration of chemotherapy drugs, thereby boosting their efficacy.

Experimental Roadmaps for Validation

To translate these hypotheses into tangible evidence, a series of well-defined experiments are necessary.

Experimental Protocol 1: Assessment of Synergistic Cytotoxicity

Objective: To determine if this compound and a chemotherapy drug (e.g., doxorubicin) exhibit synergistic, additive, or antagonistic effects on cancer cell viability.

Methodology:

  • Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

  • Drug Preparation: Prepare stock solutions of this compound and doxorubicin.

  • Cell Viability Assay (MTT Assay):

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of this compound alone, doxorubicin alone, and in combination at constant and non-constant ratios for 48 or 72 hours.

    • Add MTT reagent to each well and incubate.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the IC50 (half-maximal inhibitory concentration) for each drug individually.

    • Determine the Combination Index (CI) using the Chou-Talalay method. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental_Workflow_Synergy Workflow for Assessing Synergistic Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis A Culture Cancer Cells C Seed Cells in 96-well Plates A->C B Prepare Drug Solutions (this compound & Doxorubicin) D Treat with Drugs (Single & Combination) B->D C->D E Perform MTT Assay D->E F Measure Absorbance E->F G Calculate IC50 & Combination Index (CI) F->G

Workflow for Assessing Synergistic Cytotoxicity
Experimental Protocol 2: Analysis of Apoptosis Induction

Objective: To investigate the effect of the combination treatment on the induction of apoptosis.

Methodology:

  • Cell Treatment: Treat cancer cells with this compound, doxorubicin, and their combination at synergistic concentrations determined from Protocol 1.

  • Annexin V-FITC/Propidium Iodide (PI) Staining:

    • Harvest and wash the treated cells.

    • Resuspend cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI and incubate in the dark.

    • Analyze the stained cells using a flow cytometer to quantify early apoptotic, late apoptotic, and necrotic cells.

  • Western Blot Analysis:

    • Lyse the treated cells and quantify protein concentration.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against key apoptotic proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).

    • Incubate with HRP-conjugated secondary antibodies and detect the chemiluminescent signal.

Visualizing the Synergistic Pathways

The following diagram illustrates the hypothesized synergistic mechanism of this compound and doxorubicin in overcoming chemoresistance.

Synergistic_Mechanism Hypothesized Synergistic Anti-Cancer Mechanism cluster_chemo Doxorubicin cluster_lari This compound cluster_outcome Synergistic Outcome Doxo Doxorubicin DNA_damage DNA Damage Doxo->DNA_damage NFkB_activation NF-κB Activation Doxo->NFkB_activation Apoptosis_chemo Apoptosis DNA_damage->Apoptosis_chemo Resistance Chemoresistance NFkB_activation->Resistance Enhanced_Apoptosis Enhanced Apoptosis Apoptosis_chemo->Enhanced_Apoptosis Lari This compound NFkB_inhibition NF-κB Inhibition Lari->NFkB_inhibition Mito_pathway Mitochondrial Pathway (Bcl-2↓, Bax↑) Lari->Mito_pathway NFkB_inhibition->Resistance Apoptosis_lari Apoptosis Mito_pathway->Apoptosis_lari Apoptosis_lari->Enhanced_Apoptosis

Hypothesized Synergistic Anti-Cancer Mechanism

Conclusion and Future Directions

The convergence of the anti-cancer mechanisms of this compound with the vulnerabilities of chemotherapy-resistant tumors presents a promising frontier in oncology research. The proposed synergistic interactions, particularly the counteraction of NF-κB-mediated resistance and the enhancement of apoptosis, warrant rigorous experimental validation. The protocols and conceptual frameworks provided in this guide offer a clear path forward for researchers to explore this potential therapeutic strategy. Successful preclinical validation could pave the way for the development of novel combination therapies that are not only more effective but also potentially less toxic, ultimately improving patient outcomes in the fight against cancer.

References

A Comparative Analysis of Lariciresinol Acetate from Diverse Botanical Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive comparative analysis of Lariciresinol acetate (B1210297), a lignan (B3055560) with promising pharmacological potential, from various plant sources. The information presented herein is intended to support research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.

Introduction to Lariciresinol Acetate

This compound is a naturally occurring lignan, a class of polyphenolic compounds known for their diverse biological activities. As an acetylated derivative of lariciresinol, it has garnered interest for its potential therapeutic applications, which may include anti-inflammatory and antimicrobial properties. Understanding the variations in yield, purity, and biological activity of this compound from different plant sources is crucial for its development as a potential therapeutic agent. This guide provides a comparative overview of this compound derived from various botanical origins, with a focus on quantitative data, experimental protocols for its isolation, and its interaction with key cellular signaling pathways.

Quantitative Analysis of this compound Content

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant used, geographical location, and the extraction and purification methods employed. While direct comparative studies on the yield of this compound from different plant sources are limited, available data from individual studies on specific plants are summarized below.

Table 1: Reported Occurrences and Yields of this compound and Related Compounds from Various Plant Sources

Plant SpeciesPlant PartCompoundYield/ContentPurityReference(s)
Aglaia elaeagnoideaBark(+)-Lariciresinol 3a-acetateSynthesized from (-)-lariciresinol (B1260115) with an overall yield of 66%Not specified in plant[1][2]
Larix decidua (European Larch)BarkThis compoundPresent in dichloromethane (B109758) extractNot specified[2]
Larix sibirica (Siberian Larch)BarkThis compoundPresent in dichloromethane extractNot specified[2]
Larix gmelinii (Dahurian Larch)BarkThis compoundPresent in dichloromethane extractNot specified[2]
Larix gmelinii var. japonicaRhytidome(+)-Larixol and Larixyl acetate4186 µg/g and 1675 µg/g respectivelyNot specified[2]
Larix kaempferi (Japanese Larch)Rhytidome(+)-Larixol and Larixyl acetate145 µg/g and 445 µg/g respectivelyNot specified[2]
Phyllanthus niruriHerbsThis compoundIsolated, but no quantitative data providedNot specified[3]

Note: The data presented in this table are compiled from different studies and may not be directly comparable due to variations in analytical methodologies. Further research is required to establish a standardized, comparative analysis of this compound content across a wider range of plant species.

Experimental Protocols

The following sections detail generalized methodologies for the extraction, purification, and quantification of this compound from plant materials, based on common practices for lignan isolation.

I. Extraction and Purification of this compound

This protocol is a synthesized methodology and may require optimization for specific plant matrices.

  • Plant Material Preparation:

    • The selected plant material (e.g., bark, roots, or leaves) should be air-dried or freeze-dried to remove moisture.

    • The dried material is then ground into a fine powder to increase the surface area for efficient solvent extraction.

  • Extraction:

    • Solvent Selection: A solvent of medium polarity, such as dichloromethane or ethyl acetate, is recommended for the extraction of this compound. Sequential extraction with solvents of increasing polarity (e.g., hexane, followed by dichloromethane, then methanol) can also be employed to fractionate compounds based on their polarity.

    • Maceration: The powdered plant material is soaked in the chosen solvent at room temperature for 24-48 hours with occasional agitation.

    • Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used. The powdered plant material is placed in a thimble and continuously extracted with the solvent for several hours.

    • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Purification:

    • Liquid-Liquid Partitioning: The crude extract is dissolved in a suitable solvent system (e.g., methanol (B129727)/water) and partitioned sequentially with immiscible solvents of increasing polarity (e.g., n-hexane, chloroform (B151607), ethyl acetate). This compound, being moderately polar, is expected to be enriched in the ethyl acetate or chloroform fraction.

    • Column Chromatography: The enriched fraction is subjected to column chromatography using a stationary phase such as silica (B1680970) gel or Sephadex LH-20.

      • Silica Gel Chromatography: A gradient elution is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone).

      • Sephadex LH-20 Chromatography: Isocratic elution with a solvent like methanol is used to separate compounds based on their molecular size.

    • Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain high-purity this compound, preparative HPLC with a C18 reversed-phase column is often used. A gradient or isocratic mobile phase consisting of acetonitrile (B52724) and water or methanol and water is employed.

II. Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation:

    • An accurately weighed amount of the dried plant extract or purified fraction is dissolved in a known volume of HPLC-grade methanol or a suitable solvent.

    • The solution is filtered through a 0.45 µm syringe filter prior to injection into the HPLC system.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: A gradient elution is typically employed, for instance, starting with a higher proportion of water (often with 0.1% formic acid to improve peak shape) and increasing the proportion of acetonitrile or methanol over time.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: UV detection at a wavelength of approximately 280 nm is suitable for lignans (B1203133).

    • Quantification: A calibration curve is prepared using a certified reference standard of this compound at various concentrations. The concentration of this compound in the sample is determined by comparing its peak area with the calibration curve.

Biological Activities and Signaling Pathways

Lignans are known to possess a range of biological activities, including anti-inflammatory, antioxidant, and antiviral properties[4]. The anti-inflammatory effects of many lignans are attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. The inhibition of the NF-κB signaling pathway is a key mechanism for the anti-inflammatory action of many natural products, including lignans[4][5]. While direct evidence for this compound is still emerging, it is plausible that it shares the anti-inflammatory properties of its parent compound, lariciresinol, and other related lignans by interfering with this pathway.

dot

NF_kappaB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB IκBα IKK_Complex->IkB Phosphorylation p_IkB p-IκBα NF_kB NF-κB (p50/p65) NF_kB_nucleus NF-κB (Active) NF_kB->NF_kB_nucleus Translocation IkB_NF_kB IκBα-NF-κB (Inactive Complex) IkB_NF_kB->IkB IkB_NF_kB->NF_kB Lariciresinol_Acetate This compound Lariciresinol_Acetate->IKK_Complex Inhibition Proteasome Proteasome p_IkB->NF_kB Release p_IkB->Proteasome Ubiquitination & Degradation DNA DNA NF_kB_nucleus->DNA Binding Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes

Caption: Proposed mechanism of this compound in the inhibition of the NF-κB signaling pathway.

Antimicrobial Activity

Extracts from Larix species containing this compound have demonstrated notable anti-mildew activity against Plasmopara viticola, the causative agent of grapevine downy mildew[2]. This suggests a potential application for this compound in the development of natural fungicides. Further research is needed to isolate the pure compound and evaluate its specific antimicrobial spectrum and mechanism of action.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the comparative analysis of this compound from different plant sources.

dot

Experimental_Workflow cluster_sourcing 1. Plant Material Sourcing cluster_processing 2. Extraction & Purification cluster_analysis 3. Analysis & Comparison Plant_A Plant Source A (e.g., Aglaia elaeagnoidea) Extraction Extraction (e.g., Maceration, Soxhlet) Plant_A->Extraction Plant_B Plant Source B (e.g., Larix decidua) Plant_B->Extraction Plant_C Plant Source C (e.g., Isatis indigotica) Plant_C->Extraction Purification Purification (e.g., Column Chromatography, Preparative HPLC) Extraction->Purification Quantification Quantitative Analysis (HPLC-UV) Purification->Quantification Purity Purity Assessment (HPLC, NMR) Purification->Purity Bioactivity Biological Activity Assays (e.g., Anti-inflammatory, Antimicrobial) Purification->Bioactivity Comparison Comparative Analysis Quantification->Comparison Purity->Comparison Bioactivity->Comparison

Caption: General experimental workflow for the comparative analysis of this compound.

Conclusion and Future Directions

This compound is a promising lignan found in several plant species, including Aglaia elaeagnoidea and various Larix species. While current research indicates its presence and potential biological activities, there is a clear need for more direct comparative studies to fully understand the influence of the plant source on its yield, purity, and pharmacological effects.

Future research should focus on:

  • Standardized quantitative analysis: Developing and applying a uniform methodology to quantify this compound in a wide range of plant species to allow for accurate comparisons.

  • Comparative bioactivity studies: Performing head-to-head comparisons of the biological activities of this compound isolated from different plant sources to determine if co-extracted compounds influence its efficacy.

  • Mechanism of action studies: Elucidating the precise molecular mechanisms underlying the observed biological activities of pure this compound.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this interesting natural compound.

References

Safety Operating Guide

Proper Disposal of Lariciresinol Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of Lariciresinol Acetate, a lignan (B3055560) derivative intended for research use only. The following procedural guidance is designed to ensure the safety of laboratory personnel and compliance with standard chemical waste management protocols. Due to its classification in some safety data sheets as a suspected reproductive toxin (Category 2), a cautious approach to its disposal is warranted.[1][2]

Pre-Disposal Handling and Personal Protective Equipment (PPE)

Before beginning any disposal procedures, it is crucial to handle this compound with appropriate care. Always consult the material's specific Safety Data Sheet (SDS) provided by the supplier.

Standard Handling Precautions:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Avoid direct contact with skin and eyes by wearing appropriate personal protective equipment.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemically compatible gloves, such as nitrile or neoprene, should be worn.[3] If gloves become contaminated, they should be disposed of as hazardous waste.[3]

  • Eye Protection: ANSI-certified chemical splash goggles are essential to protect against accidental eye contact.[4]

  • Lab Coat: A knee-length lab coat should be worn to protect clothing and skin.[4]

Step-by-Step Disposal Procedure

Given that this compound is a solid and for research use only, and has been identified as a potential reproductive toxin, it should not be disposed of in regular trash or flushed down the drain.[4][5] The recommended method of disposal is through a licensed professional waste disposal service, typically involving incineration.[1][6]

Step 1: Segregation and Collection

  • Do not mix this compound with other chemical waste unless compatibility is confirmed. It is incompatible with strong oxidizing agents.[7]

  • Collect waste this compound and any materials contaminated with it (e.g., weighing papers, pipette tips, contaminated gloves) in a dedicated, properly labeled, and sealed waste container.[4][8]

  • The container should be made of a material compatible with the chemical and must be in good condition with a secure, threaded cap.[2]

Step 2: Labeling of Waste Container

  • Clearly label the waste container as "Hazardous Waste."

  • The label should include:

    • The full chemical name: "this compound"

    • The CAS Number: 79114-77-5

    • An indication of the hazard, such as "Reproductive Toxin."

    • The approximate quantity of waste.

    • The date the waste was first added to the container.

  • Use your institution's specific hazardous waste tags or labels if available.[2][9]

Step 3: Storage of Waste

  • Store the sealed and labeled waste container in a designated, secure area away from general laboratory traffic.

  • Store in a cool, dry, and well-ventilated location.

  • Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.[4][8]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[1]

  • Provide the waste disposal service with all necessary information from the waste container label and the SDS.

  • Follow all institutional and local regulations for hazardous waste disposal.

Decontamination and Spill Management

Decontamination of Labware:

  • Thoroughly rinse any reusable labware that has come into contact with this compound.

  • The first rinse should be collected and disposed of as hazardous chemical waste.[8] Subsequent rinses with soap and water may be permissible for drain disposal, but consult your local EHS guidelines.[2]

Spill Cleanup:

  • In the event of a spill, only trained personnel should perform the cleanup.[4]

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container.[1]

  • Decontaminate the spill area with a suitable solvent or detergent and water, collecting all cleanup materials for disposal as hazardous waste.[4]

  • For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[4]

Quantitative Data Summary

Currently, there is no specific quantitative data, such as concentration limits for disposal, available for this compound in the reviewed literature. The disposal approach is based on its qualitative hazard assessment.

ParameterValueSource
CAS Number 79114-77-5[10][11]
Molecular Formula C22H26O7[10][11]
Molecular Weight 402.44 g/mol [11]
Physical State Solid / Powder[8][10]
Known Hazards Suspected Reproductive Toxin (Category 2)[1][2]
Incompatibilities Strong oxidizing agents[7]
Hazardous Decomposition Products Carbon monoxide, Carbon dioxide[7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Lariciresinol_Acetate_Disposal cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage_disposal Storage & Final Disposal cluster_contingency Contingency start Start: this compound to be Disposed ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill collect Collect in a Dedicated, Sealed Container ppe->collect label_waste Label Container as 'Hazardous Waste' (Name, CAS, Hazard) collect->label_waste store Store in a Secure, Ventilated Area with Secondary Containment label_waste->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs disposal Disposal via Incineration contact_ehs->disposal cleanup Follow Spill Cleanup Protocol spill->cleanup cleanup->collect

Caption: Decision workflow for the safe disposal of this compound.

References

Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Lariciresinol Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Lariciresinol Acetate (B1210297), including detailed operational and disposal plans.

Lariciresinol Acetate is a lignan (B3055560) compound that requires careful handling to minimize exposure and ensure the safety of laboratory personnel.[1] Adherence to proper safety protocols is crucial when working with this and similar chemical compounds.

Personal Protective Equipment (PPE)

The following personal protective equipment is essential to prevent skin and eye contact, as well as inhalation of this compound.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesTightly fitting safety goggles with side-shields.[2]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are preferred. Gloves must be inspected before use and disposed of after handling the compound.[3][4]
Body Protection Laboratory Coat or GownA disposable gown is preferred, or a clean lab coat to be worn over personal clothing.[4]
Respiratory Protection Facemask or RespiratorA facemask should be worn to avoid inhalation of dust particles.[5] In cases of exceeding exposure limits or experiencing irritation, a full-face respirator is recommended.[2]
Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize risks and ensure a safe working environment.

1. Pre-Handling Preparations:

  • Consult the Safety Data Sheet (SDS): Before working with this compound, thoroughly review its SDS.[5][6]

  • Designate a Work Area: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Assemble PPE: Ensure all necessary personal protective equipment is readily available and in good condition.

  • Prepare for Spills: Have a spill kit accessible in the immediate work area.

2. Handling the Compound:

  • Wear Appropriate PPE: Don the recommended eye protection, gloves, and lab coat before handling the compound.

  • Avoid Dust Formation: Handle this compound carefully to prevent the formation of dust and aerosols.[2][6]

  • Weighing: If weighing the solid compound, do so in an enclosure or a fume hood to contain any airborne particles.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[5]

3. Post-Handling Procedures:

  • Decontaminate: Clean the work area and any equipment used with an appropriate solvent and cleaning agent.

  • Dispose of Waste: Dispose of all waste, including contaminated PPE and empty containers, according to the disposal plan.

  • Remove PPE: Remove gloves and other disposable PPE, turning them inside out to avoid contaminating skin.

  • Wash Hands: Wash hands thoroughly with soap and water after handling the compound.[3]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Designated Waste Container: Collect all this compound waste, including unused product and contaminated materials (e.g., gloves, wipes, pipette tips), in a clearly labeled, sealed, and chemically compatible container.[7]

  • Labeling: The container must be labeled as "Hazardous Waste" with the full chemical name "this compound".[7]

2. Storage of Chemical Waste:

  • Secure Storage: Store the sealed hazardous waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials.[5][7]

  • Authorized Access: The storage area should be accessible only to authorized personnel.[7]

3. Final Disposal:

  • Licensed Disposal Service: Arrange for the collection and disposal of the hazardous waste through a licensed chemical waste disposal company.

  • Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations. Never dispose of this compound down the drain or in regular trash.[7]

Safe Handling Workflow for this compound

The following diagram illustrates the procedural flow for the safe handling of this compound, from initial preparation to final disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.